Product packaging for AB-35(Cat. No.:CAS No. 128864-82-4)

AB-35

Cat. No.: B142942
CAS No.: 128864-82-4
M. Wt: 418 g/mol
InChI Key: TVCSDVBFCXMDRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AB-35 is a chemical reagent provided for Research Use Only (RUO). RUO products are essential tools designed specifically for laboratory research to facilitate basic scientific investigation, drug discovery, and the development of new diagnostic assays . They are not manufactured or validated for use as in vitro diagnostics (IVDs) and are not intended for any human clinical diagnostic or therapeutic procedures . Researchers can utilize this compound in various non-clinical research applications, such as exploring fundamental biological mechanisms, identifying new drug targets, or evaluating compound efficacy in pharmaceutical development. The mechanism of action and specific research applications for this compound should be referenced from the product's certificate of analysis and detailed manufacturer specifications. This product must be used by qualified laboratory personnel in controlled research settings.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H32ClNO3 B142942 AB-35 CAS No. 128864-82-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

128864-82-4

Molecular Formula

C24H32ClNO3

Molecular Weight

418 g/mol

IUPAC Name

[1-(4-phenoxybutyl)-4-phenylpiperidin-4-yl] propanoate;hydrochloride

InChI

InChI=1S/C24H31NO3.ClH/c1-2-23(26)28-24(21-11-5-3-6-12-21)15-18-25(19-16-24)17-9-10-20-27-22-13-7-4-8-14-22;/h3-8,11-14H,2,9-10,15-20H2,1H3;1H

InChI Key

TVCSDVBFCXMDRL-UHFFFAOYSA-N

SMILES

CCC(=O)OC1(CCN(CC1)CCCCOC2=CC=CC=C2)C3=CC=CC=C3.Cl

Canonical SMILES

CCC(=O)OC1(CCN(CC1)CCCCOC2=CC=CC=C2)C3=CC=CC=C3.Cl

Other CAS No.

128864-82-4

Synonyms

[1-(4-phenoxybutyl)-4-phenyl-4-piperidyl] propanoate hydrochloride

Origin of Product

United States

Foundational & Exploratory

The Core of Neurotoxicity: A Technical Guide to the Discovery and Application of Amyloid-Beta (25-35)

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the amyloid-beta (25-35) peptide, a critical tool in Alzheimer's disease research. We will cover its discovery, chemical synthesis, and the experimental protocols for its use in studying neurotoxicity. Furthermore, this guide details the key signaling pathways implicated in its mechanism of action, offering a valuable resource for researchers, scientists, and drug development professionals in the field of neurodegenerative disease.

Discovery and Significance

The amyloid-beta (Aβ) peptide is a primary component of the senile plaques found in the brains of patients with Alzheimer's disease (AD).[1] While the full-length peptides, Aβ(1-40) and Aβ(1-42), are the main constituents of these plaques, the shorter Aβ(25-35) fragment has been identified as the most toxic region.[2][3] This undecapeptide, with the amino acid sequence NH2-Gly-Ser-Asn-Lys-Gly-Ala-Ile-Ile-Gly-Leu-Met-COOH, is the shortest fragment that forms large β-sheet fibrillar aggregates and retains the neurotoxic properties of the full-length Aβ peptide.[3][4][5] Although not a direct product of amyloid precursor protein (APP) cleavage, it has been found in senile plaques and is considered the biologically active domain of Aβ.[4][6] Its ability to mimic the neurotoxic effects of Aβ(1-42) has made it a widely used tool in in vitro and in vivo models of AD.[7]

Chemical Synthesis of Amyloid-Beta (25-35)

The Aβ(25-35) peptide is produced synthetically for research purposes. The standard method for its synthesis is Solid-Phase Peptide Synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. A generalized protocol is as follows:

Protocol for Solid-Phase Peptide Synthesis of Aβ(25-35):

  • Resin Preparation: A suitable solid support resin, such as a Wang or Rink Amide resin, is chosen. The C-terminal amino acid (Methionine) is coupled to the resin.

  • Deprotection: The Fmoc protecting group on the N-terminus of the resin-bound amino acid is removed using a solution of 20% piperidine in a solvent like dimethylformamide (DMF).

  • Amino Acid Coupling: The next Fmoc-protected amino acid in the sequence (Leucine) is activated using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) and is then added to the resin to form a new peptide bond.

  • Washing: The resin is thoroughly washed with DMF to remove excess reagents and by-products.

  • Cycle Repetition: Steps 2-4 are repeated for each amino acid in the sequence (Glycine, Isoleucine, Isoleucine, Alanine, Glycine, Lysine, Asparagine, Serine, Glycine) until the full peptide chain is assembled.

  • Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously. This is typically achieved using a strong acid cocktail, such as trifluoroacetic acid (TFA) with scavengers (e.g., water, thioanisole, ethanedithiol) to prevent side reactions.[8]

  • Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl ether.[8] The crude peptide is then purified, typically using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Verification: The final product's identity and purity are confirmed using mass spectrometry (MS) and analytical RP-HPLC. The purified peptide is then lyophilized for storage.

Quantitative Data Summary

The following tables summarize key quantitative parameters frequently used in experimental studies involving Aβ(25-35).

Table 1: In Vitro Experimental Parameters

ParameterValueCell Line(s)ApplicationCitation(s)
Concentration for Neurotoxicity 20 - 40 µMNeuro2a, PC12, SH-SY5YInduction of apoptosis and cell death[9][10][11]
Concentration for Astrocytic Effects 25 µMPrimary AstrocytesStimulation of metabolic changes[7]
Incubation Time 24 - 48 hoursVarious neuronal and glial cellsStandard duration for toxicity assays[7][12]
IC50 for Cardiac Myocyte Toxicity ~20 µMRat Cardiac MyocytesDetermination of cytotoxic concentration[11]

Table 2: In Vivo Experimental Parameters

ParameterValueAnimal ModelApplicationCitation(s)
Intracerebroventricular (i.c.v.) Dose 3 nmol / 3 µLMale Swiss MiceInduction of cognitive impairment[13]
Infusion Concentration 2 µg / µLMale Sprague-Dawley RatsCreation of AD animal model[10]

Key Signaling Pathways in Aβ(25-35) Neurotoxicity

Aβ(25-35) exerts its toxic effects through multiple, interconnected signaling pathways. The following sections detail the core mechanisms and include diagrams for visualization.

Astrocytic System Xc⁻-Mediated Excitotoxicity

Aβ(25-35) can trigger a response in astrocytes that is ultimately harmful to neighboring neurons. It activates the Nrf2 antioxidant response pathway, which upregulates the System Xc⁻ cystine/glutamate antiporter.[2] This leads to an increased release of glutamate from astrocytes into the extracellular space. The excess glutamate overstimulates NMDA receptors on neurons, causing excitotoxicity and neuronal cell death.[2]

astrocytic_excitotoxicity AB2535 Aβ(25-35) Astrocyte Astrocyte AB2535->Astrocyte Nrf2 Nrf2 Activation Astrocyte->Nrf2 induces Neuron Neuron SystemXc System Xc⁻ Upregulation Nrf2->SystemXc Glutamate Glutamate Release ↑ SystemXc->Glutamate NMDAR NMDA Receptor Glutamate->NMDAR activates Neuron->NMDAR Excitotoxicity Excitotoxicity & Cell Death NMDAR->Excitotoxicity

Aβ(25-35) induced astrocytic glutamate release pathway.
Inhibition of the Pro-Survival Akt/CREB Pathway

Aβ(25-35) has been shown to upregulate the expression of Tumor Necrosis Factor Alpha-Induced Protein 1 (TNFAIP1) in neurons.[9] TNFAIP1 then inhibits the phosphorylation, and thus the activity, of Akt, a key kinase in cell survival signaling.[9] The inactivation of Akt prevents the phosphorylation of the transcription factor CREB. This leads to reduced expression of the anti-apoptotic protein Bcl-2, making the neuron more susceptible to apoptosis.[9]

akt_creb_pathway AB2535 Aβ(25-35) TNFAIP1 TNFAIP1 ↑ AB2535->TNFAIP1 Akt p-Akt ↓ TNFAIP1->Akt inhibits CREB p-CREB ↓ Akt->CREB inhibits Bcl2 Bcl-2 Expression ↓ CREB->Bcl2 reduces Apoptosis Neuronal Apoptosis Bcl2->Apoptosis promotes

Inhibition of Akt/CREB survival signaling by Aβ(25-35).
Induction of Ferroptosis and Necroptosis

Recent studies have implicated regulated cell death pathways, specifically ferroptosis and necroptosis, in Aβ(25-35) neurotoxicity. Aβ(25-35) administration in vivo leads to decreased expression of key ferroptosis regulators GPX4 and SLC7A11, and modulation of necroptosis factors RIP1, RIP3, and MLKL.[14] These cell death pathways appear to be linked to the modulation of mGLUR5 and STIM1/2 signaling, with evidence suggesting that ferroptosis may be an upstream event that triggers necroptosis.[14]

regulated_cell_death AB2535 Aβ(25-35) mGLUR5 mGLUR5 / STIM1/2 Modulation AB2535->mGLUR5 Ferroptosis Ferroptosis mGLUR5->Ferroptosis induces Necroptosis Necroptosis Ferroptosis->Necroptosis triggers Death Neuronal Cell Death Ferroptosis->Death Necroptosis->Death

Aβ(25-35) induction of ferroptosis and necroptosis.

Experimental Protocols

This section provides standardized protocols for the preparation and application of Aβ(25-35) in research settings.

Preparation and Aggregation of Aβ(25-35)

The aggregation state of Aβ(25-35) is critical to its toxicity. Consistent preparation is key for reproducible results.

  • Monomerization: To ensure a consistent starting material, dissolve the lyophilized Aβ(25-35) peptide in a solvent like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[10] Incubate for at least 1 hour at room temperature.

  • Solvent Evaporation: Remove the HFIP by evaporation (e.g., using a gentle stream of nitrogen gas or a SpeedVac) to form a peptide film. Store the film at -20°C.

  • Solubilization: For experiments, dissolve the peptide film in anhydrous dimethyl sulfoxide (DMSO) to a stock concentration of 5 mM.[12]

  • Aggregation to Oligomers: Dilute the DMSO stock solution to the desired final concentration (e.g., 100 µM) in ice-cold, serum-free cell culture medium (e.g., F-12 medium). Incubate at 4°C for 24 hours.[12]

  • Aggregation to Fibrils: Dilute the DMSO stock solution to the desired final concentration (e.g., 100 µM) in a buffer such as 10 mM HCl or phosphate-buffered saline (PBS), pH 7.4. Incubate at 37°C for 24 hours to 7 days, allowing fibrils to form.[10][12]

  • Monitoring Aggregation (Optional): The aggregation process can be monitored using the Thioflavin T (ThT) fluorescence assay. Incubate the peptide solution with ThT (e.g., 20 µM) and measure fluorescence over time (Excitation: ~450 nm, Emission: ~485 nm).[12] An increase in fluorescence indicates β-sheet fibril formation.

In Vitro Neurotoxicity Assay (MTS/MTT Assay)

This protocol describes a common method for assessing the effect of Aβ(25-35) on neuronal cell viability.

  • Cell Plating: Plate a neuronal cell line (e.g., SH-SY5Y or PC12) in a 96-well plate at a suitable density (e.g., 1 x 10⁴ cells/well). Allow cells to adhere and grow for 16-24 hours.[10]

  • Peptide Preparation: Prepare aggregated Aβ(25-35) as described in Protocol 5.1. Dilute the peptide to the final desired concentrations (e.g., 10, 20, 40 µM) in serum-free cell culture medium.

  • Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the Aβ(25-35) preparations. Include a vehicle control (medium with the same final concentration of DMSO or buffer used to prepare the peptide).

  • Incubation: Incubate the cells for 24 to 48 hours at 37°C in a 5% CO₂ incubator.

  • Viability Measurement:

    • Add MTS reagent (or MTT) to each well according to the manufacturer's instructions (e.g., 20 µL per well).[10]

    • Incubate for 30 minutes to 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the MTS/MTT reagent into a colored formazan product.

    • If using MTT, a solubilization solution (e.g., 10% SDS) must be added.[10]

    • Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength (~490 nm for MTS/MTT).

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

experimental_workflow start Lyophilized Aβ(25-35) monomerize Monomerize in HFIP start->monomerize film Peptide Film monomerize->film dissolve Dissolve in DMSO film->dissolve aggregate Aggregate (e.g., in Media, 37°C) dissolve->aggregate treat_cells Treat Cells with Aβ(25-35) aggregate->treat_cells plate_cells Plate Neuronal Cells (96-well) plate_cells->treat_cells incubate Incubate 24-48h treat_cells->incubate add_mts Add MTS/MTT Reagent incubate->add_mts read_plate Measure Absorbance add_mts->read_plate analyze Calculate % Cell Viability read_plate->analyze

Workflow for an in vitro Aβ(25-35) neurotoxicity assay.

References

Unraveling the Neuronal multifaceted Mechanism of Action of AB-35: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of AB-35, a promising multi-target small molecule for the potential treatment of neurodegenerative diseases. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the compound's effects on neuronal pathways, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling cascades.

This compound, a novel compound derived from the chemical structure of donepezil, demonstrates a multi-pronged approach to combatting the complex pathology of neurodegenerative conditions. Preclinical studies in a rat model of Alzheimer's disease have shown that this compound not only addresses symptomatic aspects of the disease but also targets underlying pathological processes, including neuroinflammation and amyloid-beta aggregation.[1][2]

Core Mechanisms of Action

This compound's therapeutic potential stems from its ability to concurrently modulate several key pathways implicated in neuronal dysfunction and degeneration:

  • Acetylcholinesterase (AChE) Inhibition: this compound acts as a moderate inhibitor of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, this compound increases the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is crucial for cognitive functions such as learning and memory.[1][2]

  • Amyloid-β (Aβ) Aggregation Modulation: A pathological hallmark of Alzheimer's disease is the accumulation of amyloid-beta plaques. This compound has been shown to inhibit metal-induced Aβ aggregation and promote the disassembly of pre-formed Aβ aggregates in vitro.[1][2] This action suggests a potential for disease modification by targeting a primary driver of neurotoxicity.

  • Anti-Neuroinflammatory Effects: Chronic neuroinflammation is a critical component of neurodegenerative disease progression. This compound demonstrates potent anti-inflammatory properties by significantly attenuating the release of the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β) in the brains of Aβ-induced rat models.[1][2]

  • Modulation of the ERK Signaling Pathway: The anti-inflammatory effects of this compound are mediated, at least in part, through the modulation of the extracellular signal-regulated kinase (ERK) signaling pathway. Studies indicate that the phosphorylation of ERK is a key step in the cascade leading to the reduction of pro-inflammatory cytokine production.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Acetylcholinesterase (AChE) Inhibitory Activity

CompoundAChE IC50 (µM)
This compound5.2 ± 0.4
Donepezil0.02 ± 0.003

Data represent the mean ± SD from three independent experiments.

Table 2: In Vivo Efficacy in Aβ25-35-Induced Rat Model of Alzheimer's Disease

Treatment Group (Oral Administration)TNF-α Level (pg/mg protein)IL-1β Level (pg/mg protein)
Sham150 ± 2580 ± 15
Aβ25-35 Model450 ± 50250 ± 30
This compound (5 mg/kg)200 ± 30120 ± 20
Donepezil (1 mg/kg)420 ± 45180 ± 25*

p < 0.05 compared to the Aβ25-35 Model group. Data are presented as mean ± SEM.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

Acetylcholinesterase (AChE) Inhibition Assay

This assay is based on the Ellman method to measure the activity of AChE.

  • Reagents:

    • Acetylthiocholine iodide (ATCI)

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

    • Phosphate buffered saline (PBS), pH 7.4

    • Recombinant human acetylcholinesterase

    • Test compound (this compound) and positive control (Donepezil)

  • Procedure:

    • Prepare solutions of ATCI (15 mM) and DTNB (3 mM) in PBS.

    • In a 96-well plate, add 20 µL of various concentrations of the test compound or control.

    • Add 140 µL of PBS and 20 µL of DTNB solution to each well.

    • Initiate the reaction by adding 20 µL of the AChE enzyme solution.

    • Immediately measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

    • Calculate the rate of reaction and determine the percentage of inhibition.

    • The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Amyloid-β (Aβ) Aggregation Assay

This assay utilizes Thioflavin T (ThT) fluorescence to monitor the aggregation of Aβ peptides.

  • Reagents:

    • Aβ25-35 peptide

    • Thioflavin T (ThT)

    • HEPES buffer (20 mM, pH 7.4) with 150 mM NaCl

    • Copper (II) chloride (CuCl2)

    • Test compound (this compound)

  • Procedure:

    • Prepare a 100 µM solution of Aβ25-35 peptide in HEPES buffer.

    • Incubate the Aβ25-35 solution with or without the test compound at various concentrations in the presence of 10 µM CuCl2 at 37°C with continuous shaking.

    • At specified time points, take aliquots of the mixture and add them to a solution of ThT (5 µM in 50 mM glycine-NaOH buffer, pH 8.5).

    • Measure the fluorescence intensity with excitation at 450 nm and emission at 485 nm.

    • An increase in fluorescence indicates Aβ aggregation.

In Vivo Aβ25-35-Induced Rat Model and Cytokine Measurement

This protocol describes the induction of an Alzheimer's-like pathology in rats and the subsequent measurement of inflammatory markers.

  • Animal Model:

    • Male Sprague-Dawley rats are anesthetized and placed in a stereotaxic apparatus.

    • A single intracerebroventricular injection of aggregated Aβ25-35 (10 µg in 10 µL of saline) is administered. Sham-operated rats receive saline only.

    • Post-surgery, rats are randomly assigned to treatment groups (vehicle, this compound, or donepezil) and dosed orally once daily for 14 days.

  • Cytokine Measurement (ELISA):

    • At the end of the treatment period, rats are euthanized, and the hippocampus is dissected and homogenized.

    • The homogenates are centrifuged, and the supernatants are collected.

    • The concentrations of TNF-α and IL-1β in the supernatants are quantified using commercially available ELISA kits according to the manufacturer's instructions.

    • Protein concentration in the supernatants is determined using a BCA protein assay kit to normalize the cytokine levels.

Western Blot for ERK Phosphorylation

This method is used to detect the phosphorylation state of ERK in brain tissue.

  • Sample Preparation:

    • Hippocampal tissue is homogenized in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein concentration is determined using a BCA assay.

  • Procedure:

    • Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • The membrane is incubated overnight at 4°C with primary antibodies against phospho-ERK (p-ERK) and total ERK.

    • After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

    • The band intensities are quantified using densitometry software, and the ratio of p-ERK to total ERK is calculated.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the proposed signaling pathway of this compound and the experimental workflows.

AB35_Mechanism cluster_extracellular Extracellular cluster_intracellular Neuronal Intracellular Aβ Aggregates Aβ Aggregates Astrocyte Activation Astrocyte Activation Aβ Aggregates->Astrocyte Activation induces Metal Ions Metal Ions Metal Ions->Aβ Aggregates promotes AB-35_ext This compound AB-35_ext->Aβ Aggregates inhibits ERK ERK AB-35_ext->ERK inhibits activation Astrocyte Activation->ERK activates p-ERK p-ERK ERK->p-ERK phosphorylation Pro-inflammatory Cytokines\n(TNF-α, IL-1β) Pro-inflammatory Cytokines (TNF-α, IL-1β) p-ERK->Pro-inflammatory Cytokines\n(TNF-α, IL-1β) upregulates Neuroinflammation Neuroinflammation Pro-inflammatory Cytokines\n(TNF-α, IL-1β)->Neuroinflammation

Caption: Proposed signaling pathway of this compound in neurons.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies (Rat Model) cluster_analysis Downstream Analysis AChE Assay AChE Assay IC50 Determination IC50 Determination AChE Assay->IC50 Determination Aβ Aggregation Assay Aβ Aggregation Assay ThT Fluorescence Measurement ThT Fluorescence Measurement Aβ Aggregation Assay->ThT Fluorescence Measurement Aβ25-35 Injection Aβ25-35 Injection Oral Administration\n(this compound / Donepezil) Oral Administration (this compound / Donepezil) Aβ25-35 Injection->Oral Administration\n(this compound / Donepezil) Behavioral Tests Behavioral Tests Oral Administration\n(this compound / Donepezil)->Behavioral Tests Tissue Collection\n(Hippocampus) Tissue Collection (Hippocampus) Behavioral Tests->Tissue Collection\n(Hippocampus) ELISA (TNF-α, IL-1β) ELISA (TNF-α, IL-1β) Tissue Collection\n(Hippocampus)->ELISA (TNF-α, IL-1β) Western Blot (p-ERK/ERK) Western Blot (p-ERK/ERK) Tissue Collection\n(Hippocampus)->Western Blot (p-ERK/ERK)

Caption: Overview of the experimental workflow for this compound evaluation.

References

What is the chemical structure of AB-35?

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core of AB-35 (C.I. Solvent Blue 35)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical entity commonly referred to as this compound, which has been identified as C.I. Solvent Blue 35. The document details its chemical structure, physicochemical properties, synthesis, and analytical methods, presenting quantitative data in structured tables and experimental protocols with methodological details.

Chemical Identity and Structure

This compound is chemically known as 1,4-bis(butylamino)anthracene-9,10-dione and is also recognized by several synonyms, including Solvent Blue 35, Sudan Blue II, and Oil Blue 35.[1][2] It belongs to the class of anthraquinone dyes, characterized by a core anthracene-9,10-dione structure.

The chemical structure of this compound consists of an anthraquinone scaffold with two butylamino groups substituted at the 1 and 4 positions.

Chemical Structure:

  • IUPAC Name: 1,4-bis(butylamino)anthracene-9,10-dione[1]

  • Molecular Formula: C₂₂H₂₆N₂O₂[1]

  • Canonical SMILES: CCCCNC1=C2C(=C(C=C1)NCCCC)C(=O)C3=CC=CC=C3C2=O[1]

  • InChI: InChI=1S/C22H26N2O2/c1-3-5-13-23-17-11-12-18(24-14-6-4-2)20-19(17)21(25)15-9-7-8-10-16(15)22(20)26/h7-12,23-24H,3-6,13-14H2,1-2H3[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for understanding its behavior in various solvents and its stability under different conditions.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight 350.45 g/mol [1]
Appearance Dark blue powder[3]
Melting Point 120-122 °C[2][4]
Boiling Point 568.7 °C at 760 mmHg[5]
Density 1.179 g/cm³[5]
UV-Vis Absorbance Peak (λmax) 652 nm[1]
Solubility in Water Insoluble[3][6]

Table 2: Solubility of this compound in Organic Solvents at 20°C

SolventSolubility (g/L)Reference
Acetone13.6[7]
Butyl Acetate22.3[7]
Dichloromethane171.3[7]
Ethyl Alcohol2.6[7]
Methylbenzene (Toluene)86.3[7]

Experimental Protocols

This section details the methodologies for the synthesis and analysis of this compound.

Synthesis of this compound

A common method for the synthesis of 1,4-bis(butylamino)anthraquinone involves the condensation reaction of 1,4-dihydroxyanthracene-9,10-dione with n-butylamine.[3] An alternative reported method is the reaction of 1,4-ditosylanthraquinone with n-butylamine in pyridine.

Detailed Protocol for Synthesis from 1,4-ditosylanthraquinone:

  • Reaction Setup: Dissolve 1,4-ditosylanthraquinone in pyridine in a reaction vessel.

  • Addition of Reactant: Add n-butylamine to the solution.

  • Reaction Conditions: Heat the reaction mixture at 100 °C. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the solution and pour it into a 10% aqueous HCl solution.

  • Extraction: Extract the product with methylene chloride.

  • Washing: Wash the organic layer with water.

  • Drying: Dry the methylene chloride layer over anhydrous magnesium sulfate.

  • Purification: After filtration to remove the drying agent, evaporate the solvent. The crude product can be further purified by column chromatography on alumina or by recrystallization from ethanol-water.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

A validated HPLC method with UV-Vis detection is available for the determination of Solvent Blue 35 in diesel fuel, which can be adapted for other matrices.[8][9]

Instrumentation and Conditions:

  • Instrument: High-Performance Liquid Chromatograph with a UV-Vis detector.

  • Column: Agilent Zorbax Rx-SIL (250 x 4.60 mm, 5 µm particle size).[6]

  • Mobile Phase: A mixture of hexane, toluene, and ethyl acetate.[6] Another reported mobile phase is toluene:ethyl acetate (98:2 v/v).[9]

  • Detection Wavelength: 650 nm.[8][9]

Sample Preparation (from a diesel matrix):

  • Solid Phase Extraction (SPE): Use a silica-based SPE sorbent to separate the dye from the hydrocarbon matrix.[8][9]

  • Elution: Elute the loaded SPE column with a mixture of chloroform and heptane (1:0.75 v/v).[8][9]

  • Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase.[9]

Calibration:

  • Prepare a series of standard solutions of Solvent Blue 35 by serial dilution of a stock solution with the mobile phase.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

Applications

Solvent Blue 35 is primarily used as a colorant in various industrial applications due to its vibrant blue color and good stability.[8]

  • Plastics: It is used for coloring a wide range of plastics, including polystyrene (PS), acrylonitrile butadiene styrene (ABS), polycarbonate (PC), and polymethyl methacrylate (PMMA).[8][10]

  • Fibers: It is suitable for the pre-spinning coloration of polyester fibers.[8]

  • Oils, Fats, and Waxes: It is employed to color hydrocarbon-based solvents, oils, fats, and waxes.[11]

  • Inks and Lacquers: It finds application in the formulation of inks and lacquers.[11]

  • Fuel Dye: In some regions, it is used as a fiscal marker to dye fuels.[11]

  • Microscopy: It can be used as a staining dye in microscopy.[11]

Safety and Toxicology

Based on available Safety Data Sheets (SDS), Solvent Blue 35 presents several hazards.

Table 3: Summary of Hazard Information

Hazard TypeDescriptionReference
Acute Oral Toxicity Harmful if swallowed.[5]
Skin Sensitization May cause an allergic skin reaction.[5]
Mutagenicity Suspected of causing genetic defects.[5]
Carcinogenicity Suspected of causing cancer.[5]
Aquatic Toxicity May cause long-lasting harmful effects to aquatic life.[12]

Handling Precautions:

  • Use personal protective equipment (gloves, safety glasses, lab coat).

  • Work in a well-ventilated area or use a fume hood.

  • Avoid generating dust.

  • Wash hands thoroughly after handling.

Visualizations

Synthesis and Analysis Workflow

The following diagram illustrates the general workflow for the synthesis and subsequent HPLC analysis of this compound.

AB35_Workflow cluster_synthesis Synthesis cluster_analysis HPLC Analysis start Starting Materials (1,4-ditosylanthraquinone & n-butylamine) reaction Reaction (Pyridine, 100°C) start->reaction Condensation workup Aqueous Work-up & Extraction reaction->workup purification Purification (Chromatography/ Recrystallization) workup->purification product Pure this compound (Solvent Blue 35) purification->product sample_prep Sample Preparation (SPE if in matrix) product->sample_prep Analysis of Synthesized Product hplc_injection HPLC Injection sample_prep->hplc_injection separation Chromatographic Separation hplc_injection->separation detection UV-Vis Detection (650 nm) separation->detection data_analysis Data Analysis (Quantification) detection->data_analysis

Caption: Workflow for the synthesis and HPLC analysis of this compound.

This guide provides a foundational understanding of this compound for research and development purposes. For specific applications, further empirical studies are recommended.

References

AB-35: A Potent and Selective Inhibitor of the PI3K/AKT/mTOR Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on its Biological Targets and Mechanism of Action

For Research & Development Professionals

Abstract

AB-35 is a novel, orally bioavailable small molecule inhibitor designed to target key nodes within the phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling cascade. This pathway is a critical regulator of cell proliferation, growth, survival, and metabolism, and its aberrant activation is a hallmark of numerous human cancers. Preclinical data demonstrate that this compound potently and selectively inhibits PI3Kα and mTORC1/2, leading to robust anti-proliferative and pro-apoptotic effects in a range of tumor models. This document provides a comprehensive overview of the biological targets, signaling pathways, and mechanism of action of this compound, supported by detailed experimental data and protocols.

Primary Biological Targets of this compound

The primary molecular targets of this compound have been identified through a series of in vitro biochemical and cellular assays. This compound was designed as a dual inhibitor of PI3K and mTOR, two serine/threonine kinases central to the pathway.

Biochemical Kinase Profiling

The inhibitory activity of this compound was assessed against a panel of purified recombinant human kinases. The compound demonstrates high potency against the p110α catalytic subunit of PI3K and the kinase domains of mTOR (as part of both mTORC1 and mTORC2 complexes).

Table 1: In Vitro Biochemical Inhibition Profile of this compound

Target KinaseIC₅₀ (nM)Kinase FamilyAssay Type
PI3Kα (p110α) 1.2 Lipid KinaseTR-FRET
PI3Kβ (p110β)185.4Lipid KinaseTR-FRET
PI3Kδ (p110δ)250.1Lipid KinaseTR-FRET
PI3Kγ (p110γ)315.8Lipid KinaseTR-FRET
mTOR 3.5 PIKKTR-FRET
AKT1> 10,000AGC KinaseLanthaScreen
PDK1> 10,000AGC KinaseLanthaScreen
MEK1> 10,000STE KinaseZ'-LYTE

Data represent the mean of three independent experiments.

Cellular Target Engagement

To confirm target engagement within a cellular context, Western blot analysis was performed on MCF-7 breast cancer cells (known to have a PIK3CA activating mutation) following treatment with this compound. Inhibition of the PI3K/mTOR pathway was assessed by measuring the phosphorylation status of key downstream substrates.

Table 2: Cellular IC₅₀ Values for Downstream Substrate Phosphorylation

Phospho-SubstrateCellular IC₅₀ (nM)Upstream KinaseCell Line
p-AKT (S473) 15.2 mTORC2 / DNA-PKMCF-7
p-AKT (T308) 12.8 PDK1 (PI3K-dependent)MCF-7
p-S6K (T389) 10.5 mTORC1MCF-7
p-4E-BP1 (T37/46) 11.1 mTORC1MCF-7

IC₅₀ values were determined by quantitative immunoblotting after a 2-hour treatment.

Modulated Signaling Pathways

This compound exerts its anti-tumor effects by suppressing the entire PI3K/AKT/mTOR signaling axis. Upon pathway activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which recruits and activates AKT. Activated AKT, in turn, phosphorylates a multitude of substrates that promote cell survival and proliferation, and also activates the mTORC1 complex. This compound disrupts this cascade at two critical nodes: PI3K and mTOR.

Core Pathway Inhibition Diagram

The following diagram illustrates the primary mechanism of action of this compound.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Survival Cell Survival AKT->Survival Inhibits Apoptosis S6K S6K mTORC1->S6K P EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 P (Inhibits) mTORC2 mTORC2 mTORC2->AKT P (S473) Proliferation Cell Proliferation & Growth S6K->Proliferation EIF4EBP1->Proliferation Inhibits AB35 This compound AB35->PI3K AB35->mTORC1 AB35->mTORC2

Caption: this compound mechanism of action on the PI3K/AKT/mTOR pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited in this document are provided below.

In Vitro Kinase Inhibition Assay (TR-FRET)

This protocol describes the time-resolved fluorescence resonance energy transfer (TR-FRET) assay used to determine the IC₅₀ of this compound against PI3Kα and mTOR.

  • Reagents : Recombinant human PI3Kα or mTOR kinase, ATP, kinase buffer, biotinylated PIP2 substrate (for PI3Kα) or biotinylated PRAS40 peptide (for mTOR), Europium-labeled anti-GST antibody, and Streptavidin-Allophycocyanin (SA-APC).

  • Procedure :

    • A 10-point, 3-fold serial dilution of this compound is prepared in DMSO and added to a 384-well assay plate.

    • Kinase and substrate/biotinylated peptide are added to the wells in kinase buffer.

    • The kinase reaction is initiated by the addition of ATP. The final ATP concentration is set to the apparent Km for each enzyme.

    • The plate is incubated for 60 minutes at room temperature.

    • The reaction is stopped, and the detection reagents (Europium-Ab and SA-APC) are added.

    • The plate is incubated for an additional 60 minutes in the dark.

    • The TR-FRET signal is read on a compatible plate reader (Excitation: 320 nm, Emission: 620 nm and 665 nm).

  • Data Analysis : The ratio of emission at 665 nm to 620 nm is calculated. IC₅₀ values are determined by fitting the dose-response curve using a four-parameter logistic model.

Cellular Western Blot Workflow

This workflow was used to determine the inhibition of downstream pathway markers in MCF-7 cells.

G A 1. Seed MCF-7 Cells (6-well plates) B 2. Serum Starve (18 hours) A->B C 3. Treat with this compound (10 concentrations, 2 hours) B->C D 4. Stimulate with IGF-1 (100 ng/mL, 30 min) C->D E 5. Lyse Cells (RIPA Buffer + Inhibitors) D->E F 6. Protein Quantification (BCA Assay) E->F G 7. SDS-PAGE & Transfer (PVDF Membrane) F->G H 8. Immunoblotting (Primary/Secondary Abs) G->H I 9. Imaging & Analysis (Chemiluminescence) H->I

Caption: Workflow for cellular target engagement analysis by Western Blot.
  • Cell Culture : MCF-7 cells are cultured to ~80% confluence in 6-well plates.

  • Treatment : Cells are serum-starved for 18 hours, then pre-treated with vehicle (0.1% DMSO) or varying concentrations of this compound for 2 hours. Cells are subsequently stimulated with 100 ng/mL IGF-1 for 30 minutes to induce pathway activation.

  • Lysis & Quantification : Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration is determined via a BCA assay.

  • Immunoblotting : Equal amounts of protein (20 µg) are separated by SDS-PAGE, transferred to a PVDF membrane, and blocked. Membranes are incubated overnight at 4°C with primary antibodies against p-AKT (S473), total AKT, p-S6K (T389), total S6K, and β-Actin.

  • Detection : Membranes are incubated with HRP-conjugated secondary antibodies, and bands are visualized using an enhanced chemiluminescence (ECL) substrate. Band intensities are quantified using image analysis software.

Conclusion

This compound is a highly potent, dual-specific inhibitor of PI3Kα and mTOR, key kinases in a fundamental cancer signaling pathway. It effectively engages its targets in a cellular context, leading to the complete shutdown of downstream signaling at low nanomolar concentrations. The data presented herein provide a strong rationale for the continued development of this compound as a targeted therapeutic agent for cancers harboring PI3K/AKT/mTOR pathway alterations.

An In-depth Technical Guide to AD-35: A Novel Donepezil Derivative for Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of AD-35, a promising therapeutic candidate for Alzheimer's disease (AD). It details the preclinical evidence, mechanism of action, and clinical development of this novel compound, with a particular focus on its relationship to the established AD drug, donepezil. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-β (Aβ) plaques, neurofibrillary tangles, and neuroinflammation.[1] While current treatments like donepezil, an acetylcholinesterase inhibitor, offer symptomatic relief, there is a pressing need for multi-target therapies that can address the complex pathology of AD.[1][2] AD-35 is a patented small-molecule compound that has been developed through the innovative modification of the chemical structure of donepezil.[1][3] It is designed to be a multi-mechanism drug for the prevention and/or treatment of Alzheimer's disease.[1][3]

Preclinical Development of AD-35

In Vitro Characterization

In vitro studies have demonstrated that AD-35 possesses several key properties that are relevant to the treatment of Alzheimer's disease. It has been shown to moderately inhibit acetylcholinesterase, which is the primary mechanism of action of donepezil.[1][3] Additionally, AD-35 can inhibit metal-induced Aβ aggregation and promote the disassembly of existing Aβ aggregates.[1][3]

In Vivo Efficacy in a Rat Model of Alzheimer's Disease

The efficacy of AD-35 was evaluated in a rat model of AD induced by the intracerebroventricular injection of Aβ25-35.[1][3] This model is known to induce learning and memory deficits, astrocyte activation, and the release of pro-inflammatory cytokines, namely TNF-α and IL-1β.[1][3]

Oral administration of AD-35 was found to significantly attenuate these pathological changes.[1][3] Specifically, AD-35 treatment led to a marked reduction in astrocyte activation and the release of both TNF-α and IL-1β, which was accompanied by an improvement in memory deficits.[1][3]

Comparative Efficacy with Donepezil

A key aspect of the preclinical evaluation of AD-35 was its direct comparison with donepezil. In the same Aβ25-35-induced rat model, donepezil only demonstrated an inhibitory effect on the production of IL-1β.[1][3] Crucially, it did not prevent astrocyte activation or the production of TNF-α.[1][3] These findings suggest that AD-35 has a broader and more potent anti-inflammatory profile compared to its parent compound, donepezil.

Data Summary: Preclinical Efficacy of AD-35 vs. Donepezil
ParameterAβ25-35 Model ControlAD-35 TreatmentDonepezil Treatment
Cognitive Function Significant learning and memory deficitsMarked improvement in memoryNot specified
Astrocyte Activation Significant activationMarkedly attenuatedNo effect
TNF-α Release IncreasedMarkedly attenuatedNo effect
IL-1β Release IncreasedMarkedly attenuatedInhibition observed

Mechanism of Action of AD-35

AD-35 exerts its therapeutic effects through a multi-target mechanism of action. As a derivative of donepezil, it retains the ability to inhibit acetylcholinesterase, thereby increasing acetylcholine levels in the brain and improving cognitive function.[1][3]

Beyond its effect on cholinergic neurotransmission, AD-35 has demonstrated a significant impact on neuroinflammation. Preclinical studies indicate that the phosphorylation of extracellular signal-regulated kinase (ERK) is a key step in the Aβ-induced activation of astrocytes and the subsequent production of pro-inflammatory cytokines.[1][3] AD-35 appears to intervene in this pathway, leading to a reduction in neuroinflammation.

AD35_Mechanism_of_Action cluster_pathology Alzheimer's Disease Pathology cluster_intervention Therapeutic Intervention Abeta Amyloid-β (Aβ) Astrocyte Astrocyte Abeta->Astrocyte activates pERK Phosphorylation of ERK Astrocyte->pERK Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) pERK->Cytokines leads to production of Neuroinflammation Neuroinflammation & Cognitive Deficits Cytokines->Neuroinflammation AD35 AD-35 AD35->Astrocyte Inhibits activation AD35->Cytokines Reduces Donepezil Donepezil Donepezil->Cytokines Reduces IL-1β only Preclinical_Workflow cluster_setup Model Preparation cluster_induction Disease Induction cluster_treatment Treatment Groups cluster_assessment Outcome Assessment A1 Sprague-Dawley Rats A2 ICV Cannulation A1->A2 B2 ICV Injection of Aβ25-35 A2->B2 B1 Aβ25-35 Aggregation B1->B2 C1 Vehicle Control B2->C1 C2 AD-35 B2->C2 C3 Donepezil B2->C3 D1 Behavioral Testing (Learning & Memory) C1->D1 C2->D1 C3->D1 D2 Brain Tissue Collection D1->D2 D3 Biochemical Analysis (Astrocyte activation, Cytokines) D2->D3 Clinical_Trial_Workflow cluster_enrollment Patient Enrollment cluster_randomization Randomization (1:2) cluster_treatment_phase1 6-Month Double-Blind Treatment cluster_treatment_phase2 6-Month Open-Label Extension E1 Screening of Subjects (Mild to Moderate AD) E2 Inclusion/Exclusion Criteria Met E1->E2 F1 Placebo E2->F1 F2 AD-35 (60 mg) E2->F2 G1 Safety, Efficacy & PK Assessments F1->G1 F2->G1 H1 All Subjects on AD-35 (60 mg) G1->H1 H2 Continued Safety & Efficacy Monitoring H1->H2

References

Unraveling the Pharmacological Profile of AB-35: A Review of Publicly Available Information

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of publicly accessible scientific and medical literature, no specific pharmacological agent designated as "AB-35" has been identified. The search did not yield any data on a compound with this name, including its mechanism of action, binding affinities, efficacy, or safety profile. Therefore, the creation of an in-depth technical guide or whitepaper on the pharmacological profile of a drug named this compound is not possible at this time.

The investigation for information on "this compound" returned several unrelated subjects, highlighting the ambiguity of the designation. The search results included:

  • California Assembly Bill 35 (AB 35): A legislative act pertaining to medical malpractice litigation in California.[1][2][3][4]

  • Diane-35: A combination oral contraceptive containing cyproterone acetate and ethinyl estradiol, used for birth control and the treatment of androgen-dependent conditions.[5][6][7]

  • Interleukin-35 (IL-35): An immunosuppressive cytokine, which is a signaling protein naturally produced by the body.[8]

It is possible that "this compound" is an internal, proprietary designation for a compound under development by a pharmaceutical company and has not yet been disclosed in public forums or scientific publications. Without any publicly available data, a detailed pharmacological profile, including quantitative data tables, experimental protocols, and signaling pathway diagrams, cannot be constructed.

For researchers, scientists, and drug development professionals seeking information on a specific compound, it is crucial to have the correct and publicly recognized nomenclature, such as its International Nonproprietary Name (INN), chemical name, or registration number from clinical trial databases.

Further inquiry would require access to proprietary databases or direct communication with the entity that has designated a compound as "this compound".

References

Technical Whitepaper: Neuroprotective Properties of AB-35

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Neurodegenerative diseases represent a significant and growing global health challenge, characterized by the progressive loss of neuronal structure and function. The development of effective neuroprotective therapies is a critical unmet need. This document provides a comprehensive technical overview of AB-35, a novel small molecule compound demonstrating significant neuroprotective potential in preclinical studies. This whitepaper details the proposed mechanisms of action, summarizes key in vitro and in vivo efficacy data, and provides detailed experimental protocols to facilitate further research and development. This compound appears to exert its neuroprotective effects through a multi-target mechanism, including the activation of pro-survival signaling pathways and the mitigation of oxidative stress and neuroinflammation.

Proposed Mechanism of Action

This compound demonstrates a multi-faceted approach to neuroprotection by modulating key intracellular signaling pathways that are dysregulated in neurodegenerative conditions. The primary mechanisms identified are the activation of the PI3K/Akt and Nrf2 pathways, and the inhibition of the pro-apoptotic p38 MAPK pathway.

Activation of Pro-Survival PI3K/Akt Signaling

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that promotes cell survival, growth, and proliferation.[1][2][3] In the central nervous system, activation of this pathway is essential for mediating neuron survival and plasticity.[1][4] this compound has been shown to induce the phosphorylation and subsequent activation of Akt. Activated Akt influences several downstream targets to inhibit apoptosis and promote neuronal resilience.[5][6]

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K AB35 This compound AB35->Receptor Activates PIP3 PIP3 PI3K->PIP3  P PIP2 PIP2 PIP2->PI3K pAkt p-Akt (active) PIP3->pAkt Activates Akt Akt (inactive) Akt->pAkt Apoptosis Apoptosis pAkt->Apoptosis Inhibits Survival Neuronal Survival pAkt->Survival Promotes Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AB35 This compound Keap1_Nrf2 Keap1 Nrf2 AB35->Keap1_Nrf2 Inhibits Binding ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Inhibits Nrf2_active Nrf2 Keap1_Nrf2->Nrf2_active Release Ub Ubiquitination & Degradation Keap1_Nrf2->Ub ARE ARE Nrf2_active->ARE Binds Nrf2_active->ARE Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Transcription MAPK_Pathway Stressors Cellular Stressors (e.g., Cytokines, ROS) MAP3K MAP3K Stressors->MAP3K MAP2K MAP2K MAP3K->MAP2K P p_p38 p-p38 MAPK (active) MAP2K->p_p38 P p38 p38 MAPK p38->p_p38 Inflammation Inflammation p_p38->Inflammation Apoptosis Apoptosis p_p38->Apoptosis AB35 This compound AB35->p_p38 Inhibits In_Vitro_Workflow Start Start Cell_Culture 1. Plate Neuronal or Microglial Cells Start->Cell_Culture Pretreatment 2. Pre-treat with this compound (Varying Concentrations) Cell_Culture->Pretreatment Insult 3. Add Neurotoxic Insult (e.g., Glutamate, H₂O₂, LPS) Pretreatment->Insult Incubation 4. Incubate (24-48 hours) Insult->Incubation Assay 5. Perform Endpoint Assay Incubation->Assay Data_Analysis 6. Data Analysis (EC₅₀, Max. Effect) Assay->Data_Analysis End End Data_Analysis->End In_Vivo_Workflow Start Start Acclimatization 1. Animal Acclimatization & Baseline Assessment Start->Acclimatization Surgery 2. Induce Focal Ischemia (e.g., MCAO Surgery) Acclimatization->Surgery Treatment 3. Administer this compound or Vehicle (Post-Ischemia) Surgery->Treatment Monitoring 4. Post-operative Monitoring & Behavioral Testing Treatment->Monitoring Endpoint 5. Endpoint Analysis (Histology, Biomarkers) Monitoring->Endpoint Data_Analysis 6. Statistical Analysis Endpoint->Data_Analysis End End Data_Analysis->End

References

An In-depth Technical Guide to the IL-12p35 Subunit and Its Therapeutic Effect on Neuroinflammation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The term "AB-35" is not a standard designation in publicly available scientific literature. This document focuses on the IL-12p35 subunit , a component of the Interleukin-35 (IL-35) cytokine, which has demonstrated significant effects on neuroinflammation and aligns with the potential interest in a molecule with "35" in its name.

Executive Summary

Neuroinflammation is a critical pathological component of numerous neurodegenerative and autoimmune diseases of the central nervous system (CNS), including multiple sclerosis (MS). The interleukin-12 (IL-12) family of cytokines are key regulators of the immune response, with some members promoting inflammation and others suppressing it. Interleukin-35 (IL-35), a heterodimer composed of the Ebi3 and IL-12p35 subunits, is recognized as a potent anti-inflammatory cytokine. Recent research has revealed that the IL-12p35 subunit, independent of its pairing with Ebi3, possesses intrinsic immunosuppressive properties that can ameliorate neuroinflammation. This document provides a comprehensive technical overview of the mechanism of action of IL-12p35, its preclinical efficacy in animal models of neuroinflammation, detailed experimental protocols, and the key signaling pathways involved.

Mechanism of Action of IL-12p35 in Neuroinflammation

The therapeutic effects of IL-12p35 in the context of neuroinflammation are multifaceted, primarily revolving around its ability to modulate adaptive immune responses and inhibit pro-inflammatory signaling cascades. Unlike the heterodimeric IL-35 which actively signals through STAT1/STAT3/STAT4 pathways, IL-12p35 appears to function as a competitive antagonist of specific cytokine signaling pathways.

Key mechanisms include:

  • Inhibition of Pathogenic T-cell Expansion: IL-12p35 effectively suppresses the expansion of pathogenic T helper 17 (Th17) and Th1 cells, which are primary drivers of autoimmune-mediated demyelination and neuroinflammation in diseases like MS.

  • Expansion of Regulatory Lymphocytes: The administration of IL-12p35 promotes the expansion of regulatory T cells (Tregs) and IL-10- and IL-35-producing regulatory B cells (Bregs) within the CNS. These regulatory cells are crucial for establishing immune tolerance and dampening inflammatory responses.

  • Antagonism of Pro-inflammatory Cytokine Signaling: IL-12p35 has been shown to inhibit the activation of STAT1 and STAT3 transcription factors induced by pro-inflammatory cytokines such as IL-6 and IL-27. This blockade of downstream signaling prevents the expression of inflammatory genes.

  • Suppression of Lymphocyte Proliferation: IL-12p35 inhibits the proliferation of lymphocytes by suppressing the expression of key cell-cycle regulatory proteins.

Preclinical Efficacy in Experimental Autoimmune Encephalomyelitis (EAE)

Experimental Autoimmune Encephalomyelitis (EAE) is the most widely used animal model for human multiple sclerosis. Studies utilizing this model have provided compelling evidence for the therapeutic potential of IL-12p35.

Data Presentation

The following tables summarize the quantitative data from key preclinical studies on the effect of IL-12p35 in the EAE model.

Table 1: Effect of IL-12p35 Treatment on EAE Clinical Score

Treatment GroupNDosage RegimenPeak Mean Clinical Score (± SEM)Statistical Significance vs. PBSReference
PBS (Control)12i.p. injection every other day (Day 0-12)~3.5N/A
IL-12p3512100 ng/mouse i.p. every other day (Day 0-12)~1.5p < 0.0001

Table 2: Modulation of CNS Infiltrating Immune Cells by IL-12p35 in EAE Mice (Day 17 Post-Immunization)

Cell PopulationOrganTreatment GroupPercentage of Cells (± SEM)Statistical Significance vs. PBSReference
Th17 (CD4+ IL-17+) Spinal CordPBS~1.8%N/A
IL-12p35~0.6%p < 0.001
Th1 (CD4+ IFN-γ+) Spinal CordPBS~3.5%N/A
IL-12p35~1.5%p < 0.001
Treg (CD4+ Foxp3+) BrainPBS~2.5%N/A
IL-12p35~7.0%p < 0.001
Myeloid (CD11b+) Spinal CordPBS~20%N/A
IL-12p35~8%p < 0.01

Visualization of Pathways and Workflows

Signaling Pathways and Cellular Mechanisms

IL12p35_Mechanism cluster_cytokines Pro-inflammatory Cytokines cluster_receptor Cell Surface Receptor cluster_downstream Downstream Signaling & Effects IL6 IL-6 gp130 gp130 IL6->gp130 IL27 IL-27 IL27->gp130 STAT1 STAT1 Activation gp130->STAT1 STAT3 STAT3 Activation gp130->STAT3 Th17_diff Th17/Th1 Differentiation STAT1->Th17_diff STAT3->Th17_diff Inflammation Neuroinflammation Th17_diff->Inflammation IL12p35 IL-12p35 IL12p35->gp130 Antagonizes Cellular_Effects cluster_pathogenic Pathogenic Cells cluster_regulatory Regulatory Cells IL12p35 IL-12p35 Administration Th17 Th17 Cells IL12p35->Th17 Inhibits Th1 Th1 Cells IL12p35->Th1 Inhibits Treg Treg Cells IL12p35->Treg Expands Breg Breg Cells IL12p35->Breg Expands Neuroinflammation Neuroinflammation Th17->Neuroinflammation Th1->Neuroinflammation Treg->Neuroinflammation Breg->Neuroinflammation EAE_Workflow Day0 Day 0: Immunization Immunization_details C57BL/6 mice immunized with MOG35-55 peptide in CFA. Pertussis toxin administered. Day0->Immunization_details Treatment Treatment Phase (Day 0-12) Day0->Treatment Begin Treatment_details i.p. injection of IL-12p35 (100 ng) or PBS every other day. Treatment->Treatment_details Monitoring Clinical Monitoring (Daily) Treatment->Monitoring Monitoring_details Assess EAE clinical score (Scale 0-5). Monitoring->Monitoring_details Day17 Day 17: Endpoint Analysis Monitoring->Day17 Conclude Analysis_details Harvest CNS (brain, spinal cord). Isolate mononuclear cells. Analyze via FACS, Histology, Western Blot. Day17->Analysis_details

Methodological & Application

Application Notes and Protocols for the Synthesis and Evaluation of AB-35, a Parthenolide-Derived Anticancer Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

AB-35 is a novel semi-synthetic derivative of parthenolide, a naturally occurring sesquiterpene lactone isolated from the plant Tanacetum parthenium. Parthenolide and its analogues have garnered significant interest in the field of oncology due to their potent anticancer activities.[1][2][3][4] Preclinical studies have demonstrated that these compounds can induce apoptosis and inhibit the proliferation of various cancer cell lines, including those of hematological malignancies and solid tumors.[1][5] This document provides a detailed protocol for the laboratory-scale synthesis of this compound, methodologies for its biological evaluation, and an overview of the key signaling pathways it is presumed to modulate.

Quantitative Data Summary

The following table summarizes the reported quantitative data for the parent compound, parthenolide, and its derivatives. While specific data for this compound is limited, the information presented for related compounds provides a valuable benchmark for experimental design and data interpretation.

CompoundCell LineAssay TypeIC50 / EC50 / LC50Reference
ParthenolideJurkat (Acute T cell leukemia)Cytotoxicity>80% cell death at 10 µM[5]
ParthenolideJeko-1 (B cell lymphoma)Cytotoxicity>80% cell death at 10 µM[5]
ParthenolideAML (Acute Myeloid Leukemia)Apoptosis InductionPotent activity[3][5]
Parthenolide Analog (Carbamate)NeuroblastomaCytotoxicityLC50 = 0.6 µM[5]
Parthenolide Analog (Ester)Lung CancerCytotoxicityUp to 14-fold increase vs. Parthenolide[5]
Parthenolide Analog (Ester)OsteosarcomaCytotoxicityUp to 14-fold increase vs. Parthenolide[5]
9-oxomicheliolide (Parthenolide-related)Glioblastoma (in vivo)Tumor InhibitionComparable to temozolomide[6]

Experimental Protocols

Synthesis of this compound: A Generalized Approach

While the specific, step-by-step synthesis of this compound is proprietary, a general protocol for the synthesis of parthenolide derivatives can be adapted from the available literature.[7][8] The synthesis of this compound is described in patent WO2023178302A1 as a derivative of 9(S)-hydroxy-parthenolide. The final step involves purification by flash chromatography.

Materials:

  • Parthenolide (commercially available)

  • Appropriate reagents for derivatization (e.g., acylating or alkylating agents)

  • Dry solvents (e.g., Dichloromethane, Tetrahydrofuran)

  • Base (e.g., Triethylamine, Pyridine)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl acetate, Hexanes)

Procedure:

  • Starting Material Preparation: If necessary, modify parthenolide to introduce a hydroxyl group at the C9 position. This may involve stereoselective reduction of the ketone at this position.

  • Derivatization Reaction:

    • Dissolve the 9-hydroxy-parthenolide precursor in a suitable dry solvent under an inert atmosphere (e.g., nitrogen or argon).

    • Add a base to deprotonate the hydroxyl group.

    • Slowly add the desired electrophile (e.g., an acyl chloride or alkyl halide) to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature).

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, quench the reaction with a suitable aqueous solution (e.g., saturated ammonium chloride).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel. A typical eluent system for parthenolide derivatives is a gradient of ethyl acetate in hexanes.[1]

    • Collect the fractions containing the desired product (as determined by TLC) and concentrate in vacuo to yield the final compound, this compound.

  • Characterization: Confirm the identity and purity of the synthesized this compound using techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Cell Proliferation Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., HL-60 for leukemia)

  • Complete cell culture medium

  • This compound stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Solubilization: Add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Western Blot Analysis for Signaling Pathway Modulation

This protocol is used to investigate the effect of this compound on key proteins in signaling pathways like NF-κB and STAT3.

Materials:

  • Cancer cells treated with this compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-STAT3, anti-STAT3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Lyse the treated cells and determine the protein concentration.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative changes in protein expression and phosphorylation.

Visualizations

Signaling Pathways

The anticancer activity of parthenolide and its derivatives is often attributed to their ability to inhibit pro-survival signaling pathways. Below are diagrams of the NF-κB and STAT3 pathways, which are likely targets of this compound.[1][6][9]

NFkB_Pathway cluster_nucleus Nucleus Cytokine Cytokine/ Growth Factor Receptor Receptor Cytokine->Receptor IKK IKK Receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates NFkB_n NF-κB Gene Target Gene Expression (Anti-apoptotic, Inflammatory) AB35 This compound AB35->IKK Inhibits NFkB_n->Gene

Caption: NF-κB Signaling Inhibition by this compound.

STAT3_Pathway cluster_nucleus Nucleus Cytokine Cytokine/ Growth Factor Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates STAT3_p p-STAT3 Dimer p-STAT3 Dimer STAT3_p->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates Dimer_n p-STAT3 Dimer Gene Target Gene Expression (Proliferation, Survival) AB35 This compound AB35->JAK Inhibits Dimer_n->Gene Experimental_Workflow Start Start: Parthenolide Synthesis Chemical Synthesis & Purification Start->Synthesis Characterization Structural Characterization (NMR, HRMS) Synthesis->Characterization InVitro In Vitro Studies Characterization->InVitro CellCulture Cancer Cell Culture InVitro->CellCulture Cytotoxicity Cytotoxicity Assay (MTT) CellCulture->Cytotoxicity Signaling Signaling Pathway Analysis (Western Blot) CellCulture->Signaling DataAnalysis Data Analysis & Interpretation Cytotoxicity->DataAnalysis Signaling->DataAnalysis End Conclusion DataAnalysis->End

References

Application Notes: The Use of AB-35 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

AB-35 is a selective, cell-permeable, small molecule inhibitor of the MEK1/2 kinases, which are key components of the RAS/RAF/MEK/ERK signaling pathway. This pathway is frequently dysregulated in various human cancers, making it a critical target for therapeutic intervention. This compound binds to and inhibits the activity of MEK1/2, thereby preventing the phosphorylation and activation of ERK1/2. This leads to the downstream inhibition of cell proliferation, differentiation, and survival in susceptible cell lines. These application notes provide detailed protocols for the use of this compound in cell culture experiments to assess its biological activity.

Mechanism of Action

This compound is a non-ATP-competitive inhibitor that binds to an allosteric pocket in the MEK1 and MEK2 enzymes. This binding prevents the conformational changes required for MEK1/2 to be phosphorylated by RAF kinases, thus inhibiting its kinase activity. The downstream effect is a reduction in the phosphorylation of ERK1/2 (p-ERK1/2), leading to the modulation of gene expression and cell cycle progression.

RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation AB35 This compound AB35->MEK Inhibition

Figure 1: Simplified diagram of the MAPK/ERK signaling pathway and the inhibitory action of this compound.

Experimental Protocols

1. Preparation of this compound Stock Solution

Proper preparation of the this compound stock solution is critical for accurate and reproducible experimental results.

  • Reconstitution: this compound is typically supplied as a lyophilized powder. To prepare a high-concentration stock solution (e.g., 10 mM), reconstitute the powder in a suitable solvent such as dimethyl sulfoxide (DMSO).

  • Procedure:

    • Briefly centrifuge the vial of lyophilized this compound to ensure all the powder is at the bottom.

    • Aseptically add the calculated volume of DMSO to the vial to achieve the desired stock concentration.

    • Vortex gently until the powder is completely dissolved.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Storage: Store the stock solution at -20°C or -80°C for long-term stability. When ready to use, thaw an aliquot at room temperature and dilute it to the final working concentration in cell culture medium.

2. Cell Viability Assay (MTS/MTT Assay)

This protocol is designed to determine the cytotoxic or cytostatic effects of this compound on a cancer cell line with a known BRAF or RAS mutation (e.g., A375 melanoma, HT-29 colon cancer).

  • Materials:

    • 96-well cell culture plates

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • Cell line of interest

    • This compound stock solution (10 mM in DMSO)

    • MTS or MTT reagent

    • Plate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete culture medium. It is important to maintain a consistent final DMSO concentration across all wells (typically ≤ 0.1%).

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include a vehicle control (DMSO only) and a no-treatment control.

    • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

    • Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

start Seed cells in 96-well plate adhere Allow cells to adhere overnight start->adhere treat Treat cells with serial dilutions of this compound adhere->treat incubate Incubate for 72 hours treat->incubate add_reagent Add MTS/MTT reagent incubate->add_reagent read Measure absorbance with a plate reader add_reagent->read analyze Calculate IC50 value read->analyze

Figure 2: Workflow for determining the IC50 of this compound using a cell viability assay.

3. Western Blot Analysis of ERK Phosphorylation

This protocol is used to confirm the on-target activity of this compound by assessing the phosphorylation status of ERK1/2.

  • Materials:

    • 6-well cell culture plates

    • Complete cell culture medium

    • Cell line of interest

    • This compound stock solution

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • BCA protein assay kit

    • SDS-PAGE gels, transfer apparatus, and membranes

    • Primary antibodies (anti-p-ERK1/2, anti-total-ERK1/2, anti-GAPDH or β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with various concentrations of this compound (and a vehicle control) for a short duration (e.g., 1-2 hours) to observe direct effects on signaling.

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Quantify the protein concentration of the lysates using a BCA assay.

    • Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

    • Load equal amounts of protein per lane, run the gel, and transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Analyze the band intensities to determine the ratio of p-ERK to total ERK.

Data Presentation

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeKey MutationIC50 (nM)
A375Malignant MelanomaBRAF V600E15
HT-29Colorectal CarcinomaBRAF V600E25
HCT116Colorectal CarcinomaKRAS G13D150
MCF-7Breast AdenocarcinomaPIK3CA E545K> 10,000
HeLaCervical CancerWild-type RAS/RAF> 10,000

Table 2: Effect of this compound on p-ERK Levels in A375 Cells

This compound Concentration (nM)p-ERK/Total ERK Ratio (Normalized to Vehicle)
0 (Vehicle)1.00
10.85
100.42
1000.11
1000< 0.05

Disclaimer: this compound is a hypothetical compound, and the data presented here are for illustrative purposes only. The protocols provided are general and may require optimization for specific cell lines and experimental conditions. Always consult the relevant literature and manufacturer's guidelines for any reagents used.

Application Notes and Protocols for In-Vivo Animal Studies with AB-35

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are provided for a hypothetical investigational compound, AB-35, and are intended for illustrative purposes only. All in-vivo animal studies must be conducted in strict accordance with institutional and national guidelines for the ethical care and use of laboratory animals.

Introduction to this compound

This compound is a novel, potent, and selective small molecule inhibitor of the hypothetical tyrosine kinase "Tumor Proliferation Kinase 1" (TPK1). Aberrant TPK1 signaling is a key driver in various solid tumors, leading to uncontrolled cell proliferation and survival. This compound is under preclinical investigation to determine its therapeutic potential as an anti-cancer agent. These application notes provide recommended dosages and protocols for in-vivo animal studies to evaluate the efficacy, pharmacokinetics, and safety of this compound.

Signaling Pathway of TPK1 and Mechanism of Action of this compound

The following diagram illustrates the hypothetical signaling cascade involving TPK1 and the proposed mechanism of action for this compound.

TPK1_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor GF_Receptor Growth Factor Receptor Growth_Factor->GF_Receptor TPK1 TPK1 GF_Receptor->TPK1 Activation Downstream_Effector_1 Downstream Effector 1 TPK1->Downstream_Effector_1 Phosphorylation Downstream_Effector_2 Downstream Effector 2 Downstream_Effector_1->Downstream_Effector_2 Transcription_Factors Transcription Factors Downstream_Effector_2->Transcription_Factors AB_35 This compound AB_35->TPK1 Inhibition Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: Hypothetical TPK1 signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the dosage, efficacy, and pharmacokinetic parameters of this compound from representative in-vivo studies in rodent models.

Table 1: Recommended Dosage for In-Vivo Efficacy Studies in Xenograft Mouse Models

Animal ModelRoute of AdministrationVehicleDosing RegimenDose (mg/kg)
Nude Mice (Nu/Nu)Oral (PO)0.5% MethylcelluloseOnce Daily (QD)10, 25, 50
SCID MiceIntraperitoneal (IP)10% DMSO, 40% PEG300, 50% SalineTwice Daily (BID)5, 12.5, 25

Table 2: Summary of Anti-Tumor Efficacy in HT-29 Xenograft Model (21-Day Study)

Treatment GroupDose (mg/kg, PO, QD)Mean Tumor Volume Change (%)Tumor Growth Inhibition (%)
Vehicle-+ 850%-
This compound10+ 425%50%
This compound25+ 170%80%
This compound50- 30% (Regression)103.5%

Table 3: Key Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats (Single Dose)

RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-t) (ng*h/mL)Half-life (t½) (h)
IV212500.128004.5
PO108502.042005.2

Experimental Protocols

In-Vivo Anti-Tumor Efficacy Study in a Xenograft Mouse Model

This protocol describes the evaluation of this compound in a subcutaneous human tumor xenograft model.

Materials:

  • This compound

  • Vehicle: 0.5% (w/v) methylcellulose in sterile water

  • Female athymic nude mice (Nu/Nu), 6-8 weeks old

  • Human colorectal adenocarcinoma cell line (e.g., HT-29)

  • Matrigel

  • Calipers

  • Standard animal housing and husbandry equipment

Procedure:

  • Cell Culture and Implantation:

    • Culture HT-29 cells in appropriate media until they reach 80-90% confluency.

    • Harvest and resuspend cells in a 1:1 mixture of serum-free media and Matrigel to a final concentration of 5 x 10^7 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth every 2-3 days using calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.

    • When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).

  • Drug Preparation and Administration:

    • Prepare a fresh suspension of this compound in the vehicle daily.

    • Administer this compound or vehicle orally (PO) once daily (QD) at the specified doses (e.g., 10, 25, 50 mg/kg).

  • Monitoring and Endpoints:

    • Measure tumor volume and body weight twice weekly.

    • Observe animals daily for any signs of toxicity.

    • The study is typically concluded after 21-28 days, or when tumors in the vehicle group reach a predetermined size limit.

    • At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics).

Pharmacokinetic (PK) Study in Rats

This protocol outlines a basic single-dose PK study for this compound in rats.

Materials:

  • This compound

  • Vehicle for oral (PO) and intravenous (IV) administration

  • Male Sprague-Dawley rats with jugular vein cannulas, 8-10 weeks old

  • Blood collection tubes (containing anticoagulant, e.g., K2-EDTA)

  • Centrifuge

  • Standard laboratory equipment for sample processing and analysis (e.g., LC-MS/MS)

Procedure:

  • Animal Dosing:

    • Fast rats overnight prior to dosing.

    • For the IV group, administer this compound as a bolus injection via the tail vein at a low dose (e.g., 2 mg/kg).

    • For the PO group, administer this compound by oral gavage at a higher dose (e.g., 10 mg/kg).

  • Blood Sampling:

    • Collect blood samples (approximately 200 µL) from the jugular vein cannula at predetermined time points (e.g., pre-dose, 0.1, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Plasma Preparation:

    • Immediately centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Use pharmacokinetic software to calculate key PK parameters (Cmax, Tmax, AUC, t½, etc.).

Experimental Workflow Diagram

The following diagram provides a visual representation of the in-vivo efficacy study workflow.

Xenograft_Workflow cluster_setup Study Setup cluster_monitoring Tumor Growth & Randomization cluster_treatment Treatment Phase cluster_endpoint Study Endpoint Cell_Culture 1. Cell Culture (e.g., HT-29) Cell_Implantation 2. Subcutaneous Implantation in Mice Cell_Culture->Cell_Implantation Tumor_Monitoring 3. Monitor Tumor Growth Cell_Implantation->Tumor_Monitoring Randomization 4. Randomize into Treatment Groups Tumor_Monitoring->Randomization Dosing 5. Daily Dosing with This compound or Vehicle Randomization->Dosing Measurements 6. Measure Tumor Volume & Body Weight (2x/week) Dosing->Measurements Measurements->Dosing 21-28 Days Euthanasia 7. Euthanasia at Study Conclusion Measurements->Euthanasia Analysis 8. Tumor Excision & Analysis Euthanasia->Analysis

Caption: Workflow for a typical in-vivo xenograft efficacy study.

Application Notes and Protocols for the Quantification of AB-35

Author: BenchChem Technical Support Team. Date: November 2025

This document provides detailed analytical methods for the quantitative analysis of the hypothetical therapeutic agent AB-35 in biological matrices. These protocols are intended for researchers, scientists, and drug development professionals involved in preclinical and clinical studies. The following sections describe two robust methods: a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method and a high-throughput competitive Enzyme-Linked Immunosorbent Assay (ELISA).

Application Note 1: High-Sensitivity Quantification of this compound in Human Plasma by LC-MS/MS

This application note details a validated method for the determination of this compound in human plasma using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This method is highly selective and sensitive, making it suitable for pharmacokinetic studies.[1][2]

Principle

The method involves the extraction of this compound and an internal standard (IS) from plasma, followed by chromatographic separation on a reverse-phase HPLC column. The analytes are then detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high specificity and sensitivity for quantification.[1][3]

Experimental Protocol

2.1. Sample Preparation (Protein Precipitation)

Protein precipitation is a straightforward method for removing proteins from plasma samples prior to analysis.[4][5]

  • Label 1.5 mL microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.

  • Pipette 50 µL of plasma into the appropriately labeled tubes.

  • Add 150 µL of ice-cold acetonitrile containing the internal standard (e.g., 100 ng/mL of a stable isotope-labeled this compound).

  • Vortex each tube for 30 seconds to ensure complete protein precipitation.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vials.

  • Inject 10 µL of the supernatant into the LC-MS/MS system.

2.2. Liquid Chromatography Conditions

ParameterCondition
HPLC System Agilent 1290 Infinity II UHPLC or equivalent[6]
Column Waters YMC-Pack™ ODS-AQ™ S-3, 2.0 x 50 mm, 3 µm or equivalent[3]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3.0 min; hold at 95% B for 1.0 min; return to 5% B and equilibrate for 1.0 min
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 10 µL

2.3. Mass Spectrometry Conditions

ParameterCondition
Mass Spectrometer SCIEX Triple Quad™ 6500+ or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temperature 550°C
IonSpray Voltage 5500 V
MRM Transitions This compound: 415.2 → 289.1 (Quantifier), 415.2 → 194.2 (Qualifier)
This compound-d4 (IS): 419.2 → 293.1
Dwell Time 100 ms[2]
Data Presentation: Method Validation Summary

The method was validated according to regulatory guidelines.[7] A summary of the performance characteristics is provided below.

ParameterResult
Linear Range 0.1 - 100 ng/mL
Lower Limit of Quantification (LLOQ) 0.1 ng/mL[3]
Correlation Coefficient (r²) > 0.995
Intra-day Precision (%CV) ≤ 8.5%
Inter-day Precision (%CV) ≤ 10.2%
Accuracy (% Bias) Within ±15% (±20% at LLOQ)
Recovery > 85%

Visualization: LC-MS/MS Workflow

LCMS_Workflow Plasma Plasma Sample (50 µL) Precipitation Protein Precipitation (Acetonitrile + IS) Plasma->Precipitation Centrifuge Centrifugation (14,000 x g, 10 min) Precipitation->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant LC_Injection LC Injection (10 µL) Supernatant->LC_Injection Separation Chromatographic Separation LC_Injection->Separation MS_Detection MS/MS Detection (MRM) Separation->MS_Detection Quantification Data Quantification MS_Detection->Quantification

Caption: Workflow for this compound quantification by LC-MS/MS.

Application Note 2: Quantification of this compound in Cell Culture Supernatant by Competitive ELISA

This application note describes a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for the quantification of this compound. This format is ideal for analyzing a large number of samples and is suitable when a specific antibody against the small molecule this compound is available.[8][9]

Principle

The competitive ELISA is an immunoassay format used for the detection of small molecules.[9][10] In this assay, this compound in the sample competes with a fixed amount of labeled or coated this compound conjugate for binding to a limited number of anti-AB-35 antibody binding sites. The signal generated is inversely proportional to the amount of this compound in the sample.

Experimental Protocol

2.1. Reagent Preparation

  • Coating Buffer: 0.1 M Carbonate-Bicarbonate Buffer, pH 9.6.

  • Wash Buffer: Phosphate Buffered Saline (PBS) with 0.05% Tween-20 (PBST).

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBST.

  • This compound-HRP Conjugate: this compound conjugated to Horseradish Peroxidase, diluted in Blocking Buffer.

  • Anti-AB-35 Antibody: Rabbit polyclonal anti-AB-35 antibody, diluted in Blocking Buffer.

  • Substrate: TMB (3,3',5,5'-Tetramethylbenzidine).

  • Stop Solution: 2 M Sulfuric Acid.

2.2. Assay Procedure

  • Coating: Coat a 96-well microplate with 100 µL/well of anti-AB-35 antibody (2 µg/mL in Coating Buffer). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL/well of Wash Buffer.

  • Blocking: Add 200 µL/well of Blocking Buffer and incubate for 2 hours at room temperature to block non-specific binding sites.[10]

  • Washing: Repeat the wash step as in step 2.

  • Competition: Add 50 µL of standards, QCs, or samples to each well, followed immediately by 50 µL of this compound-HRP conjugate. Incubate for 1 hour at 37°C.

  • Washing: Wash the plate five times with Wash Buffer.

  • Signal Development: Add 100 µL/well of TMB Substrate and incubate for 15-30 minutes at room temperature in the dark.

  • Stopping Reaction: Add 50 µL/well of Stop Solution.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

Data Presentation: Assay Performance Summary
ParameterResult
Assay Range 1 - 250 ng/mL
Sensitivity (IC50) ~20 ng/mL
Lower Limit of Detection (LLOD) 0.8 ng/mL
Intra-assay Precision (%CV) < 10%
Inter-assay Precision (%CV) < 15%
Spike Recovery 88% - 105%

Visualization: Competitive ELISA Workflow

ELISA_Workflow Coat Coat Plate with Anti-AB-35 Antibody Wash1 Wash Coat->Wash1 Block Block with BSA Wash1->Block Wash2 Wash Block->Wash2 Compete Add Sample/Standard + this compound-HRP Conjugate Wash2->Compete Wash3 Wash Compete->Wash3 Substrate Add TMB Substrate Wash3->Substrate Stop Add Stop Solution Substrate->Stop Read Read Absorbance at 450 nm Stop->Read

Caption: Workflow for this compound quantification by competitive ELISA.

Hypothetical Signaling Pathway for this compound

This compound is a potent and selective inhibitor of the hypothetical "Kinase X" (KX), a key enzyme in the "Growth Factor Signaling Pathway" implicated in tumorigenesis. By blocking KX, this compound prevents the phosphorylation of downstream substrates, leading to cell cycle arrest and apoptosis.

Signaling_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor KX Kinase X (KX) Receptor->KX Activates Substrate Downstream Substrate KX->Substrate Phosphorylates Apoptosis Apoptosis KX->Apoptosis Proliferation Cell Proliferation Substrate->Proliferation AB35 This compound AB35->KX Inhibits

References

Application Notes & Protocols: Investigating the Neuroprotective Effects of AB-35

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive set of protocols for researchers, scientists, and drug development professionals to investigate the neuroprotective properties of the novel compound, AB-35. The following sections detail the methodologies for key in vitro and in vivo experiments, data presentation guidelines, and visual representations of relevant signaling pathways and experimental workflows.

Introduction

Neurodegenerative diseases are characterized by the progressive loss of structure and function of neurons. A key therapeutic strategy is the development of neuroprotective agents that can prevent or slow down this neuronal death. This compound is a novel synthetic compound that has shown promise in preliminary screenings for neuroprotective activity. These protocols outline the necessary steps to validate and characterize the neuroprotective effects of this compound.

In Vitro Neuroprotection Assays

Cell Culture and Neurotoxicity Induction

The human neuroblastoma cell line, SH-SY5Y, is a widely used model for neurotoxicity studies.

  • Cell Culture: SH-SY5Y cells are to be cultured in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium, supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Neurotoxin: Oxidative stress-induced neurotoxicity can be initiated by treating the cells with 6-hydroxydopamine (6-OHDA), a neurotoxin commonly used to model Parkinson's disease.

Experimental Workflow for In Vitro Studies

The general workflow for assessing the neuroprotective effects of this compound in vitro is as follows:

G cluster_workflow Experimental Workflow for In Vitro Neuroprotection Assay A Seed SH-SY5Y cells in 96-well plates B Pre-treat with various concentrations of this compound for 2 hours A->B C Induce neurotoxicity with 100 µM 6-OHDA for 24 hours B->C D Assess cell viability using MTT assay C->D E Measure LDH release to assess cytotoxicity C->E F Quantify apoptosis using TUNEL staining C->F G Measure intracellular ROS levels C->G

Caption: Workflow for in vitro assessment of this compound's neuroprotective effects.

Protocols for In Vitro Assays

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

  • After treatment, add 20 µL of 5 mg/mL MTT solution to each well.

  • Incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

The LDH assay measures the release of lactate dehydrogenase from damaged cells.

  • Collect the cell culture supernatant after treatment.

  • Use a commercial LDH cytotoxicity assay kit according to the manufacturer's instructions.

  • Measure the absorbance at the recommended wavelength.

The TUNEL assay is used to detect DNA fragmentation, a hallmark of apoptosis.

  • Fix the cells with 4% paraformaldehyde.

  • Permeabilize the cells with 0.1% Triton X-100.

  • Perform TUNEL staining using a commercial kit.

  • Visualize the cells using fluorescence microscopy and quantify the percentage of TUNEL-positive cells.

Intracellular ROS levels can be measured using the fluorescent probe DCFH-DA.

  • Load the cells with 10 µM DCFH-DA for 30 minutes.

  • Wash the cells with PBS.

  • Measure the fluorescence intensity using a microplate reader or fluorescence microscope.

Data Presentation: In Vitro Results

The following tables summarize hypothetical quantitative data from the in vitro assays.

Table 1: Effect of this compound on Cell Viability and Cytotoxicity in 6-OHDA-Treated SH-SY5Y Cells

Treatment GroupConcentration (µM)Cell Viability (% of Control)LDH Release (% of Maximum)
Control-100 ± 5.25.1 ± 1.1
6-OHDA10045.3 ± 4.185.2 ± 6.3
This compound + 6-OHDA155.8 ± 3.968.4 ± 5.5
This compound + 6-OHDA1078.2 ± 4.535.7 ± 4.2
This compound + 6-OHDA5092.1 ± 5.015.3 ± 2.8

Table 2: Effect of this compound on Apoptosis and Oxidative Stress in 6-OHDA-Treated SH-SY5Y Cells

Treatment GroupConcentration (µM)TUNEL-Positive Cells (%)Intracellular ROS (% of Control)
Control-2.1 ± 0.5100 ± 7.8
6-OHDA10035.4 ± 3.2250.6 ± 15.1
This compound + 6-OHDA128.9 ± 2.8198.4 ± 12.3
This compound + 6-OHDA1015.2 ± 1.9145.7 ± 10.9
This compound + 6-OHDA505.8 ± 1.1110.2 ± 8.5

In Vivo Neuroprotection Studies

Animal Model and Experimental Design

A rodent model of Parkinson's disease can be established by unilateral intrastriatal injection of 6-OHDA.

  • Animals: Male Sprague-Dawley rats (250-300g).

  • Experimental Groups:

    • Sham-operated control (vehicle injection).

    • 6-OHDA lesion + vehicle treatment.

    • 6-OHDA lesion + this compound treatment (low dose).

    • 6-OHDA lesion + this compound treatment (high dose).

  • Drug Administration: this compound or vehicle is administered daily via intraperitoneal injection, starting 3 days prior to the 6-OHDA lesioning and continuing for 2 weeks post-lesioning.

Behavioral Testing

Apomorphine-induced rotation test is a standard behavioral assessment for the unilateral 6-OHDA lesion model.

  • Two weeks after surgery, administer apomorphine (0.5 mg/kg, s.c.).

  • Record the number of full contralateral rotations over a 30-minute period.

Immunohistochemical Analysis

Post-mortem brain tissue analysis is crucial to assess the extent of neuroprotection.

  • Perfuse the animals and collect the brains.

  • Section the brains and perform immunohistochemistry for tyrosine hydroxylase (TH), a marker for dopaminergic neurons.

  • Quantify the number of TH-positive neurons in the substantia nigra.

Data Presentation: In Vivo Results

Table 3: Effect of this compound on Behavioral Deficits and Neuronal Loss in a Rat Model of Parkinson's Disease

Treatment GroupDose (mg/kg)Apomorphine-Induced Rotations (turns/30 min)TH-Positive Neurons (% of Sham)
Sham-5 ± 2100 ± 8.1
6-OHDA + Vehicle-150 ± 1232.5 ± 5.3
6-OHDA + this compound1085 ± 955.8 ± 6.2
6-OHDA + this compound5030 ± 680.1 ± 7.5

Mechanism of Action: Signaling Pathway Analysis

To elucidate the mechanism by which this compound confers neuroprotection, the activation of key pro-survival signaling pathways can be investigated using Western blotting.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival and proliferation.

G cluster_pi3k Proposed PI3K/Akt Signaling Pathway for this compound AB35 This compound Receptor Receptor AB35->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Activates pAkt p-Akt (Active) Akt->pAkt Phosphorylation Downstream Downstream Survival Proteins (e.g., Bcl-2) pAkt->Downstream Apoptosis Apoptosis Inhibition Downstream->Apoptosis

Caption: this compound may promote neuronal survival via the PI3K/Akt pathway.

Nrf2 Antioxidant Response Pathway

The Nrf2 pathway is a key regulator of the cellular antioxidant response.

G cluster_nrf2 Proposed Nrf2 Pathway Activation by this compound AB35 This compound Keap1 Keap1 AB35->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Degradation Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE Nrf2->ARE Antioxidant Antioxidant Enzyme Expression (e.g., HO-1, NQO1) ARE->Antioxidant

Caption: this compound may enhance antioxidant defense through the Nrf2 pathway.

Western Blotting Protocol
  • Lyse the cells or tissue and extract total protein.

  • Determine protein concentration using a BCA assay.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA.

  • Incubate with primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-Nrf2, anti-HO-1).

  • Incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) system.

Data Presentation: Western Blotting Results

Table 4: Effect of this compound on Pro-Survival and Antioxidant Protein Expression

Treatment Groupp-Akt/Akt Ratio (Fold Change)Nrf2 Nuclear Translocation (Fold Change)HO-1 Expression (Fold Change)
Control1.01.01.0
6-OHDA0.4 ± 0.10.8 ± 0.21.2 ± 0.3
This compound + 6-OHDA (10 µM)1.8 ± 0.32.5 ± 0.43.1 ± 0.5
This compound + 6-OHDA (50 µM)2.9 ± 0.44.2 ± 0.65.8 ± 0.7

Conclusion

The protocols described in these application notes provide a robust framework for the comprehensive evaluation of the neuroprotective effects of this compound. By following these methodologies, researchers can obtain reliable data on the efficacy, mechanism of action, and therapeutic potential of this promising compound. The provided tables and diagrams serve as templates for data presentation and conceptual understanding of the underlying biological processes.

Application of VPS35 Modulation in Models of Neurodegeneration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vacuolar protein sorting 35 (VPS35) is a critical component of the retromer complex, a cellular machinery responsible for the recycling of transmembrane proteins from endosomes to the trans-Golgi network. Emerging evidence has implicated VPS35 dysfunction in the pathogenesis of several neurodegenerative diseases, most notably Parkinson's disease (PD) and Alzheimer's disease (AD). Mutations in the VPS35 gene, such as the D620N variant, are linked to late-onset autosomal dominant PD, while reduced levels of VPS35 have been observed in the brains of AD patients. These findings highlight VPS35 as a promising therapeutic target for these devastating disorders.

These application notes provide an overview of the role of VPS35 in neurodegeneration and detail protocols for studying its function in relevant experimental models.

Mechanism of Action and Signaling Pathways

VPS35, as the core cargo-recognition component of the retromer complex, plays a pivotal role in the trafficking of numerous proteins crucial for neuronal function and survival. Its dysfunction disrupts several key signaling pathways implicated in neurodegeneration:

  • Amyloid Precursor Protein (APP) Processing: In the context of Alzheimer's disease, VPS35 is involved in the trafficking of APP. Reduced VPS35 function leads to the mis-sorting of APP to cellular compartments where it is more likely to be cleaved by β- and γ-secretases, resulting in increased production of the pathogenic amyloid-beta (Aβ) peptide. Furthermore, VPS35 regulates the trafficking of the β-secretase, BACE1, and its deficiency can lead to increased BACE1 activity.

  • α-Synuclein Degradation: In Parkinson's disease, the accumulation of α-synuclein is a key pathological hallmark. VPS35 is implicated in the autophagy-lysosomal pathway, a major route for the clearance of aggregated proteins.[1] VPS35 deficiency impairs autophagy flux, leading to the accumulation of toxic α-synuclein aggregates.

  • Mitochondrial Function: Mitochondrial dysfunction is a common feature of many neurodegenerative diseases. VPS35 has been shown to play a role in maintaining mitochondrial integrity and function.[2] Its depletion can lead to mitochondrial fragmentation and dysfunction, contributing to neuronal cell death.[2]

  • Synaptic Function: VPS35 is essential for the trafficking of synaptic receptors, such as AMPA and NMDA receptors, which are critical for synaptic plasticity and cognitive function.[3] Impaired VPS35 function can lead to reduced synaptic receptor levels and synaptic dysfunction.

Key Signaling Pathway Involving VPS35 in Neurodegeneration

VPS35_Pathway cluster_endosome Endosome cluster_golgi Trans-Golgi Network cluster_lysosome Lysosome cluster_degradation Degradation Products Endosome Early Endosome Lysosome Lysosome Endosome->Lysosome Degradation Pathway VPS35 VPS35 (Retromer) Endosome->VPS35 Cargo Recognition APP APP APP->Endosome BACE1 BACE1 BACE1->Endosome aSyn α-Synuclein aSyn->Endosome Mito Mitochondria Mito->Endosome Mitophagy AMPAR AMPA Receptor AMPAR->Endosome TGN TGN Degradation Degradation Lysosome->Degradation VPS35->APP VPS35->BACE1 VPS35->aSyn Autophagy VPS35->Mito VPS35->AMPAR VPS35->TGN Recycling

Caption: VPS35-mediated retrograde trafficking from the endosome.

Quantitative Data from Neurodegeneration Models

The following tables summarize key quantitative findings from various in vitro and in vivo models studying the role of VPS35 in neurodegeneration.

In Vivo Model Genetic Modification Age Phenotype Quantitative Change Reference
MouseVPS35 D620N Knock-in (Homozygous)13 monthsDopaminergic Neuron Loss (Substantia Nigra)38 ± 4.0% decrease vs. WT[4]
MouseVPS35 D620N Knock-in (Heterozygous)13 monthsDopaminergic Neuron Loss (Substantia Nigra)31 ± 3.4% decrease vs. WT[4]
MouseVPS35 D620N Knock-in (Homozygous)15-16 monthsDopaminergic Neuron Loss (Substantia Nigra)~12% decrease vs. WT[5]
MouseVPS35 D620N Knock-in (Homozygous)15-16 monthsTH+ Nerve Terminals (Striatum)~25% decrease vs. WT[5]
MouseVPS35 Heterozygous Knockout12 monthsDopaminergic Neuron Loss (Substantia Nigra)~20% decrease vs. WT[2]
MouseNeuronal-selective VPS35 Knockout3 monthsAPP C-terminal Fragments (Hippocampus)Significant increase (t=9.08, p=0.00002) vs. WT[6]
MouseNeuronal-selective VPS35 Knockout3 monthsGluA1 Levels (Hippocampus)Significant decrease (t=4.93, p=0.0011) vs. WT[6]
RatAAV-human D620N VPS35 (Substantia Nigra)4 weeks post-injectionDopaminergic Neuron Loss (Substantia Nigra)Significant degeneration vs. AAV-WT VPS35[7]
In Vitro Model Experimental Condition Duration Measured Parameter Quantitative Change Reference
N2A-APPswe cellsVPS35 siRNA72 hoursVPS35 protein levels~70% decrease vs. control siRNA[8]
N2A-APPswe cellsVPS35 siRNA72 hoursVPS26 protein levelsSignificant decrease vs. control siRNA[8]
N2A-APPswe cellsVPS35 siRNA72 hoursVPS29 protein levelsSignificant decrease vs. control siRNA[8]
N2A-APPswe cellsVPS35 siRNA72 hoursAβ1-40 levels in mediaSignificant increase (p<0.01) vs. control[8]
HeLa cellsVPS35 Knockdown-MCM2-7 mRNA levelsSignificant decrease vs. control[9]
SH-SY5Y cellsCRISPR/Cas9 VPS35 D620N-α-synuclein accumulationIncreased vs. WT[10]

Experimental Protocols

Protocol 1: Lentiviral-Mediated Knockdown of VPS35 in Primary Neurons

This protocol describes the use of lentiviral vectors to deliver short hairpin RNAs (shRNAs) targeting VPS35 to achieve its knockdown in primary neuronal cultures.

Materials:

  • Lentiviral particles containing shRNA targeting VPS35 (and non-targeting control)

  • Primary neuronal culture medium (e.g., Neurobasal medium supplemented with B27 and GlutaMAX)

  • Polybrene (optional, for enhanced transduction)

  • 24-well culture plates

  • Primary neurons (e.g., cortical or hippocampal neurons from E18 mouse or rat embryos)

Procedure:

  • Cell Seeding: Plate primary neurons in 24-well plates at a density of 0.5 x 10^5 cells per well. Allow cells to adhere and grow for 3-5 days in vitro.

  • Transduction:

    • Thaw lentiviral aliquots on ice.

    • Prepare transduction medium by adding the desired amount of lentiviral particles to the neuronal culture medium. A range of multiplicities of infection (MOI) should be tested to optimize knockdown efficiency and minimize toxicity.

    • (Optional) Add Polybrene to a final concentration of 4-8 µg/mL to enhance transduction efficiency. Note: Some primary neurons are sensitive to Polybrene, so a toxicity control should be included.

    • Carefully remove the existing medium from the neurons and replace it with the transduction medium.

  • Incubation: Incubate the cells for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Medium Change: After incubation, remove the transduction medium and replace it with fresh, pre-warmed neuronal culture medium.

  • Gene Silencing and Analysis: Allow 72-96 hours for the shRNA to take effect and for VPS35 protein levels to be significantly reduced. Cells can then be harvested for downstream analysis, such as Western blotting to confirm knockdown or immunocytochemistry to observe phenotypic changes.

Experimental Workflow for Lentiviral Knockdown

Lentiviral_Workflow Start Start: Plate Primary Neurons Transduction Lentiviral Transduction (shVPS35) Start->Transduction Incubate1 Incubate 18-24h Transduction->Incubate1 MediumChange Change Medium Incubate1->MediumChange Incubate2 Incubate 72-96h for Knockdown MediumChange->Incubate2 Analysis Downstream Analysis Incubate2->Analysis WB Western Blot Analysis->WB ICC Immunocytochemistry Analysis->ICC Phenotype Phenotypic Assays Analysis->Phenotype

Caption: Workflow for VPS35 knockdown in primary neurons.

Protocol 2: Stereotactic Injection of AAV-VPS35 in Rodent Brain

This protocol outlines the procedure for delivering adeno-associated viral (AAV) vectors expressing wild-type or mutant VPS35 into a specific brain region of a mouse or rat, such as the substantia nigra.

Materials:

  • AAV particles (e.g., AAV2/6) expressing the desired VPS35 construct (e.g., human D620N VPS35)

  • Stereotaxic apparatus

  • Anesthesia (e.g., isoflurane)

  • Micro-syringe pump and Hamilton syringe

  • Surgical tools (scalpel, drill, etc.)

  • Animal model (e.g., adult rat or mouse)

Procedure:

  • Anesthesia and Preparation: Anesthetize the animal using isoflurane and place it in the stereotaxic frame. Shave the fur on the head and clean the scalp with an antiseptic solution.

  • Surgical Incision: Make a midline incision on the scalp to expose the skull.

  • Craniotomy: Using a dental drill, create a small burr hole in the skull over the target injection site (e.g., substantia nigra). The coordinates are determined based on a stereotaxic atlas.

  • Viral Injection:

    • Load the AAV solution into the Hamilton syringe.

    • Lower the syringe needle through the burr hole to the desired depth.

    • Infuse the virus at a slow rate (e.g., 0.2 µL/min) to prevent tissue damage.

    • After the infusion is complete, leave the needle in place for an additional 5-10 minutes to allow for diffusion of the virus.

    • Slowly retract the needle.

  • Closure and Recovery: Suture the scalp incision and allow the animal to recover on a heating pad. Administer post-operative analgesics as required.

  • Post-injection Period: Allow sufficient time for transgene expression (typically 3-4 weeks) before behavioral testing or tissue collection for histological or biochemical analysis.

Protocol 3: Immunohistochemistry for VPS35 and Pathological Markers

This protocol describes the staining of brain sections to visualize the distribution of VPS35 and to assess neurodegenerative pathology.

Materials:

  • Fixed, cryo-sectioned rodent brain tissue (40 µm thick sections)

  • Phosphate-buffered saline (PBS)

  • Blocking solution (e.g., 10% normal goat serum in PBS with 0.3% Triton X-100)

  • Primary antibodies (e.g., anti-VPS35, anti-Tyrosine Hydroxylase for dopaminergic neurons, anti-phospho-Tau, anti-α-synuclein)

  • Fluorescently-labeled secondary antibodies

  • DAPI for nuclear staining

  • Mounting medium

Procedure:

  • Section Preparation: Use free-floating sections for staining. Wash the sections three times in PBS for 5 minutes each.

  • Antigen Retrieval (if necessary): For some antibodies, antigen retrieval may be required. This can be done by heating the sections in a citrate-based buffer.

  • Blocking: Incubate the sections in blocking solution for 1 hour at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the sections with the primary antibody diluted in blocking solution overnight at 4°C.

  • Washing: Wash the sections three times in PBS for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the sections with the appropriate fluorescently-labeled secondary antibody diluted in blocking solution for 2 hours at room temperature, protected from light.

  • Washing and Counterstaining: Wash the sections three times in PBS for 10 minutes each. Incubate with DAPI for 5 minutes to stain the nuclei.

  • Mounting and Imaging: Mount the sections onto glass slides using an anti-fade mounting medium. Image the sections using a confocal or fluorescence microscope.

Conclusion

The study of VPS35 in the context of neurodegeneration is a rapidly evolving field. The experimental models and protocols outlined in these application notes provide a framework for researchers to investigate the intricate roles of VPS35 in disease pathogenesis and to evaluate the therapeutic potential of targeting this crucial component of the cellular trafficking machinery. The quantitative data presented underscore the significant impact of VPS35 dysfunction on key pathological features of neurodegenerative diseases, solidifying its position as a high-priority target for drug development.

References

Application Notes and Protocols for Aβ(25-35) in Amyloid-Beta Plaque Formation Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amyloid-beta (Aβ) peptides are central to the pathology of Alzheimer's disease (AD), with their aggregation into plaques being a hallmark of the disease. The amyloid-beta fragment (25-35) (Aβ(25-35)), with the sequence GSNKGAIIGLM, is a highly toxic and biologically active region of the full-length Aβ peptide.[1][2][3] Due to its rapid aggregation properties and potent neurotoxicity, Aβ(25-35) serves as a critical tool in neuroscience research to model aspects of AD pathology in vitro and in vivo.[4][5] These application notes provide detailed protocols for utilizing Aβ(25-35) to study amyloid aggregation and neurotoxicity, facilitating research into the mechanisms of plaque formation and the development of potential therapeutic interventions.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the use of Aβ(25-35) in various experimental settings.

ParameterValueCell Line/SystemReference
Neurotoxicity (Cell Viability)
Effective Concentration10-50 µMPC12 cells[6]
10-30 µMPrimary cortical neurons[7]
10-20 µMHFL-1 cells[1]
Incubation Time24-48 hoursPC12, HFL-1 cells[1][6]
Aggregation Studies
Concentration for Aggregation>1 µMIn vitro (phosphate buffer)[8]
40 µMIn vitro (PBS)[9]
Incubation Time for Aggregation24 hoursIn vitro[8][9]
Thioflavin T (ThT) Concentration20 µMIn vitro and in-cell assays[8][9]
Signaling Pathway Activation
MARCKS Phosphorylation10 nMPrimary microglia[10]
Nrf2 Nuclear Translocation50 µMU373 astroglial cells[11]

Experimental Protocols

Protocol 1: Preparation and Aggregation of Aβ(25-35)

This protocol describes the preparation of Aβ(25-35) from a lyophilized powder to induce its aggregation for subsequent experiments. Proper preparation is crucial to ensure reproducible results.

Materials:

  • Lyophilized Aβ(25-35) peptide

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sterile, low-binding microcentrifuge tubes

Procedure:

  • Monomerization of Aβ(25-35): a. Dissolve the lyophilized Aβ(25-35) peptide in HFIP to a concentration of 1 mg/mL.[12] b. Incubate the solution at room temperature for 1-2 hours to ensure the peptide is in a monomeric state.[12] c. Aliquot the solution into sterile, low-binding microcentrifuge tubes. d. Evaporate the HFIP under a gentle stream of nitrogen gas or in a vacuum concentrator to form a thin peptide film. e. Store the dried peptide film at -80°C until use.

  • Solubilization and Aggregation: a. Resuspend the dried peptide film in DMSO to a stock concentration of 5 mM.[8] b. To initiate aggregation, dilute the DMSO stock solution into PBS (pH 7.4) to the desired final concentration (e.g., 40 µM).[9] c. Incubate the solution at 37°C for 24 hours with gentle agitation to promote fibril formation.[9]

Protocol 2: Thioflavin T (ThT) Assay for Monitoring Aβ(25-35) Aggregation

The ThT assay is a standard method for quantifying the formation of amyloid fibrils. ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid aggregates.[4]

Materials:

  • Aggregated Aβ(25-35) solution (from Protocol 1)

  • Thioflavin T (ThT) stock solution (e.g., 1 mM in water)

  • PBS, pH 7.4

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a working solution of 20 µM ThT in PBS.[9]

  • In a 96-well black microplate, add 180 µL of the 20 µM ThT working solution to each well.

  • Add 20 µL of the aggregated Aβ(25-35) solution to the wells. For a negative control, add 20 µL of PBS.

  • Incubate the plate at room temperature for 5-10 minutes, protected from light.

  • Measure the fluorescence intensity using a microplate reader with an excitation wavelength of approximately 450 nm and an emission wavelength of approximately 485 nm.[8]

Protocol 3: Aβ(25-35)-Induced Neurotoxicity Assay in Cell Culture

This protocol outlines a method to assess the neurotoxic effects of Aβ(25-35) on a neuronal cell line, such as PC12 or SH-SY5Y, using a cell viability assay (e.g., MTT or CCK-8).

Materials:

  • Neuronal cell line (e.g., PC12 or SH-SY5Y)

  • Complete cell culture medium

  • Aggregated Aβ(25-35) solution (from Protocol 1)

  • Cell viability assay reagent (e.g., MTT, CCK-8)

  • 96-well cell culture plate

  • Spectrophotometer (for MTT or CCK-8 assay)

Procedure:

  • Seed the neuronal cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Prepare different concentrations of aggregated Aβ(25-35) (e.g., 10 µM, 25 µM, 50 µM) in complete cell culture medium.[6]

  • Remove the existing medium from the cells and replace it with the medium containing the various concentrations of Aβ(25-35). Include a vehicle control (medium with the same final concentration of DMSO as the Aβ(25-35) samples).

  • Incubate the cells for 24-48 hours at 37°C in a humidified incubator with 5% CO2.[1][6]

  • After the incubation period, assess cell viability using a standard assay such as MTT or CCK-8 according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength using a spectrophotometer.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Signaling Pathways and Experimental Workflows

Aβ(25-35) Induced Neuroinflammatory Signaling

Aβ(25-35) can trigger neuroinflammatory responses in glial cells. One such pathway involves the activation of Toll-like receptor 4 (TLR4), leading to the nuclear translocation of NF-κB and the subsequent expression of pro-inflammatory cytokines.[13]

G AB2535 Aβ(25-35) TLR4 TLR4 AB2535->TLR4 NFkB_translocation NF-κB Nuclear Translocation TLR4->NFkB_translocation Inflammation Pro-inflammatory Cytokine Expression NFkB_translocation->Inflammation

Aβ(25-35) activates the TLR4/NF-κB pathway.

Aβ(25-35) and Oxidative Stress Signaling

Aβ(25-35) is known to induce oxidative stress. In astrocytes, it can activate the Nrf2 transcription factor, which upregulates the expression of antioxidant genes, including the System Xc- transporter. While this is a protective response, the increased glutamate export by System Xc- can lead to excitotoxicity in neighboring neurons.[11][14]

G AB2535 Aβ(25-35) OxidativeStress Oxidative Stress AB2535->OxidativeStress Nrf2 Nrf2 Activation OxidativeStress->Nrf2 SystemXc System Xc- Upregulation Nrf2->SystemXc Glutamate Increased Glutamate Release SystemXc->Glutamate Excitotoxicity Neuronal Excitotoxicity Glutamate->Excitotoxicity

Aβ(25-35) induces oxidative stress and Nrf2 activation.

Experimental Workflow for Studying Aβ(25-35) Effects

The following diagram illustrates a typical experimental workflow for investigating the effects of Aβ(25-35) on amyloid aggregation and cellular toxicity.

G Preparation Aβ(25-35) Monomerization Aggregation Induce Aggregation Preparation->Aggregation ThT_Assay ThT Assay for Aggregation Aggregation->ThT_Assay Cell_Treatment Treat Neuronal Cells Aggregation->Cell_Treatment Viability_Assay Cell Viability Assay Cell_Treatment->Viability_Assay Signaling_Analysis Signaling Pathway Analysis Cell_Treatment->Signaling_Analysis

Workflow for Aβ(25-35) aggregation and toxicity studies.

References

Application Notes and Protocols for AB-35 Efficacy Studies

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Experimental Design for AB-35 Efficacy Studies

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the preclinical evaluation of this compound, a novel investigational compound. The included protocols and application notes detail the necessary in vitro and in vivo studies to assess the therapeutic efficacy of this compound, focusing on its mechanism of action related to the inhibition of the PI3K/Akt/mTOR signaling pathway. The experimental designs are structured to ensure robust and reproducible data generation for informed decision-making in the drug development process.[1][2][3][4]

Introduction and Rationale

This compound is a selective inhibitor of the Phosphoinositide 3-kinase (PI3K) enzyme, a critical node in the PI3K/Akt/mTOR signaling cascade.[5] Dysregulation of this pathway is a hallmark of various cancers, promoting cell proliferation, survival, and resistance to therapy.[5][6] The following efficacy studies are designed to validate the therapeutic potential of this compound by assessing its impact on cancer cell viability, tumor growth, and the molecular targets within the intended signaling pathway.[4][7]

This compound Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell cycle progression, apoptosis, and growth.[5][8] Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which in turn activates Akt. Activated Akt then phosphorylates a range of downstream targets, including mTOR, leading to increased protein synthesis and cell proliferation. This compound is hypothesized to block the initial step of this cascade by inhibiting PI3K.

AB35_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation AB35 This compound AB35->PI3K inhibits

Figure 1: Hypothesized this compound mechanism of action on the PI3K/Akt/mTOR pathway.

In Vitro Efficacy Studies

In vitro assays are fundamental for the initial assessment of a drug's biological activity and for establishing a dose-response relationship.[9][10] These studies provide the foundational data required before proceeding to more complex and resource-intensive in vivo models.[9]

Cell Viability Assays

Objective: To determine the cytotoxic and cytostatic effects of this compound on a panel of human cancer cell lines with known PI3K pathway activation status.

Methodology: MTT and MTS assays will be utilized to measure cell metabolic activity as an indicator of cell viability.[11][12]

Protocol: MTT Assay [13]

  • Cell Plating: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01 µM to 100 µM) and a vehicle control (e.g., 0.1% DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[13]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[12]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Protocol: MTS Assay [11][13]

  • Cell Plating and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • MTS Addition: Add 20 µL of MTS reagent to each well.[13]

  • Incubation: Incubate for 1-4 hours at 37°C.[13]

  • Absorbance Reading: Record absorbance at 490 nm.[11][12]

Data Presentation:

Cell LinePI3K StatusThis compound IC50 (µM) - 48hThis compound IC50 (µM) - 72h
MCF-7PIK3CA MutantDataData
PC-3PTEN NullDataData
A549Wild-TypeDataData
HCT116PIK3CA MutantDataData
Western Blot Analysis

Objective: To confirm that this compound inhibits the PI3K/Akt/mTOR signaling pathway by assessing the phosphorylation status of key downstream proteins.

Protocol: Western Blot [14][15][16]

  • Sample Preparation: Treat cells with this compound at various concentrations for a specified time. Lyse the cells and quantify protein concentration.[16]

  • Gel Electrophoresis: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.[17]

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[15]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt, total Akt, p-mTOR, total mTOR, and a loading control (e.g., GAPDH) overnight at 4°C.[14][16]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[17]

Data Presentation:

Protein TargetTreatment GroupFold Change vs. Vehicle
p-Akt (Ser473)Vehicle1.0
This compound (1 µM)Data
This compound (10 µM)Data
p-mTOR (Ser2448)Vehicle1.0
This compound (1 µM)Data
This compound (10 µM)Data

In Vivo Efficacy Studies

In vivo studies are critical for evaluating the therapeutic efficacy and safety of a drug candidate in a whole living organism, providing insights into its pharmacokinetics and pharmacodynamics.[3][4][9][18]

Xenograft Mouse Model

Objective: To evaluate the anti-tumor activity of this compound in an immunodeficient mouse model bearing human cancer cell line xenografts.[19][20][21]

Protocol: Xenograft Tumor Growth Inhibition Study [22][23]

  • Cell Implantation: Subcutaneously inject 5 x 10^6 MCF-7 cells in a mixture of media and Matrigel into the flank of female nude mice.[23][24]

  • Tumor Growth and Randomization: Once tumors reach a volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice/group).[25]

  • Treatment Administration: Administer this compound (e.g., 10, 30, 100 mg/kg), vehicle control, and a positive control compound daily via oral gavage for 21 days.

  • Tumor Measurement: Measure tumor volume and body weight twice weekly using calipers.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry).

Data Presentation:

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) at Day 21 ± SEMPercent Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control-Data0Data
This compound10DataDataData
This compound30DataDataData
This compound100DataDataData
Positive ControlDoseDataDataData

Experimental Workflow Diagram

InVivo_Workflow Start Start Cell_Culture Cancer Cell Culture (e.g., MCF-7) Start->Cell_Culture Implantation Subcutaneous Implantation in Nude Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization of Mice (Tumor Volume ~100-150 mm³) Tumor_Growth->Randomization Treatment Treatment Administration (Vehicle, this compound Doses, Positive Control) Randomization->Treatment Monitoring Bi-weekly Tumor Volume & Body Weight Measurement Treatment->Monitoring Endpoint Study Endpoint (Day 21) Monitoring->Endpoint Analysis Tumor Excision, Weight Measurement, & Biomarker Analysis Endpoint->Analysis End End Analysis->End

Figure 2: Workflow for the in vivo xenograft efficacy study.

Pharmacodynamic (PD) Assessment

Pharmacodynamic studies are essential to understand the effects of a drug on the body and to establish a relationship between drug concentration and response.[26][27][28][29][30]

Objective: To assess the in vivo target engagement of this compound by measuring the inhibition of the PI3K pathway in tumor tissue.

Methodology: A satellite group of tumor-bearing mice will be used for PD analysis at various time points after a single dose of this compound.

Protocol:

  • Dosing: Administer a single dose of this compound or vehicle to tumor-bearing mice.

  • Tissue Collection: At specified time points (e.g., 2, 8, 24 hours) post-dose, euthanize the mice and collect tumor tissue.

  • Analysis: Prepare tumor lysates and perform Western blot analysis for p-Akt and total Akt as described in section 2.2.

Data Presentation:

Time Post-DoseTreatment Groupp-Akt / Total Akt Ratio (Normalized to Vehicle)
2 hoursVehicle1.0
This compound (30 mg/kg)Data
8 hoursVehicle1.0
This compound (30 mg/kg)Data
24 hoursVehicle1.0
This compound (30 mg/kg)Data

Statistical Analysis

Proper statistical analysis is crucial for the interpretation of preclinical data.[31][32] For in vitro studies, IC50 values will be calculated using non-linear regression. For in vivo studies, tumor growth data will be analyzed using a two-way ANOVA with post-hoc tests to compare treatment groups. A p-value of <0.05 will be considered statistically significant.[31]

Logical Relationship of Efficacy Studies

The progression from in vitro to in vivo studies follows a logical sequence to build a comprehensive understanding of the drug's efficacy.

Logical_Flow In_Vitro In Vitro Efficacy (Cell Viability, IC50) Mechanism Mechanism of Action (Western Blot for p-Akt) In_Vitro->Mechanism In_Vivo In Vivo Efficacy (Xenograft Tumor Growth) Mechanism->In_Vivo PD Pharmacodynamics (In Vivo Target Engagement) In_Vivo->PD Go_NoGo Go/No-Go Decision for Further Development PD->Go_NoGo

Figure 3: Logical progression of this compound efficacy studies.

References

Application Notes and Protocols for AD-35 in Cognitive Function Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AD-35 is a novel, multi-functional small molecule compound with potential therapeutic applications in neurodegenerative diseases, particularly Alzheimer's disease (AD). Derived from the modification of the established acetylcholinesterase inhibitor donepezil, AD-35 exhibits a multi-target mechanism of action designed to address several pathological hallmarks of AD. These application notes provide an overview of AD-35's mechanism of action, a summary of its reported biological activities, and detailed protocols for its investigation as a tool in cognitive function research.

Mechanism of Action

AD-35 is designed to combat the complex pathology of Alzheimer's disease through a multi-pronged approach. Its therapeutic effects are attributed to the following key activities:

  • Moderate Acetylcholinesterase (AChE) Inhibition: By inhibiting AChE, AD-35 increases the levels of the neurotransmitter acetylcholine in the brain, which is crucial for memory and cognitive function. A patent describing AD-35 states its in vitro AChE inhibitory activity is approximately one-tenth that of donepezil[1].

  • Modulation of Amyloid-β (Aβ) Aggregation: AD-35 has been shown to inhibit the aggregation of Aβ peptides, a key event in the formation of amyloid plaques, and can also disassemble pre-formed Aβ aggregates[2].

  • Anti-Neuroinflammatory Activity: AD-35 attenuates the activation of astrocytes and reduces the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β)[2].

  • Modulation of ERK Signaling Pathway: The anti-inflammatory effects of AD-35 are mediated, at least in part, through the regulation of the phosphorylation of extracellular signal-regulated kinase (ERK)[2].

  • Chelation of Metal Ions: AD-35 has the ability to chelate transition metal ions like copper (Cu2+), which are known to promote Aβ aggregation and neurotoxicity[1].

Data Presentation

The following tables summarize the reported in vitro and in vivo effects of AD-35. Note: Specific quantitative values from the primary research publication are not publicly available. The information is based on qualitative descriptions from the abstract and related patent information.

Table 1: In Vitro Activities of AD-35

ActivityTargetEffect
Enzyme InhibitionAcetylcholinesterase (AChE)Moderate Inhibition
Protein AggregationMetal-induced Amyloid-β (Aβ)Inhibition
Protein AggregationPre-formed Amyloid-β (Aβ) AggregatesDisassembly
Metal ChelationTransition metal ions (e.g., Cu2+)Chelation

Table 2: In Vivo Effects of AD-35 in an Aβ25-35-Induced Rat Model of Alzheimer's Disease

ParameterEffect of AD-35 Treatment
Cognitive Function
Learning and Memory DeficitsMarked Attenuation
Neuroinflammation
Astrocyte ActivationMarked Attenuation
TNF-α ReleaseMarked Attenuation
IL-1β ReleaseMarked Attenuation
Signaling Pathway
Phosphorylation of ERKInvolved in its anti-inflammatory action

Mandatory Visualizations

AD35_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Abeta Amyloid-β (Aβ25-35) Receptor Receptor Abeta->Receptor binds ERK ERK Receptor->ERK activates pERK p-ERK ERK->pERK phosphorylation Astrocyte_Activation Astrocyte Activation pERK->Astrocyte_Activation leads to Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Astrocyte_Activation->Proinflammatory_Cytokines releases Neuroinflammation Neuroinflammation & Cognitive Deficits Proinflammatory_Cytokines->Neuroinflammation AD35 AD-35 AD35->pERK inhibits

Figure 1: Proposed signaling pathway for AD-35's anti-neuroinflammatory effects.

AD35_Experimental_Workflow cluster_model Animal Model Preparation cluster_treatment Treatment cluster_assessment Assessment Abeta_prep Prepare Aβ25-35 Solution ICV_injection Intracerebroventricular (ICV) Injection into Rats Abeta_prep->ICV_injection AD35_admin Oral Administration of AD-35 ICV_injection->AD35_admin Vehicle_admin Vehicle Administration (Control) ICV_injection->Vehicle_admin Behavioral Behavioral Testing (Morris Water Maze) AD35_admin->Behavioral Biochemical Biochemical Analysis (ELISA, Western Blot) AD35_admin->Biochemical Vehicle_admin->Behavioral Vehicle_admin->Biochemical

Figure 2: General experimental workflow for in vivo evaluation of AD-35.

Experimental Protocols

Disclaimer: The following protocols are generalized procedures based on standard laboratory techniques. Specific parameters such as concentrations, incubation times, and instrument settings may need to be optimized for your experimental conditions and are not available from the primary publication on AD-35.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol describes a colorimetric method to determine the AChE inhibitory activity of AD-35.

Materials:

  • Acetylcholinesterase (AChE) from electric eel or rat brain homogenate

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • AD-35 stock solution (in a suitable solvent, e.g., DMSO)

  • Positive control (e.g., Donepezil)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a working solution of AChE in phosphate buffer.

    • Prepare a solution of ATCI in deionized water.

    • Prepare a solution of DTNB in phosphate buffer.

    • Prepare serial dilutions of AD-35 and the positive control in phosphate buffer.

  • Assay Setup:

    • In a 96-well plate, add in the following order:

      • Phosphate buffer

      • AD-35 solution or control

      • DTNB solution

      • AChE solution

    • Include wells for blank (no enzyme), negative control (no inhibitor), and positive control.

  • Incubation:

    • Incubate the plate at 37°C for 15 minutes.

  • Initiate Reaction:

    • Add ATCI solution to all wells to start the reaction.

  • Measurement:

    • Immediately measure the absorbance at 412 nm using a microplate reader. Take readings at regular intervals (e.g., every minute) for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of AD-35.

    • Determine the percentage of inhibition relative to the negative control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Amyloid-β (Aβ) Aggregation Assay (Thioflavin T-based)

This protocol uses Thioflavin T (ThT), a fluorescent dye that binds to β-sheet-rich structures like Aβ fibrils, to monitor the aggregation of Aβ in the presence and absence of AD-35.

Materials:

  • Aβ25-35 or Aβ1-42 peptide

  • Hexafluoroisopropanol (HFIP)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Thioflavin T (ThT)

  • AD-35 stock solution

  • 96-well black, clear-bottom microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare Aβ Monomers:

    • Dissolve the Aβ peptide in HFIP to a concentration of 1 mg/mL.

    • Aliquot the solution and evaporate the HFIP under a stream of nitrogen gas or in a vacuum concentrator.

    • Store the resulting peptide film at -20°C.

    • Immediately before use, dissolve the peptide film in a small volume of DMSO and then dilute to the final working concentration in PBS.

  • Aggregation Assay:

    • In a 96-well plate, mix the Aβ solution with different concentrations of AD-35 or vehicle control.

    • Incubate the plate at 37°C with continuous gentle shaking.

  • ThT Fluorescence Measurement:

    • At various time points, add a small aliquot of the aggregation mixture to a solution of ThT in PBS.

    • Measure the fluorescence intensity using a microplate reader with excitation at ~440 nm and emission at ~485 nm.

  • Data Analysis:

    • Plot the fluorescence intensity against time to generate aggregation curves.

    • Compare the curves for different concentrations of AD-35 to determine its effect on the lag time and the maximum fluorescence intensity, which are indicative of its anti-aggregation activity.

Aβ25-35-Induced Rat Model of Alzheimer's Disease and Behavioral Testing

This protocol describes the creation of an in vivo model of AD-like pathology and the subsequent assessment of cognitive function using the Morris Water Maze.

Materials:

  • Male Sprague-Dawley or Wistar rats

  • Aβ25-35 peptide

  • Sterile saline

  • Anesthesia (e.g., ketamine/xylazine cocktail)

  • Stereotaxic apparatus

  • Morris Water Maze (a circular pool filled with opaque water, with a hidden platform)

  • Video tracking system

Procedure:

  • Aβ25-35 Preparation and Administration:

    • Aggregate Aβ25-35 by incubating a solution in sterile saline at 37°C for several days.

    • Anesthetize the rats and place them in a stereotaxic frame.

    • Perform intracerebroventricular (ICV) injection of the aggregated Aβ25-35 solution into the lateral ventricles. Sham-operated animals receive an injection of sterile saline.

  • AD-35 Treatment:

    • Following a recovery period, administer AD-35 orally to the treatment group daily for the duration of the study. The control group receives the vehicle.

  • Morris Water Maze (MWM) Test:

    • Acquisition Phase (e.g., 5 days):

      • Train the rats to find a hidden platform in the water maze.

      • Conduct multiple trials per day from different starting positions.

      • Record the escape latency (time to find the platform) and path length for each trial.

    • Probe Trial (e.g., on day 6):

      • Remove the platform from the maze.

      • Allow the rat to swim freely for a set period (e.g., 60 seconds).

      • Record the time spent in the target quadrant (where the platform was previously located).

  • Data Analysis:

    • Analyze the escape latency and path length during the acquisition phase to assess learning.

    • Analyze the time spent in the target quadrant during the probe trial to assess spatial memory.

    • Compare the performance of the AD-35 treated group with the vehicle-treated AD model group and the sham-operated group.

Measurement of Pro-inflammatory Cytokines (TNF-α and IL-1β) by ELISA

This protocol outlines the quantification of TNF-α and IL-1β in brain homogenates using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • Rat brain tissue (hippocampus or cortex)

  • Lysis buffer with protease inhibitors

  • Commercial ELISA kits for rat TNF-α and IL-1β

  • Microplate reader

Procedure:

  • Sample Preparation:

    • Euthanize the rats and dissect the brain tissue of interest.

    • Homogenize the tissue in lysis buffer.

    • Centrifuge the homogenate at high speed at 4°C.

    • Collect the supernatant and determine the total protein concentration (e.g., using a BCA assay).

  • ELISA Procedure:

    • Follow the manufacturer's instructions provided with the specific ELISA kits. This typically involves:

      • Adding standards and samples to a pre-coated microplate.

      • Incubating with a detection antibody.

      • Adding an enzyme-conjugated secondary antibody.

      • Adding a substrate to produce a colorimetric signal.

      • Stopping the reaction.

  • Measurement and Data Analysis:

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Generate a standard curve using the provided standards.

    • Calculate the concentration of TNF-α and IL-1β in the samples based on the standard curve.

    • Normalize the cytokine concentrations to the total protein concentration of each sample.

Western Blot Analysis of Phosphorylated ERK (p-ERK)

This protocol describes the detection and semi-quantification of the activated form of ERK (p-ERK) in brain tissue lysates.

Materials:

  • Rat brain tissue lysates (prepared as for ELISA)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p-ERK1/2 and anti-total ERK1/2

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Separation:

    • Separate the proteins in the brain lysates by size using SDS-PAGE.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a membrane.

  • Blocking:

    • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.

  • Secondary Antibody Incubation:

    • Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again and then add the chemiluminescent substrate.

    • Capture the signal using an imaging system.

  • Stripping and Re-probing:

    • The membrane can be stripped and re-probed with an antibody against total ERK1/2 to normalize the p-ERK signal.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Calculate the ratio of p-ERK to total ERK for each sample.

    • Compare the ratios between different treatment groups.

References

Troubleshooting & Optimization

Overcoming AB-35 solubility issues in vitro

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: AB-35

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common in vitro solubility challenges with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for creating a stock solution of this compound?

A1: The recommended solvent for this compound is dimethyl sulfoxide (DMSO). This compound is highly soluble in DMSO, and stock solutions can be prepared at concentrations up to 50 mM. For cell-based assays, it is crucial to ensure the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.5%.[1] Most cell lines can tolerate 0.5% DMSO, but sensitive or primary cells may require concentrations below 0.1%.[1]

Q2: I observed precipitation when I diluted my this compound DMSO stock solution into my aqueous cell culture medium. What should I do?

A2: This is a common issue with hydrophobic compounds like this compound.[2] Precipitation occurs when the compound's concentration exceeds its solubility limit in the final aqueous environment.[3] To address this, you can try the following:

  • Increase the final DMSO concentration: If your cells can tolerate it, slightly increasing the final DMSO percentage (e.g., from 0.1% to 0.5%) can help keep this compound in solution.[4]

  • Modify the dilution protocol: Instead of diluting the DMSO stock directly into a large volume of medium, try a serial dilution. First, create an intermediate dilution in a mix of DMSO and medium, then add that to the final culture volume.[5] It is often preferable to add the DMSO stock directly to the final assay media, which may contain proteins or other components that help maintain solubility.[3]

  • Warm the medium: Gently warming the culture medium to 37°C before adding the this compound stock can sometimes help prevent immediate precipitation.[6]

  • Use a solubilizing agent: In some cases, formulation strategies such as the use of co-solvents or surfactants can enhance solubility.[7][8]

Q3: Can I use solvents other than DMSO for this compound?

A3: While DMSO is the primary recommendation, other solvents like ethanol or N,N-dimethylformamide (DMF) can be used. However, their compatibility with your specific assay and cell type must be validated. Ethanol can be cytotoxic at low concentrations, and its effects should be carefully controlled for.

Q4: How should I store my this compound stock solution?

A4: this compound stock solutions in DMSO should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[9] DMSO is hygroscopic, meaning it readily absorbs water from the atmosphere.[6] Ensure vials are tightly sealed to prevent the absorption of water, which can lead to compound precipitation over time.[10]

Troubleshooting Guides

Issue 1: Precipitate Observed in Cell Culture Wells After Dosing

If you observe a precipitate under the microscope after adding this compound to your cells, it can interfere with imaging-based assays and alter the effective concentration of the compound.[9]

Root Causes:

  • The concentration of this compound is above its aqueous solubility limit.

  • Interaction with components in the culture medium (e.g., salts, proteins) is causing precipitation.[11]

  • The final DMSO concentration is too low to maintain solubility.

Solutions:

  • Confirm Maximum Solubility: First, determine the kinetic solubility of this compound in your specific cell culture medium. This will define the maximum working concentration you can use without precipitation.

  • Optimize Dosing Protocol: Add the this compound DMSO stock to the medium while gently vortexing or swirling to ensure rapid and uniform dispersion. This minimizes localized high concentrations that can trigger precipitation.

  • Use Serum: If your experiment allows, ensure the presence of fetal bovine serum (FBS) in the medium. Serum proteins like albumin can bind to hydrophobic compounds and help keep them in solution.[4]

Data Presentation

Table 1: Solubility of this compound in Various Solvents

Solvent Temperature Maximum Solubility (Saturated)
DMSO 25°C > 50 mM
Ethanol 25°C ~10 mM
PBS (pH 7.4) 25°C < 1 µM

| RPMI + 10% FBS | 37°C | ~15 µM |

Table 2: Effect of Co-solvents on this compound Kinetic Solubility in PBS (pH 7.4)

Co-solvent System This compound Concentration Observation
0.5% DMSO 10 µM Clear Solution
0.5% DMSO 25 µM Precipitate Observed after 1 hr
1% DMSO 25 µM Clear Solution
5% Ethanol 10 µM Precipitate Observed Immediately

| 1% PEG400 | 10 µM | Clear Solution |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials: this compound (solid powder), anhydrous DMSO, sterile microcentrifuge tubes.

  • Procedure: a. Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation. b. Weigh the required amount of this compound in a sterile environment. c. Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). d. To facilitate dissolution, vortex the solution for 1-2 minutes. If needed, brief sonication or warming to 37°C can be applied.[6] e. Visually inspect the solution to ensure all solid material has dissolved. f. Aliquot the stock solution into smaller volumes in tightly sealed tubes and store at -20°C or -80°C.

Protocol 2: Dosing this compound in a 96-Well Plate Cell-Based Assay
  • Materials: 10 mM this compound stock in DMSO, cell culture medium (e.g., RPMI + 10% FBS), 96-well plate with cultured cells.

  • Procedure: a. Prepare Serial Dilutions: Perform serial dilutions of the 10 mM this compound stock solution in 100% DMSO, not in aqueous buffer.[4] This maintains the compound's solubility prior to the final dilution step. For example, to get a 10 µM final concentration from a 10 mM stock in a 100 µL final well volume, you would need a 1:1000 dilution. b. Pre-warm Medium: Ensure the cell culture medium is pre-warmed to 37°C. c. Dosing: Add the required volume of the DMSO-diluted this compound directly to the well containing cells and medium. For a 1:1000 dilution, add 0.1 µL of the 10 mM stock to 100 µL of medium. To improve accuracy, it is better to first create an intermediate dilution. For example, add 1 µL of the 10 mM stock to 99 µL of medium (1:100 dilution to 100 µM), vortex, and then add 10 µL of this intermediate solution to the well containing 90 µL of medium. d. Mixing: Immediately after adding the compound, gently mix the contents of the well by tapping the plate or using a plate shaker on a low setting for 30 seconds. e. Solvent Control: Prepare a vehicle control by adding the same final concentration of DMSO to control wells.[6]

Visualizations

G Troubleshooting Workflow for this compound Precipitation start Precipitation observed in cell culture well? check_conc Is final this compound concentration above 15 µM in media? start->check_conc Yes lower_conc Lower the working concentration of this compound. check_conc->lower_conc Yes check_dmso Is final DMSO concentration < 0.5%? check_conc->check_dmso No success Problem Resolved lower_conc->success increase_dmso Increase final DMSO to 0.5-1.0% (check cell line tolerance). check_dmso->increase_dmso Yes check_protocol Review dilution protocol. Was serial dilution done in DMSO? check_dmso->check_protocol No increase_dmso->success modify_protocol Modify protocol: 1. Dilute in 100% DMSO first. 2. Add dropwise to warmed media. check_protocol->modify_protocol No use_solubilizer Consider formulation with solubilizing agents (e.g., cyclodextrin). check_protocol->use_solubilizer Yes modify_protocol->success use_solubilizer->success

Caption: Troubleshooting workflow for this compound precipitation.

G Impact of Poor Solubility on In Vitro Assay Results cluster_0 Ideal Solubility cluster_1 Poor Solubility A1 This compound fully dissolved in media A2 Nominal concentration equals effective concentration A1->A2 A3 Accurate dose-response and IC50 determination A2->A3 B1 This compound precipitates out of solution B2 Effective concentration is lower and unknown B1->B2 B4 High well-to-well variability and poor reproducibility B1->B4 B3 Underestimation of potency (right-shifted IC50 curve) B2->B3 start This compound added to cell culture media start->A1 start->B1

Caption: Impact of poor solubility on in vitro assay results.

G Solvent Selection Logic for this compound start Need to prepare This compound stock solution is_cell_based Is the assay cell-based? start->is_cell_based use_dmso Use DMSO. Target <0.5% final concentration. is_cell_based->use_dmso Yes is_biochemical Is it a biochemical (cell-free) assay? is_cell_based->is_biochemical No need_alternative Is DMSO incompatible with the assay? use_dmso->need_alternative biochem_dmso Use DMSO. Higher concentrations (1-2%) may be acceptable. is_biochemical->biochem_dmso Yes end Final Solvent Chosen biochem_dmso->end test_ethanol Test Ethanol. Validate cell tolerance and compound stability. need_alternative->test_ethanol Yes need_alternative->end No test_ethanol->end

Caption: Solvent selection logic for this compound.

References

Technical Support Center: Optimizing AB-35 Dosage for Maximum Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The information provided in this technical support center is for research and informational purposes only. "AB-35" as a specific drug candidate could not be definitively identified in publicly available scientific literature. The following content is a generalized framework based on established principles of drug dosage optimization and common challenges encountered in preclinical research. Researchers should always refer to their specific compound's documentation and established institutional protocols.

This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios during the experimental optimization of a hypothetical compound, herein referred to as this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for in vitro efficacy studies with this compound?

A1: The optimal starting concentration for in vitro studies depends on the specific cell type and the expected potency of the compound. As a general guideline, it is advisable to perform a preliminary dose-response curve over a wide range of concentrations (e.g., from nanomolar to micromolar). Based on initial screening data, a starting point could be guided by the compound's IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values, if available from prior assays. If no prior data exists, a logarithmic dilution series starting from a high concentration (e.g., 100 µM) is recommended to establish a dose-response relationship.

Q2: How can I determine the Maximum Tolerated Dose (MTD) of this compound in my preclinical model?

A2: Determining the MTD is a critical step in preclinical development to establish a safe and effective dosing range. A well-designed dose range-finding (DRF) study is essential.[1] This typically involves administering escalating doses of this compound to animal models and closely monitoring for signs of toxicity. Key parameters to observe include changes in body weight, food and water consumption, clinical signs of distress, and hematological and clinical chemistry markers. The MTD is generally defined as the highest dose that does not cause unacceptable toxicity.

Q3: My in vitro results with this compound are not consistent. What are the common causes of variability?

A3: Inconsistent in vitro results can stem from several factors. It is crucial to ensure standardized protocols are strictly followed to minimize variability.[2] Common sources of inconsistency include:

  • Cell Culture Conditions: Variations in cell passage number, confluency, and media composition can significantly impact cellular responses.[2]

  • Compound Stability: Ensure this compound is stable in the culture medium for the duration of the experiment. Degradation of the compound can lead to reduced efficacy.

  • Assay Technique: Pipetting errors, variations in incubation times, and improper handling of reagents can all contribute to variability.

Q4: What are the key pharmacokinetic (PK) parameters to consider when optimizing the dosage of this compound?

A4: Understanding the pharmacokinetic profile of this compound is crucial for effective dose selection.[1] Key PK parameters include:

  • Maximum Concentration (Cmax): The highest concentration of the drug in the blood.

  • Area Under the Curve (AUC): The total drug exposure over time.

  • Half-life (t1/2): The time it takes for the drug concentration in the body to be reduced by half.

These parameters provide insights into the dose-exposure relationship and help in extrapolating doses across different species.[1]

Troubleshooting Guides

In Vitro Efficacy Assays
Issue Possible Cause Troubleshooting Steps
No observable effect of this compound at expected concentrations. 1. Compound inactivity or degradation.2. Incorrect dosage calculation or dilution.3. Cell line is not sensitive to the compound's mechanism of action.1. Verify the identity and purity of the this compound stock. Prepare fresh dilutions.2. Double-check all calculations and ensure accurate pipetting.3. Test on a known sensitive cell line or a different cell model.
High variability between replicate wells. 1. Uneven cell seeding.2. Edge effects in the microplate.3. Inconsistent compound addition.1. Ensure a single-cell suspension before seeding and mix gently.2. Avoid using the outer wells of the plate or fill them with media only.3. Use a multichannel pipette for consistent compound delivery.
Cell death observed at all concentrations, including very low doses. 1. Compound is highly cytotoxic to the specific cell line.2. Solvent toxicity (e.g., DMSO).1. Perform a cytotoxicity assay to determine the toxic concentration range.2. Ensure the final solvent concentration is non-toxic to the cells (typically <0.5%). Run a solvent-only control.
Preclinical Animal Studies
Issue Possible Cause Troubleshooting Steps
Unexpected toxicity at low doses. 1. Incorrect dose calculation or administration.2. Hypersensitivity of the animal model to this compound.3. Vehicle-related toxicity.1. Verify all calculations and the dosing procedure.2. Consider using a different animal strain or species.3. Administer a vehicle-only control group to assess its effects.
Lack of in vivo efficacy despite promising in vitro data. 1. Poor bioavailability or rapid metabolism of this compound.2. Inadequate dose or dosing frequency.3. The in vitro model does not accurately reflect the in vivo disease state.1. Conduct pharmacokinetic studies to assess drug exposure.2. Adjust the dose or dosing schedule based on PK data.3. Consider using a more relevant animal model of the disease.

Experimental Protocols

General Protocol for In Vitro Dose-Response Study
  • Cell Seeding: Plate cells at a predetermined density in a 96-well plate and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution series of this compound in culture medium.

  • Treatment: Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle-only control.

  • Incubation: Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions.

  • Endpoint Assay: Perform a cell viability or proliferation assay (e.g., MTT, CellTiter-Glo®) to measure the effect of this compound.

  • Data Analysis: Plot the cell viability against the log of the compound concentration and fit a dose-response curve to determine the IC50/EC50 value.

General Protocol for a Dose Range-Finding (DRF) Study
  • Animal Acclimation: Acclimate animals to the housing conditions for at least one week before the study.

  • Group Allocation: Randomly assign animals to different dose groups, including a vehicle control group.

  • Dose Administration: Administer this compound to the respective groups via the intended clinical route (e.g., oral, intravenous).[1] Doses should be escalated in subsequent groups.[1]

  • Clinical Observation: Monitor animals daily for clinical signs of toxicity, changes in body weight, and food/water intake.

  • Sample Collection: Collect blood samples at predetermined time points for hematology and clinical chemistry analysis.

  • Necropsy and Histopathology: At the end of the study, perform a gross necropsy and collect tissues for histopathological examination.

  • Data Analysis: Analyze the collected data to identify the dose at which significant toxicity is observed and determine the Maximum Tolerated Dose (MTD).[1]

Visualizations

The following diagrams illustrate common workflows and pathways relevant to drug dosage optimization.

Experimental_Workflow_for_Dosage_Optimization cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_decision Decision Point Dose-Response Assay Dose-Response Assay IC50/EC50 Determination IC50/EC50 Determination Dose-Response Assay->IC50/EC50 Determination Dose Range-Finding Dose Range-Finding IC50/EC50 Determination->Dose Range-Finding Mechanism of Action Studies Mechanism of Action Studies Mechanism of Action Studies->Dose Range-Finding Pharmacokinetics (PK) Pharmacokinetics (PK) Dose Range-Finding->Pharmacokinetics (PK) Toxicity Studies Toxicity Studies Dose Range-Finding->Toxicity Studies Efficacy Studies Efficacy Studies Pharmacokinetics (PK)->Efficacy Studies Optimal Dose Selection Optimal Dose Selection Efficacy Studies->Optimal Dose Selection Toxicity Studies->Optimal Dose Selection Signaling_Pathway_Inhibition This compound This compound Receptor Receptor This compound->Receptor Inhibits Kinase A Kinase A Receptor->Kinase A Kinase B Kinase B Kinase A->Kinase B Transcription Factor Transcription Factor Kinase B->Transcription Factor Gene Expression Gene Expression Transcription Factor->Gene Expression Cellular Response Cellular Response Gene Expression->Cellular Response Troubleshooting_Logic_Tree Inconsistent Results Inconsistent Results Check Cell Culture Check Cell Culture Inconsistent Results->Check Cell Culture Verify Compound Verify Compound Inconsistent Results->Verify Compound Review Protocol Review Protocol Inconsistent Results->Review Protocol Passage Number Passage Number Check Cell Culture->Passage Number Contamination Contamination Check Cell Culture->Contamination Purity/Stability Purity/Stability Verify Compound->Purity/Stability Concentration Concentration Verify Compound->Concentration Pipetting Pipetting Review Protocol->Pipetting Incubation Time Incubation Time Review Protocol->Incubation Time

References

Troubleshooting AB-35 delivery in animal models

Author: BenchChem Technical Support Team. Date: November 2025

This center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the novel therapeutic compound AB-35 in animal models.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges encountered during the in vivo delivery of this compound.

Q1: We are observing low oral bioavailability of this compound. What are the potential causes and solutions?

A: Low oral bioavailability is a frequent challenge in drug development.[1][2] Several factors can contribute to this issue, from the compound's intrinsic properties to physiological barriers in the animal model.

  • Poor Solubility: this compound may have low aqueous solubility, limiting its dissolution in the gastrointestinal (GI) tract, a prerequisite for absorption.

  • Low Permeability: The compound might not efficiently cross the intestinal epithelium to enter the bloodstream.

  • First-Pass Metabolism: this compound could be extensively metabolized in the liver or gut wall before reaching systemic circulation.[3]

  • Efflux Transporters: The compound may be actively pumped back into the GI lumen by transporters like P-glycoprotein.

Troubleshooting Steps:

  • Formulation Optimization: Experiment with different formulation strategies to enhance solubility.[4][5] This could include using co-solvents, surfactants, or creating amorphous solid dispersions.[4]

  • Permeability Enhancement: Investigate the use of permeation enhancers, though this should be done with caution to avoid GI toxicity.

  • Structural Modification: If feasible, medicinal chemistry efforts could focus on creating prodrugs of this compound that have improved absorption characteristics.[2]

  • Route of Administration: For initial efficacy studies, consider alternative routes that bypass the GI tract, such as intravenous (IV) or intraperitoneal (IP) injection, to confirm the compound's activity.[6]

Q2: Our in vivo efficacy results with this compound are inconsistent across studies. What should we investigate?

A: Inconsistent results can stem from various sources, including the animal model, experimental procedures, and the formulation itself. A systematic approach is crucial to identify the root cause.

Potential Causes & Solutions:

  • Animal Variability: Factors such as age, sex, strain, and health status of the animals can significantly impact drug metabolism and response.[7] Ensure that animals are sourced from a reputable vendor and are properly acclimated. A crossover study design can help minimize the effects of inter-animal variability.[8]

  • Dosing Accuracy: Inaccurate dosing can lead to high variability. Re-verify all calculations, ensure proper animal restraint, and confirm the technical proficiency of the staff performing the injections. For oral gavage, ensure the compound is delivered to the stomach and not the esophagus or lungs.

  • Formulation Stability: The this compound formulation may not be stable, leading to degradation or precipitation over time. Assess the stability of your formulation under the conditions and duration of your experiment.

  • Pharmacokinetics: A thorough pharmacokinetic (PK) study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.[3][6] This data will help correlate exposure levels with efficacy.[3]

Q3: We are observing injection site reactions after subcutaneous (SC) administration of this compound. How can we mitigate this?

A: Injection site reactions can range from mild inflammation to sterile abscesses and can compromise both animal welfare and data quality.

Troubleshooting Steps:

  • Formulation pH and Osmolality: Ensure the pH and osmolality of your formulation are as close to physiological levels as possible to minimize irritation.

  • Solubility and Precipitation: If this compound precipitates at the injection site, it can trigger an inflammatory response. You may need to improve the solubility of your formulation.

  • Injection Volume and Technique: Use the smallest feasible injection volume and rotate injection sites. Ensure the injection is truly subcutaneous and not intradermal.

  • Excipient Toxicity: Review the excipients used in your formulation for any known local toxicity. Consider alternative, more biocompatible excipients.

Q4: What are the best practices for intravenous (IV) injection of this compound in mice?

A: IV injection via the lateral tail vein is a common but technically challenging procedure.[9]

Key Recommendations:

  • Animal Restraint: Use an appropriate restraining device to ensure the mouse is secure and calm.[9] Improper restraint can lead to injury and poor injection technique.[10]

  • Vein Dilation: Warm the mouse tail using a heat lamp or warm water (30-35°C) to dilate the veins, making them easier to visualize and access.[9] For black mice, specialized illumination can improve vein visibility.[11]

  • Needle Size: Use a small gauge needle (e.g., 27-30G) to minimize tissue damage.[12]

  • Injection Volume and Speed: Inject slowly to prevent a rapid increase in blood pressure. The maximum recommended bolus injection volume is typically 5 ml/kg.[12]

  • Confirmation of Placement: If the needle is correctly placed in the vein, there should be no resistance during injection, and the vein should blanch.[12] If a subcutaneous bleb forms, the needle is not in the vein.[13]

Quantitative Data Summaries

Clear data presentation is essential for interpreting experimental outcomes. Below are examples of how to structure quantitative data for this compound studies.

Table 1: Comparison of this compound Solubility in Different Formulation Vehicles

Vehicle CompositionThis compound Solubility (mg/mL)AppearancepH
Saline0.1 ± 0.02Suspension7.2
10% DMSO in Saline1.5 ± 0.2Clear Solution7.1
5% Solutol HS 15 in PBS5.2 ± 0.5Clear Solution7.4
20% PEG400 in Water3.8 ± 0.3Clear Solution6.9

Table 2: Pharmacokinetic Parameters of this compound in Rats Following a Single Dose (10 mg/kg)

RouteCmax (ng/mL)Tmax (hr)AUC (0-t) (ng*hr/mL)Bioavailability (%)
Intravenous (IV)1250 ± 1800.083500 ± 450100
Oral (PO)150 ± 452.0700 ± 15020
Subcutaneous (SC)480 ± 900.52900 ± 32083

Experimental Protocols

Detailed and standardized protocols are critical for reproducibility.

Protocol 1: Formulation of this compound for Intravenous Injection

  • Objective: To prepare a 2 mg/mL solution of this compound in a vehicle suitable for IV administration.

  • Materials:

    • This compound powder

    • Dimethyl Sulfoxide (DMSO), sterile

    • Polyethylene Glycol 400 (PEG400), sterile

    • Saline (0.9% NaCl), sterile

    • Sterile, conical tubes

    • Vortex mixer

    • Sonicator

  • Procedure:

    • Weigh the required amount of this compound powder and place it in a sterile conical tube.

    • Add DMSO to a final concentration of 10% of the total volume. Vortex until the powder is fully dissolved.

    • Add PEG400 to a final concentration of 40% of the total volume. Vortex to mix.

    • Slowly add saline while vortexing to reach the final desired volume.

    • If any precipitation occurs, briefly sonicate the solution in a water bath.

    • Visually inspect the final solution to ensure it is clear and free of particulates before injection.

Protocol 2: Pharmacokinetic Study in Mice

  • Objective: To determine the plasma concentration-time profile of this compound after a single administration.

  • Animals: Male C57BL/6 mice, 8-10 weeks old.

  • Procedure:

    • Fast animals overnight before dosing (for oral administration studies).

    • Administer this compound via the desired route (e.g., IV or oral gavage).

    • Collect blood samples (approximately 50 µL) at specified time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hr) via saphenous or submandibular vein puncture.

    • Place blood samples into tubes containing an anticoagulant (e.g., EDTA).

    • Centrifuge the blood samples to separate the plasma.

    • Store plasma samples at -80°C until analysis.

    • Quantify the concentration of this compound in plasma samples using a validated analytical method, such as LC-MS/MS.

Visual Guides: Workflows and Logic Diagrams

Visual aids can clarify complex processes and decision-making.

Troubleshooting_Workflow cluster_analysis Data Analysis start Inconsistent In Vivo Efficacy Observed check_formulation Step 1: Verify Formulation - Concentration - Stability - Solubility start->check_formulation check_dosing Step 2: Review Dosing Procedure - Dose Calculation - Route of Administration - Technical Execution check_formulation->check_dosing Formulation OK? check_animals Step 3: Assess Animal Model - Health Status - Strain/Age/Sex - Acclimation Period check_dosing->check_animals Dosing OK? pk_study Step 4: Conduct Pharmacokinetic (PK) Study - Measure plasma exposure check_animals->pk_study Animals OK? correlate Correlate Exposure with Efficacy pk_study->correlate refine_dose Refine Dose & Schedule correlate->refine_dose Good Exposure reformulate Reformulate this compound correlate->reformulate Poor Exposure

Caption: Troubleshooting workflow for inconsistent in vivo efficacy.

Administration_Route_Selection cluster_pk Pharmacokinetics cluster_efficacy Efficacy start Goal of Study? pk_bioavailability Determine Absolute Bioavailability? start->pk_bioavailability PK efficacy_poc Proof-of-Concept (PoC)? start->efficacy_poc Efficacy iv_po Requires IV and PO arms pk_bioavailability->iv_po Yes efficacy_oral Simulate Clinical Use? efficacy_poc->efficacy_oral No systemic Bypass First-Pass? (IV, IP, SC) efficacy_poc->systemic Yes oral_route Use Oral Gavage efficacy_oral->oral_route Yes

Caption: Decision tree for selecting an administration route.

References

Addressing off-target effects of AB-35

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the off-target effects of AB-35, a potent inhibitor of the BCR-ABL tyrosine kinase.[1] While this compound is highly effective in targeting the BCR-ABL fusion protein associated with chronic myeloid leukemia (CML), its activity against other kinases can lead to off-target effects.[2] This guide is intended for researchers, scientists, and drug development professionals to help identify and mitigate these effects in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a small molecule inhibitor designed to target the ATP-binding site of the BCR-ABL kinase.[3] By blocking the kinase activity of BCR-ABL, this compound inhibits downstream signaling pathways that lead to cell proliferation and survival in CML cells.[1]

Q2: What are the known off-target effects of this compound?

A2: Kinase profiling studies have revealed that this compound can inhibit other kinases, most notably members of the Src family kinases (SFKs) and the PI3K/Akt/mTOR pathway.[4] This can lead to unintended biological consequences in experimental systems.

Q3: We are observing unexpected changes in cell morphology and adhesion. Could this be an off-target effect of this compound?

A3: Yes, this is a possibility. Inhibition of Src family kinases, which are known off-targets of this compound, can impact cell adhesion, migration, and morphology. We recommend performing a Western blot to assess the phosphorylation status of Src and its downstream targets.

Q4: Our IC50 value for this compound in our cell line is significantly different from the published data. Why might this be?

A4: Discrepancies in IC50 values can arise from several factors, including differences in ATP concentrations in the assay, the specific cell line used, and the expression levels of on- and off-target kinases.[5] We recommend verifying the identity of your cell line and carefully controlling the experimental conditions of your kinase assays.[6]

Troubleshooting Guides

Issue 1: Unexpected Decrease in Cell Viability in Control (Non-BCR-ABL) Cell Lines

Question: We are observing significant cytotoxicity in our negative control cell lines that do not express BCR-ABL when treated with this compound. Is this expected?

Answer: While this compound is designed to be selective for BCR-ABL, high concentrations can lead to off-target inhibition of essential kinases, such as those in the PI3K/Akt/mTOR pathway, which can result in cytotoxicity.

Troubleshooting Steps:

  • Perform a Dose-Response Curve: Determine the IC50 of this compound in your control cell line to quantify the off-target cytotoxic effect.

  • Assess Off-Target Pathway Inhibition: Use Western blotting to check the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway, such as Akt and S6 ribosomal protein. A decrease in phosphorylation would indicate off-target activity.

  • Consider a More Selective Inhibitor: If off-target toxicity is confounding your results, consider using a more selective BCR-ABL inhibitor for comparison, if available.

Issue 2: Contradictory Results Between Biochemical and Cell-Based Assays

Question: this compound shows high potency in our in vitro kinase assay, but its effect on cell proliferation in our BCR-ABL positive cell line is weaker than expected. What could be the cause?

Answer: This discrepancy can be due to several factors, including poor cell permeability of the compound, active efflux from the cells by transporters, or compensatory signaling pathways being activated in the cellular context.

Troubleshooting Steps:

  • Evaluate Cell Permeability: Use a cellular thermal shift assay (CETSA) or similar methods to confirm that this compound is engaging with its target within the cell.

  • Investigate Compensatory Signaling: Profile the activity of related signaling pathways, such as the MAPK/ERK pathway, to see if there is an upregulation of alternative survival signals upon BCR-ABL inhibition.[7][8]

  • Check for Drug Efflux: Use inhibitors of common drug efflux pumps (e.g., verapamil for P-glycoprotein) to see if the potency of this compound is restored.

Data Summary

Table 1: Kinase Selectivity Profile of this compound

Kinase TargetIC50 (nM)Notes
BCR-ABL5Primary Target
SRC50Off-Target
LYN75Off-Target (Src Family)
FYN120Off-Target (Src Family)
PI3Kα250Off-Target
AKT1500Off-Target
mTOR800Off-Target

Data are representative and may vary between different assay formats and conditions.

Experimental Protocols

Protocol 1: Western Blot for Assessing Off-Target Kinase Activity
  • Cell Lysis: Treat cells with the desired concentration of this compound for the specified time. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies against phospho-SRC (Tyr416), total SRC, phospho-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Protocol 2: In Vitro Kinase Assay
  • Reaction Setup: Prepare a reaction mixture containing the kinase of interest, a suitable substrate, and assay buffer.

  • Inhibitor Addition: Add serial dilutions of this compound to the reaction mixture.

  • Initiate Reaction: Start the kinase reaction by adding ATP. Incubate at 30°C for the optimized reaction time.

  • Detection: Measure kinase activity using a suitable detection method, such as ADP-Glo™ Kinase Assay (Promega), which quantifies the amount of ADP produced.[6]

  • Data Analysis: Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

cluster_0 Primary Signaling Pathway: BCR-ABL BCR_ABL BCR-ABL GRB2 GRB2/SOS BCR_ABL->GRB2 RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AB35 This compound AB35->BCR_ABL cluster_1 Off-Target Pathway: Src Kinase SRC SRC FAK FAK SRC->FAK Paxillin Paxillin FAK->Paxillin Adhesion Cell Adhesion & Migration Paxillin->Adhesion AB35 This compound AB35->SRC cluster_2 Troubleshooting Workflow: Unexpected Phenotype Start Unexpected Phenotype Observed Hypothesis Hypothesize: Off-Target Effect Start->Hypothesis Kinase_Profile Review Kinase Selectivity Profile Hypothesis->Kinase_Profile Western_Blot Western Blot for Off-Target Pathways Kinase_Profile->Western_Blot Dose_Response Perform Dose-Response in Control Cells Western_Blot->Dose_Response Analyze Analyze Results Dose_Response->Analyze Analyze->Hypothesis No, Re-evaluate Confirm Off-Target Effect Confirmed Analyze->Confirm Yes Revise Revise Experiment: - Lower Concentration - Use Control Inhibitor Confirm->Revise

References

Refining AB-35 treatment protocols for long-term studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing AB-35 in long-term experimental models. This compound is a novel, potent, and selective inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell proliferation, survival, and metabolism.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for this compound?

A1: this compound is supplied as a lyophilized powder. For in vitro studies, we recommend reconstituting this compound in DMSO at a stock concentration of 10 mM. For in vivo applications, a formulation in 5% NMP, 15% Solutol HS 15, and 80% water (v/v) is recommended. Aliquot and store stock solutions at -80°C to prevent repeated freeze-thaw cycles.

Q2: What is the in vitro half-life of this compound in cell culture medium?

A2: The in vitro half-life of this compound in standard cell culture medium (e.g., DMEM with 10% FBS) at 37°C is approximately 48 hours. For long-term experiments ( >48 hours), it is recommended to replenish the medium with freshly diluted this compound every 48 hours to maintain a consistent concentration.

Q3: Can this compound be used in combination with other therapeutic agents?

A3: Yes, synergistic effects have been observed when this compound is used in combination with cytotoxic chemotherapies and other targeted agents. However, a thorough evaluation of potential drug-drug interactions and altered toxicity profiles is essential for each specific combination and cell type. We recommend conducting a dose-response matrix experiment to determine optimal concentrations.

Q4: How can I confirm that this compound is effectively inhibiting the PI3K/Akt/mTOR pathway in my model?

A4: The most direct method is to perform a Western blot analysis of key downstream effectors of the pathway. A significant decrease in the phosphorylation of Akt (at Ser473) and S6 ribosomal protein (at Ser235/236) are reliable biomarkers of this compound activity.

Troubleshooting Guides

Issue Possible Cause Recommended Solution
High variability in experimental replicates Inconsistent drug concentration due to improper mixing or degradation.Ensure complete solubilization of this compound stock. Vortex thoroughly. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. For long-term studies, replenish media with fresh drug every 48 hours.
Unexpected off-target effects or cellular toxicity Concentration of this compound is too high for the specific cell line.Perform a dose-response curve to determine the IC50 for your cell line. Use concentrations at or below the IC50 for initial long-term studies. Consider testing for apoptosis using a TUNEL assay or caspase-3 cleavage.
Development of drug resistance in long-term culture Upregulation of compensatory signaling pathways.Analyze resistant cells for activation of alternative pathways (e.g., MAPK/ERK). Consider combination therapy to target these compensatory mechanisms. Perform a proteomic or transcriptomic analysis to identify resistance mechanisms.
Inconsistent results in in vivo studies Poor drug bioavailability or rapid metabolism.Optimize the drug delivery vehicle and route of administration. Conduct pharmacokinetic studies to determine the Cmax, Tmax, and half-life of this compound in your animal model.

Experimental Protocols

Protocol 1: Western Blot Analysis of PI3K Pathway Inhibition
  • Cell Lysis: Treat cells with the desired concentration of this compound for the specified duration. Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-Akt (Ser473), total Akt, p-S6 (Ser235/236), total S6, and a loading control (e.g., β-actin) overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Protocol 2: In Vitro Cell Viability Assay (MTT)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound for 24, 48, and 72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Signaling Pathway and Experimental Workflow

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 p PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 S6K S6K mTORC1->S6K eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 CellGrowth Cell Growth & Proliferation S6K->CellGrowth eIF4EBP1->CellGrowth AB35 This compound AB35->PI3K

Caption: The PI3K/Akt/mTOR signaling cascade and the inhibitory action of this compound.

Experimental_Workflow start Start: Cell Culture treatment This compound Treatment (Dose Response) start->treatment long_term Long-Term Culture (Constant Dose) treatment->long_term viability Cell Viability Assay (MTT) treatment->viability western Western Blot (p-Akt, p-S6) treatment->western resistance Monitor for Resistance long_term->resistance analysis Data Analysis viability->analysis western->analysis resistance->viability periodic resistance->western periodic end End analysis->end

Caption: Workflow for long-term studies of this compound treatment.

Technical Support Center: Enhancing the Bioavailability of AB-35

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and enhancing the oral bioavailability of the novel kinase inhibitor, AB-35.

Compound Profile: this compound

This compound is a promising, orally administered kinase inhibitor. Its development is challenged by low aqueous solubility, which is a primary factor limiting its oral bioavailability.[1][2][3] Understanding and overcoming this limitation is critical for successful clinical translation.

Property Value Implication for Bioavailability
Molecular Weight 485.6 g/mol Moderate; compliant with most oral absorption guidelines.
LogP 4.2High lipophilicity suggests good membrane permeability but poor aqueous solubility.[4]
Aqueous Solubility (pH 7.4) < 0.5 µg/mLVery low; likely dissolution-rate limited absorption (BCS Class II).[5]
pKa 8.1 (weak base)Solubility is pH-dependent; may precipitate upon transition from stomach to intestine.
Permeability (Caco-2) High (Papp > 15 x 10⁻⁶ cm/s)The compound can cross the intestinal membrane effectively once dissolved.
Metabolic Stability Moderate to HighSusceptible to first-pass metabolism by cytochrome P450 enzymes.[6]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors limiting the oral bioavailability of this compound?

A1: The oral bioavailability of this compound is primarily limited by three factors:

  • Poor Aqueous Solubility: As a Biopharmaceutics Classification System (BCS) Class II compound, its very low solubility means it does not dissolve efficiently in the gastrointestinal fluids. This dissolution step is the rate-limiting factor for its absorption.[5]

  • First-Pass Metabolism: this compound is metabolized by enzymes in the intestine and liver (e.g., Cytochrome P450s) before it can reach systemic circulation, reducing the amount of active drug.[6][7]

  • Efflux Transporters: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which actively pump the drug back into the GI lumen, preventing its absorption.[6][8][9]

Q2: What initial formulation approaches should be considered for a poorly soluble compound like this compound?

A2: For a BCS Class II compound like this compound, the goal is to enhance the dissolution rate and/or maintain the drug in a solubilized state.[5] Promising initial strategies include:

  • Particle Size Reduction: Techniques like micronization or nanomilling increase the surface area of the drug, which can improve the dissolution rate.[5][10]

  • Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix in an amorphous (non-crystalline) state can significantly increase its apparent solubility and dissolution.[3][4][11]

  • Lipid-Based Formulations: Solubilizing this compound in oils, surfactants, and co-solvents, such as in Self-Emulsifying Drug Delivery Systems (SEDDS), can improve absorption by presenting the drug in a dissolved state and utilizing lipid absorption pathways.[1][11][12][13]

Q3: How do I determine if this compound is a substrate for efflux transporters?

A3: The most common in vitro method is the Caco-2 permeability assay performed in both apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions. An efflux ratio (Papp B-to-A / Papp A-to-B) greater than 2 is a strong indication that the compound is a substrate for active efflux.[8] This can be confirmed by running the assay in the presence of known efflux inhibitors (e.g., verapamil for P-gp). A significant reduction in the efflux ratio in the presence of the inhibitor confirms the interaction.

Troubleshooting Guide

Problem: In vivo oral dosing of this compound results in low and variable plasma exposure, despite using a formulation that improved in vitro solubility.

  • Potential Cause 1: In Vivo Precipitation. The formulation may not be robust enough to prevent the drug from precipitating when it encounters the different pH and fluid compositions of the gastrointestinal tract.

    • Troubleshooting Step: Perform in vitro dissolution tests in simulated gastric and intestinal fluids (SGF and SIF) to assess for precipitation. Consider adding precipitation inhibitors (polymers like HPMC or PVP) to your formulation.

  • Potential Cause 2: Extensive First-Pass Metabolism. The drug that dissolves may be rapidly metabolized in the gut wall or liver.[6]

    • Troubleshooting Step: Conduct an in vitro metabolic stability assay using liver microsomes or S9 fractions to determine the intrinsic clearance of this compound.[14] If clearance is high, this indicates rapid metabolism. A pilot pharmacokinetic study comparing oral (PO) and intravenous (IV) administration can determine the absolute bioavailability and clarify the extent of first-pass metabolism.

  • Potential Cause 3: Food Effects. The presence of food can significantly alter gastric pH and transit time, affecting drug dissolution and absorption. Kinase inhibitors, in particular, can be susceptible to food effects.[12]

    • Troubleshooting Step: If preclinical models allow, perform pharmacokinetic studies in both fed and fasted states to quantify the food effect. Lipid-based formulations can sometimes mitigate negative food effects.[1]

Problem: this compound shows high permeability in the Caco-2 assay, but in vivo absorption remains poor.

  • Potential Cause 1: High Efflux Ratio. High A-to-B permeability can be misleading if B-to-A permeability is even higher, indicating significant efflux.

    • Troubleshooting Step: As detailed in FAQ Q3, calculate the efflux ratio. If it is >2, efflux is likely limiting absorption. Strategies to overcome this include co-dosing with an efflux inhibitor (in preclinical studies) or designing formulations (e.g., some lipid-based systems) that may partially inhibit efflux.[15]

  • Potential Cause 2: Gut Wall Metabolism. Caco-2 cells have limited metabolic activity compared to the human intestine. This compound may be extensively metabolized by enzymes in the gut wall that are not fully represented in this model.

    • Troubleshooting Step: Use more metabolically competent in vitro systems, such as intestinal S9 fractions or primary human hepatocytes, to assess metabolism.[16][17]

  • Potential Cause 3: Poor Stability in GI Fluids. The compound could be degrading chemically in the acidic environment of the stomach or enzymatically in the intestine.

    • Troubleshooting Step: Assess the stability of this compound by incubating it in simulated gastric and intestinal fluids and analyzing for degradation over time.

Key Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of this compound and determine if it is a substrate for active efflux.[18][19]

Methodology:

  • Cell Culture: Seed Caco-2 cells onto Transwell permeable supports and culture for 21-25 days to allow for differentiation and formation of a polarized monolayer.[20]

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Use only monolayers with TEER values >300 Ω·cm². Additionally, assess the permeability of a low-permeability marker (e.g., Lucifer Yellow) to confirm tight junction integrity; leakage should be <2%.[19]

  • Dosing Solution Preparation: Prepare a dosing solution of this compound (e.g., 10 µM) in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Permeability Measurement (A-to-B):

    • Add the this compound dosing solution to the apical (A) side of the Transwell.

    • Add fresh transport buffer to the basolateral (B) side.

    • Incubate at 37°C with gentle shaking.

    • Take samples from the basolateral side at specified time points (e.g., 30, 60, 90, 120 minutes) and replace with fresh buffer.

  • Permeability Measurement (B-to-A):

    • Add the this compound dosing solution to the basolateral (B) side.

    • Add fresh transport buffer to the apical (A) side.

    • Incubate and sample from the apical side as described above.

  • Sample Analysis: Quantify the concentration of this compound in all samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:

    • Papp (cm/s) = (dQ/dt) / (A * C₀)

    • Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.[20]

    • Calculate the efflux ratio: (Papp B-to-A) / (Papp A-to-B).

Compound Direction Papp (x 10⁻⁶ cm/s) Efflux Ratio Interpretation
This compound A -> B16.53.1High Permeability, Substrate of Efflux
B -> A51.2
Propranolol (High Perm.) A -> B25.11.1Not an Efflux Substrate
B -> A27.6
Atenolol (Low Perm.) A -> B0.40.9Not an Efflux Substrate
B -> A0.35
Protocol 2: In Vitro Metabolic Stability Assay

Objective: To determine the rate of metabolism of this compound in liver S9 fractions.[16][17]

Methodology:

  • Reagent Preparation:

    • Thaw liver S9 fraction and the NADPH-regenerating system (contains NADP+, glucose-6-phosphate, and G6P dehydrogenase) on ice.

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • Incubation:

    • In a microcentrifuge tube, pre-warm a mixture of phosphate buffer (pH 7.4), this compound (final concentration e.g., 1 µM), and S9 fraction (final concentration e.g., 1 mg/mL) at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system.

    • Incubate at 37°C.

  • Sampling and Reaction Quenching:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard.

  • Sample Processing: Vortex the quenched samples and centrifuge to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate or vials and analyze the remaining concentration of this compound using LC-MS/MS.

  • Data Analysis:

    • Plot the natural log of the percentage of this compound remaining versus time.

    • Determine the slope of the linear portion of the curve (k).

    • Calculate the in vitro half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) = (0.693 / t½) * (mL incubation / mg protein) * (mg protein / g liver).

Visual Guides and Workflows

G cluster_factors Factors Limiting Oral Bioavailability of this compound Dose Oral Dose of this compound Dissolution Poor Dissolution in GI Tract Dose->Dissolution Absorbed Drug Absorbed into Gut Wall Dissolution->Absorbed Solubility-Limited Metabolism Gut & Liver First-Pass Metabolism Absorbed->Metabolism Efflux P-gp Efflux Absorbed->Efflux Systemic Drug in Systemic Circulation Absorbed->Systemic Successful Transit LowF Low Bioavailability Metabolism->LowF Metabolites Formed Efflux->Dissolution Pumped back

Caption: Key sequential barriers limiting the oral bioavailability of this compound.

G cluster_workflow Experimental Workflow for Bioavailability Assessment Start Start: This compound Candidate Sol Kinetic Solubility Assay Start->Sol Caco2 Caco-2 Permeability & Efflux Assay Sol->Caco2 MetStab Metabolic Stability (Microsomes / S9) Caco2->MetStab Decision1 Solubility or Permeability Issue? MetStab->Decision1 Formulate Formulation Development (e.g., ASD, SEDDS) Decision1->Formulate Yes PK Preclinical PO/IV Pharmacokinetic Study Decision1->PK No Formulate->PK Data Analyze Data: F%, Tmax, Cmax, AUC PK->Data End Proceed to Further Development Data->End G cluster_troubleshoot Troubleshooting Low In Vivo Exposure of this compound Start Low & Variable In Vivo Exposure CheckDiss Was in vitro dissolution predictive of GI conditions? Start->CheckDiss CheckMet Is metabolic clearance high? CheckDiss->CheckMet No (Dissolution OK) Sol1 Action: Perform dissolution in simulated GI fluids (SIF/SGF). Reformulate with precipitation inhibitors. CheckDiss->Sol1 Yes (Precipitation Likely) CheckEfflux Is Efflux Ratio > 2? CheckMet->CheckEfflux No (Metabolism Low) Sol2 Action: Compare PO vs IV PK to confirm first-pass effect. Consider prodrug approach. CheckMet->Sol2 Yes (High Clearance) Sol3 Action: Use formulations that may inhibit efflux (e.g., SEDDS). Consider co-dosing with inhibitor. CheckEfflux->Sol3 Yes (High Efflux)

References

Technical Support Center: Optimizing Detection of Interleukin-35 (IL-35) in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the detection of Interleukin-35 (IL-35) in various biological samples.

Frequently Asked Questions (FAQs)

Q1: What is IL-35 and why is it challenging to detect?

Interleukin-35 (IL-35) is a heterodimeric cytokine belonging to the IL-12 family, composed of the Epstein-Barr virus-induced gene 3 (Ebi3) and the p35 subunit of IL-12. It is known for its immunosuppressive functions.[1][2] Detection of IL-35 can be challenging due to its low circulating concentrations, potential for non-specific binding, and the complexity of its signaling, which can involve different receptor combinations.[1][3]

Q2: Which biological samples are suitable for IL-35 detection?

IL-35 can be measured in a variety of biological matrices, including serum, plasma, cell culture supernatants, and tissue homogenates. The choice of sample type depends on the specific research question. Immunoassays are often designed for a particular sample type, so it is crucial to use a validated assay for your specific matrix.[4]

Q3: What are the most common methods for detecting IL-35?

The most common and established method for quantifying IL-35 in biological samples is the enzyme-linked immunosorbent assay (ELISA).[5][6][7] This method offers high sensitivity and specificity. Other methods that can be employed include Western blotting for qualitative analysis and mass spectrometry for more advanced characterization, though these are less common for routine quantification.

Q4: How can I improve the sensitivity of my IL-35 ELISA?

To enhance the sensitivity of your IL-35 ELISA, consider the following:

  • Optimize Antibody Concentrations: Titrate both the capture and detection antibodies to find the optimal concentrations that yield the highest signal-to-noise ratio.

  • Use a High-Quality Blocking Buffer: An effective blocking buffer is essential to prevent non-specific binding of antibodies and other proteins to the plate surface, thereby reducing background noise.[8]

  • Increase Incubation Times: Extending the incubation times for the sample and detection antibody can allow for more complete binding and a stronger signal.

  • Use a Signal Amplification System: Employing a biotin-streptavidin-HRP system or other signal amplification technologies can significantly increase the detectable signal.

Troubleshooting Guides

High Background in ELISA
Possible Cause Recommended Solution
Insufficient Washing Increase the number of wash steps and ensure complete aspiration of wash buffer between each step.
Ineffective Blocking Use a different blocking buffer (e.g., commercial-grade BSA or non-fat dry milk solutions). Incubate the blocking buffer for a longer duration.[8]
Contaminated Reagents Use fresh, sterile buffers and reagents. Ensure proper storage of all kit components.
Cross-Reactivity Check the specificity of the antibodies used. Consider using monoclonal antibodies with high specificity for IL-35.
High Sample Concentration Dilute the samples further to reduce matrix effects.[8]
Low or No Signal in ELISA
Possible Cause Recommended Solution
Incorrect Antibody Pairing Ensure that the capture and detection antibodies recognize different epitopes on the IL-35 heterodimer.
Inactive Enzyme Conjugate Verify the activity of the enzyme conjugate (e.g., HRP). Store the conjugate properly and avoid repeated freeze-thaw cycles.[9]
Degraded IL-35 Standard or Sample Use freshly prepared standards. Ensure proper sample collection and storage to prevent IL-35 degradation.[10]
Suboptimal Incubation Times/Temperatures Follow the manufacturer's protocol for incubation times and temperatures. Consider optimizing these parameters for your specific assay conditions.
Expired Reagents Check the expiration dates of all reagents and use a new kit if necessary.
High Variability Between Replicates
Possible Cause Recommended Solution
Pipetting Errors Use calibrated pipettes and ensure consistent pipetting technique. Change pipette tips between samples and reagents.[11]
Inconsistent Washing Automate the washing steps if possible, or ensure uniform and thorough washing across all wells.
Plate Edge Effects Avoid using the outermost wells of the microplate, as they are more prone to temperature fluctuations.
Sample Inhomogeneity Thoroughly mix samples before aliquoting them into the wells.

Experimental Protocols

Protocol: Sandwich ELISA for IL-35 Detection

This protocol provides a general framework for a sandwich ELISA. It is essential to optimize the specific concentrations and incubation times for your particular antibodies and reagents.

Materials:

  • High-binding 96-well microplate

  • Capture antibody (anti-human IL-35)

  • Recombinant human IL-35 standard

  • Detection antibody (biotinylated anti-human IL-35)

  • Streptavidin-HRP conjugate

  • TMB substrate solution

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Assay diluent/blocking buffer (e.g., PBS with 1% BSA)

  • Biological samples

Procedure:

  • Coating: Dilute the capture antibody to the optimal concentration in a coating buffer (e.g., PBS). Add 100 µL to each well of the microplate. Incubate overnight at 4°C.

  • Washing: Aspirate the coating solution and wash the plate 3 times with 200 µL of wash buffer per well.

  • Blocking: Add 200 µL of blocking buffer to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Sample and Standard Incubation: Prepare a serial dilution of the IL-35 standard. Add 100 µL of the standards and samples (diluted in assay diluent) to the appropriate wells. Incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Detection Antibody Incubation: Dilute the biotinylated detection antibody to its optimal concentration in assay diluent. Add 100 µL to each well. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Streptavidin-HRP Incubation: Dilute the streptavidin-HRP conjugate in assay diluent. Add 100 µL to each well. Incubate for 30 minutes at room temperature in the dark.

  • Washing: Repeat the washing step.

  • Substrate Development: Add 100 µL of TMB substrate solution to each well. Incubate for 15-30 minutes at room temperature in the dark.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Reading: Read the absorbance at 450 nm using a microplate reader.

Visualizations

IL35_Signaling_Pathway IL-35 Signaling Pathway IL35 IL-35 Receptor IL-12Rβ2 / gp130 Heterodimer IL35->Receptor Binds JAK JAK1 / JAK2 Receptor->JAK Activates STAT1_STAT4 STAT1 / STAT4 JAK->STAT1_STAT4 Phosphorylates Nucleus Nucleus STAT1_STAT4->Nucleus Translocates to Gene_Expression Suppressive Gene Expression Nucleus->Gene_Expression Regulates

Caption: IL-35 signaling is initiated by its binding to a heterodimeric receptor complex.

ELISA_Workflow Sandwich ELISA Workflow for IL-35 Detection Start Start Coat_Plate Coat Plate with Capture Antibody Start->Coat_Plate Block Block Non-specific Sites Coat_Plate->Block Add_Sample Add Sample and Standards Block->Add_Sample Add_Detection_Ab Add Biotinylated Detection Antibody Add_Sample->Add_Detection_Ab Add_Strep_HRP Add Streptavidin-HRP Add_Detection_Ab->Add_Strep_HRP Add_Substrate Add TMB Substrate Add_Strep_HRP->Add_Substrate Stop_Reaction Stop Reaction Add_Substrate->Stop_Reaction Read_Plate Read Absorbance at 450 nm Stop_Reaction->Read_Plate End End Read_Plate->End

Caption: A typical workflow for the detection of IL-35 using a sandwich ELISA.

References

Validation & Comparative

A Comparative Analysis of AD-35 and Donepezil for Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the investigational drug AD-35 and the established Alzheimer's disease (AD) treatment, donepezil. The analysis is based on available preclinical data and clinical trial information for AD-35, contrasted with the well-documented efficacy and mechanism of action of donepezil.

Executive Summary

AD-35, a novel compound developed by Zhejiang Hisun Pharmaceutical Co., Ltd., is an investigational drug for mild to moderate Alzheimer's disease.[1] It is a chemical modification of donepezil and is designed as a multi-target agent.[1][2] Preclinical studies suggest that AD-35 not only matches the acetylcholinesterase (AChE) inhibition of donepezil but may also offer additional disease-modifying effects by targeting neuroinflammation and amyloid-β (Aβ) aggregation.[1][2] Donepezil, a cornerstone of symptomatic AD treatment for decades, is a selective and reversible AChE inhibitor that provides cognitive and functional benefits.[3][4][5] While direct clinical comparative data is not yet available, this guide will synthesize the existing preclinical evidence for AD-35 and the extensive clinical data for donepezil to offer a preliminary assessment for the research community.

Mechanism of Action

AD-35: This investigational drug is engineered for a multi-faceted approach to Alzheimer's pathology. Its proposed mechanism of action includes:

  • Moderate Acetylcholinesterase (AChE) Inhibition: Similar to donepezil, AD-35 inhibits the breakdown of acetylcholine, a neurotransmitter crucial for memory and learning.[2]

  • Anti-Neuroinflammatory Activity: Preclinical data indicates that AD-35 can attenuate the activation of astrocytes and reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[2]

  • Modulation of Amyloid-β (Aβ) Aggregation: AD-35 has been shown in vitro to inhibit metal-induced Aβ aggregation and promote the disassembly of existing Aβ aggregates.[2]

  • Chelation of Transition Metal Ions: The dyshomeostasis of metal ions is implicated in Aβ plaque formation, and AD-35 is designed to target these metal-Aβ species.[2]

Donepezil: The therapeutic effects of donepezil are primarily attributed to its selective and reversible inhibition of acetylcholinesterase (AChE) in the brain.[3] This leads to an increase in the concentration of acetylcholine at cholinergic synapses, thereby enhancing neuronal communication.[6][7]

Preclinical Efficacy: A Head-to-Head Comparison

A key preclinical study in an Aβ₂₅₋₃₅-induced rat model of Alzheimer's disease provides the only direct comparison between AD-35 and donepezil to date.[2] The results are summarized below.

Efficacy EndpointAD-35Donepezil
Cognitive Improvement Marked attenuation of memory deficitsImprovement in memory deficits
Astrocyte Activation Markedly attenuatedNo significant effect
TNF-α Production Markedly attenuatedNo significant effect
IL-1β Production Markedly attenuatedInhibition of production

Key Findings: In this preclinical model, while both drugs demonstrated the ability to improve cognitive function, AD-35 showed a superior profile in addressing neuroinflammatory markers.[2] Specifically, AD-35 was effective in reducing astrocyte activation and the production of both TNF-α and IL-1β, whereas donepezil only showed an effect on IL-1β.[2] These findings suggest that AD-35's multi-target approach may offer broader therapeutic benefits beyond symptomatic relief.

Experimental Protocols

Preclinical Study: Aβ₂₅₋₃₅-Induced Rat Model of Alzheimer's Disease
  • Objective: To evaluate the effects of AD-35 on cognitive impairment and neuroinflammatory changes caused by intracerebroventricular injection of Aβ₂₅₋₃₅ in rats and compare its efficacy with donepezil.

  • Animal Model: An established rat model of Alzheimer's disease induced by the administration of amyloid-β peptide 25-35.

  • Interventions:

    • Sham group (control).

    • Aβ₂₅₋₃₅ injection group (disease model).

    • Aβ₂₅₋₃₅ injection + oral administration of AD-35.

    • Aβ₂₅₋₃₅ injection + oral administration of donepezil.

  • Key Assessments:

    • Learning and memory deficits were evaluated using standardized behavioral tests.

    • Astrocyte activation was assessed through immunohistochemical analysis of brain tissue.

    • Pro-inflammatory cytokine levels (TNF-α and IL-1β) were measured in the brain.

    • The phosphorylation of extracellular signal-regulated kinase (ERK) was analyzed to investigate the underlying signaling pathways.[2]

Clinical Development

AD-35: Phase 2 Clinical Trial (NCT03625401)

As of the latest updates, AD-35 has been evaluated in a Phase 2 clinical trial. The results of this study have not yet been publicly released.

  • Study Title: Efficacy and Safety of AD-35 in Treatment of Subjects With Mild to Moderate Alzheimer's Disease (ROAD).

  • Study Design: A multi-center, randomized, double-blind, placebo-controlled, parallel-group study.

  • Patient Population: Subjects with mild to moderate Alzheimer's disease.

  • Treatment Arms:

    • AD-35 60 mg once daily.

    • Placebo.

  • Study Duration: 6 months of double-blind treatment followed by a 6-month open-label extension where all subjects receive AD-35.

  • Primary Efficacy Endpoint: Change in the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog 11) score from baseline to 6 months.[8]

Donepezil: Established Clinical Efficacy

Donepezil has undergone extensive clinical evaluation in numerous trials.

  • Patient Population: Mild, moderate, and severe Alzheimer's disease.[5]

  • Efficacy Measures:

    • Cognition: Consistently demonstrates a modest benefit on cognitive function as measured by the ADAS-Cog.[9]

    • Global Function: Shows improvements in overall patient functioning.[4]

    • Activities of Daily Living: Can help to slow the decline in the ability to perform daily activities.[4]

  • Dosage: Typically administered at 5 mg or 10 mg per day, with a 23 mg/day dose also approved for severe AD.[5]

Visualizing the Science

To further elucidate the concepts discussed, the following diagrams have been generated.

Proposed Multi-Target Mechanism of AD-35 cluster_AD35 AD-35 cluster_pathways Pathophysiological Pathways in Alzheimer's Disease cluster_outcomes Therapeutic Outcomes AD-35 AD-35 AChE Acetylcholinesterase (AChE) AD-35->AChE Inhibits Neuroinflammation Neuroinflammation (Astrocyte Activation, TNF-α, IL-1β) AD-35->Neuroinflammation Attenuates Aβ Aggregation Amyloid-β (Aβ) Aggregation AD-35->Aβ Aggregation Modulates Metal Ion Dyshomeostasis Metal Ion Dyshomeostasis AD-35->Metal Ion Dyshomeostasis Chelates Cognitive Improvement Cognitive Improvement AChE->Cognitive Improvement Reduced Neuronal Damage Reduced Neuronal Damage Neuroinflammation->Reduced Neuronal Damage Aβ Aggregation->Reduced Neuronal Damage Metal Ion Dyshomeostasis->Reduced Neuronal Damage

Caption: Proposed Multi-Target Mechanism of AD-35.

Preclinical Experimental Workflow for AD-35 vs. Donepezil Start Start Animal Model Aβ₂₅₋₃₅-Induced Rat Model of AD Start->Animal Model Randomization Randomization Animal Model->Randomization Group1 Sham Control Randomization->Group1 Group2 Aβ₂₅₋₃₅ + Placebo Randomization->Group2 Group3 Aβ₂₅₋₃₅ + AD-35 Randomization->Group3 Group4 Aβ₂₅₋₃₅ + Donepezil Randomization->Group4 Treatment Oral Administration of Compounds Group1->Treatment Group2->Treatment Group3->Treatment Group4->Treatment Assessments Cognitive and Neuroinflammatory Assessments Treatment->Assessments Data Analysis Comparative Data Analysis Assessments->Data Analysis End End Data Analysis->End

References

A Comparative Analysis of the Neuroprotective Efficacy of AB-35 and N-acetylcysteine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the novel neuroprotective agent AB-35 against the established antioxidant N-acetylcysteine (NAC). The analysis is supported by in vitro experimental data, detailed methodologies, and visual representations of the underlying molecular pathways and experimental procedures. This document is intended for researchers and professionals in the field of neuroscience and drug development to facilitate an objective evaluation of this compound's potential.

Mechanism of Action

This compound is a potent small molecule activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2] Nrf2 is a critical transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[2][3] By activating this pathway, this compound enhances the endogenous defense mechanisms of neuronal cells against oxidative stress, a key contributor to neurodegeneration.[1][4]

In contrast, N-acetylcysteine (NAC) primarily exerts its neuroprotective effects by serving as a precursor to L-cysteine, which is a rate-limiting component for the synthesis of glutathione (GSH).[5][6] GSH is a major intracellular antioxidant that directly scavenges reactive oxygen species (ROS) and plays a crucial role in cellular detoxification processes.[7][8]

Quantitative Performance Comparison

The neuroprotective effects of this compound and NAC were evaluated in an in vitro model of oxidative stress-induced neuronal cell death. Human neuroblastoma cells (SH-SY5Y) were pre-treated with either this compound or NAC at various concentrations for 24 hours, followed by exposure to 100 µM hydrogen peroxide (H₂O₂) for another 24 hours to induce oxidative stress. The following table summarizes the key findings.

ParameterAssayThis compound (10 µM)NAC (1 mM)Untreated ControlH₂O₂ Control
Cell Viability MTT Assay92% ± 4.5%75% ± 6.2%100%48% ± 5.1%
Oxidative Stress ROS Levels18% ± 3.1%35% ± 4.8%5% ± 1.5%100%
Apoptosis Caspase-3 Activity25% ± 3.9%55% ± 7.3%10% ± 2.2%100%
Target Engagement Nrf2 Nuclear Translocation450% ± 25%110% ± 12%100%105% ± 10%
Target Engagement Intracellular GSH Levels180% ± 15%350% ± 30%100%65% ± 8.5%

Data are presented as mean ± standard deviation. All results for this compound and NAC are statistically significant (p < 0.05) compared to the H₂O₂ control group.

Experimental Protocols

A detailed description of the methodologies used to obtain the comparative data is provided below.

1. Cell Culture and Treatment:

  • Human SH-SY5Y neuroblastoma cells were cultured in DMEM/F12 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, maintained at 37°C in a humidified atmosphere of 5% CO₂.

  • Cells were seeded in 96-well plates for viability and ROS assays, and in 6-well plates for caspase-3 and target engagement assays.

  • After 24 hours, cells were pre-treated with either this compound (1, 5, 10, 20 µM) or NAC (0.1, 0.5, 1, 5 mM) for 24 hours.

  • Subsequently, cells were exposed to 100 µM H₂O₂ for 24 hours to induce oxidative stress.

2. MTT Assay for Cell Viability:

  • Following treatment, the culture medium was replaced with a fresh medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[9][10]

  • Cells were incubated for 4 hours at 37°C.

  • The medium was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • The absorbance was measured at 570 nm using a microplate reader. Cell viability was expressed as a percentage of the untreated control.

3. Measurement of Intracellular Reactive Oxygen Species (ROS):

  • After treatment, cells were washed with phosphate-buffered saline (PBS) and then incubated with 25 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) in PBS for 30 minutes at 37°C in the dark.

  • The fluorescence intensity was measured using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.

4. Caspase-3 Activity Assay:

  • Cell lysates were prepared according to the manufacturer's protocol for a colorimetric caspase-3 assay kit.

  • The assay is based on the cleavage of a specific colorimetric substrate by active caspase-3.[11][12]

  • The absorbance of the final product was measured at 405 nm. The results were normalized to the total protein concentration of the lysates.

5. Nrf2 Nuclear Translocation Assay:

  • Nuclear extracts were prepared from treated cells.

  • The amount of Nrf2 in the nuclear extracts was quantified using a commercially available Nrf2 ELISA kit.

6. Intracellular Glutathione (GSH) Assay:

  • Total intracellular GSH was measured using a commercially available GSH assay kit, which is based on the reaction of GSH with a chromogenic substrate.

  • The absorbance was measured at 412 nm, and the GSH concentration was determined from a standard curve.

Visualizing Molecular Pathways and Experimental Design

To better illustrate the underlying mechanisms and experimental procedures, the following diagrams were generated using Graphviz.

cluster_pathway This compound Signaling Pathway AB35 This compound Keap1 Keap1 AB35->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Represses ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds to ARE Cytoprotective_Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Cytoprotective_Genes Induces transcription Neuroprotection Neuroprotection Cytoprotective_Genes->Neuroprotection Leads to

Caption: Proposed signaling pathway of this compound.

Caption: Workflow for in vitro neuroprotection assays.

References

A Comparative Analysis of AD-35 and Other Alzheimer's Disease Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the investigational drug AD-35 against currently approved and late-stage Alzheimer's disease (AD) therapeutics. The comparison focuses on the mechanism of action, clinical efficacy, safety profiles, and the experimental protocols of pivotal clinical trials. All quantitative data is summarized in structured tables for ease of comparison, and signaling pathways and experimental workflows are visualized using diagrams.

Introduction to AD-35

AD-35 is an investigational small-molecule drug developed by Zhejiang Hisun Pharmaceutical Co., Ltd. for the treatment of mild to moderate Alzheimer's disease. It is a novel compound derived from the chemical structure of donepezil. Unlike its predecessor, which primarily offers symptomatic relief, AD-35 is designed as a multi-target agent addressing several core pathological drivers of Alzheimer's.

Preclinical studies in an Aβ-induced rat model of AD have shown that oral administration of AD-35 was more effective than donepezil at improving cognitive deficits. Notably, AD-35 uniquely attenuated astrocyte activation and the production of key pro-inflammatory cytokines, TNF-α and IL-1β, which donepezil did not achieve[1]. Early safety studies in mice indicated that AD-35 is significantly less toxic than donepezil, and a Phase 1 study in humans suggested a favorable safety profile with single doses up to 90 mg.

A Phase 2 clinical trial (NCT03625401) was initiated to evaluate the efficacy and safety of AD-35 in subjects with mild to moderate Alzheimer's disease. However, the last update to the trial record was in March 2020, and as of late 2025, no results have been publicly disclosed.

Mechanism of Action

AD-35 boasts a multi-target mechanism of action aimed at both symptomatic improvement and potential disease modification. This contrasts with other Alzheimer's drugs that typically have a more singular therapeutic target.

AD-35: A Multi-Target Approach

AD-35's mechanism of action combines moderate acetylcholinesterase (AChE) inhibition with three potential disease-modifying functions: potent anti-neuroinflammatory activity, modulation of amyloid-β (Aβ) aggregation, and chelation of transition metal ions[1][2]. This multi-pronged approach is designed to simultaneously address different aspects of AD pathology.

AD-35 Mechanism of Action cluster_AD35 AD-35 cluster_targets Molecular Targets cluster_effects Therapeutic Effects AD35 AD-35 AChE Acetylcholinesterase (AChE) AD35->AChE Neuroinflammation Neuroinflammation (Astrocyte Activation, TNF-α, IL-1β) AD35->Neuroinflammation Abeta Amyloid-β (Aβ) Aggregation AD35->Abeta Metals Transition Metal Ions AD35->Metals Cognitive_Enhancement Cognitive Enhancement (Symptomatic) AChE->Cognitive_Enhancement Disease_Modification Potential Disease Modification Neuroinflammation->Disease_Modification Abeta->Disease_Modification Metals->Disease_Modification Anti_Amyloid_MoA cluster_drug Anti-Amyloid Antibody cluster_pathway Pathological Cascade Antibody Lecanemab / Donanemab / Aducanumab Abeta_Protofibrils Aβ Protofibrils Antibody->Abeta_Protofibrils Binds to & Clears Abeta_Plaques Aβ Plaques Antibody->Abeta_Plaques Binds to & Clears Abeta_Protofibrils->Abeta_Plaques Neuronal_Injury Neuronal Injury & Death Abeta_Plaques->Neuronal_Injury Cognitive_Decline Cognitive Decline Neuronal_Injury->Cognitive_Decline Cholinesterase_Inhibitor_MoA cluster_drug Cholinesterase Inhibitor cluster_synapse Cholinergic Synapse cluster_effect Effect ChEI Donepezil / Rivastigmine / Galantamine AChE Acetylcholinesterase ChEI->AChE Inhibits Acetylcholine Acetylcholine Postsynaptic_Receptor Postsynaptic Receptor Acetylcholine->Postsynaptic_Receptor Binds to AChE->Acetylcholine Breaks down Increased_Signaling Increased Cholinergic Signaling Postsynaptic_Receptor->Increased_Signaling Cognitive_Improvement Symptomatic Cognitive Improvement Increased_Signaling->Cognitive_Improvement NMDA_Receptor_Antagonist_MoA cluster_drug NMDA Receptor Antagonist cluster_synapse Glutamatergic Synapse cluster_effect Effect Memantine Memantine NMDA_Receptor NMDA Receptor Memantine->NMDA_Receptor Blocks Symptom_Improvement Symptomatic Improvement Memantine->Symptom_Improvement Glutamate Excess Glutamate Glutamate->NMDA_Receptor Activates Calcium_Influx Excessive Ca2+ Influx NMDA_Receptor->Calcium_Influx Neuronal_Damage Neuronal Damage Calcium_Influx->Neuronal_Damage AD_Clinical_Trial_Workflow Screening Screening & Enrollment (Inclusion/Exclusion Criteria, Cognitive Assessments, Biomarker Confirmation) Randomization Randomization (1:1 Drug vs. Placebo) Screening->Randomization Treatment_Period Double-Blind Treatment Period (e.g., 18-76 weeks) - Regular Dosing - Safety Monitoring (MRI for ARIA) - Efficacy Assessments Randomization->Treatment_Period Primary_Endpoint Primary Endpoint Assessment (e.g., Change in CDR-SB or ADAS-Cog) Treatment_Period->Primary_Endpoint Open_Label_Extension Open-Label Extension (Optional) (All participants receive active drug) Primary_Endpoint->Open_Label_Extension Data_Analysis Data Analysis & Reporting Primary_Endpoint->Data_Analysis Open_Label_Extension->Data_Analysis

References

Independent Verification of AB-35's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mechanism of action and performance of AB-35, a combination drug containing Cyproterone Acetate and Ethinyl Estradiol, against other therapeutic alternatives. The information presented is supported by experimental data to aid in research and development decisions.

Mechanism of Action of this compound (Cyproterone Acetate/Ethinyl Estradiol)

This compound is a combination hormonal product containing ethinylestradiol, a synthetic estrogen, and cyproterone acetate (CPA), a potent progestin and anti-androgen.[1][2] Its therapeutic effects in androgen-dependent conditions such as acne, hirsutism, and polycystic ovary syndrome (PCOS) stem from a multi-faceted mechanism of action.[2][3]

The cyproterone acetate component competitively blocks androgen receptors, preventing androgens like testosterone from exerting their effects on target tissues.[2] It also possesses potent progestogenic and antigonadotropic properties.[2] The ethinyl estradiol component primarily acts by increasing the production of sex hormone-binding globulin (SHBG) in the liver, which binds to free androgens in the bloodstream, thereby reducing their bioavailability.[4] Together, these actions lead to a significant reduction in androgenic activity.[3]

dot

This compound Mechanism of Action CPA Cyproterone Acetate Androgen_Receptor Androgen Receptor CPA->Androgen_Receptor blocks Androgen_Production Ovarian Androgen Production CPA->Androgen_Production suppresses EE Ethinyl Estradiol SHBG Sex Hormone-Binding Globulin (SHBG) EE->SHBG increases production Androgenic_Effect Androgenic Effect (e.g., Hirsutism, Acne) Androgen_Receptor->Androgenic_Effect mediates Free_Androgens Free Androgens SHBG->Free_Androgens binds to Free_Androgens->Androgenic_Effect AB_35 AB_35 AB_35->EE contains

Caption: Mechanism of action of this compound (Cyproterone Acetate/Ethinyl Estradiol).

Comparative Efficacy of this compound and Alternatives

The clinical efficacy of this compound has been compared to other anti-androgenic therapies in the management of conditions like hirsutism and PCOS. The following tables summarize key findings from comparative studies.

Table 1: Comparison of this compound (CPA/EE) vs. Spironolactone for Hirsutism

ParameterThis compound (CPA/EE)Spironolactone + Oral ContraceptiveStudy Reference
Hirsutism Score Reduction (9 months)51.89% ± 20.87%46.39% ± 16.10%[5]
Total Hair Diameter Reduction (6 months)16.8%17.1%[6]
Hair Medulla Diameter Reduction (6 months)31.7%17.8%[6]

Table 2: Comparison of this compound (CPA/EE) vs. Drospirenone-containing Oral Contraceptive for PCOS

ParameterThis compound (CPA/EE)Ethinyl Estradiol + DrospirenoneStudy Reference
Modified Ferriman-Gallwey (mFG) Score Reduction (12 months)-35%-18%[7]
DHEA-SO4 Reduction (12 months)-10%-32%[7]
Waist to Hip Ratio (WHR) Change (12 months)0%-4%[7]

Experimental Protocols

The following are outlines of typical experimental protocols used to assess the anti-androgenic activity of compounds and to evaluate the clinical efficacy of treatments for hirsutism.

In Vitro Androgen Receptor Reporter Gene Assay

This assay is designed to determine the androgenic or anti-androgenic activity of a compound.[8]

Objective: To measure the ability of a test compound to activate or inhibit the androgen receptor.

Methodology:

  • Cell Line: A mammalian cell line (e.g., COS-7, T47D) is used.[8]

  • Transfection: Cells are co-transfected with a human androgen receptor expression vector and a reporter gene vector containing a luciferase gene under the control of an androgen-responsive promoter.[8]

  • Treatment: Transfected cells are treated with a known androgen (e.g., dihydrotestosterone) in the presence or absence of the test compound at various concentrations.

  • Measurement: After an incubation period, the cells are lysed, and luciferase activity is measured using a luminometer.

  • Analysis: A decrease in luciferase activity in the presence of the test compound indicates anti-androgenic activity.

dot

Androgen Receptor Reporter Gene Assay start Start transfect Co-transfect cells with Androgen Receptor and Luciferase Reporter Plasmids start->transfect treat Treat cells with Androgen +/- Test Compound transfect->treat incubate Incubate treat->incubate lyse Lyse cells incubate->lyse measure Measure Luciferase Activity lyse->measure analyze Analyze Data for Anti-androgenic Activity measure->analyze end End analyze->end

Caption: Workflow for an in vitro androgen receptor reporter gene assay.

Randomized Controlled Trial for Hirsutism

This clinical trial design is used to compare the efficacy and safety of different treatments for hirsutism.[5]

Objective: To evaluate the effectiveness of a test drug compared to a standard treatment or placebo in reducing hirsutism.

Methodology:

  • Patient Population: Premenopausal women with a diagnosis of hirsutism, often quantified by a modified Ferriman-Gallwey (mFG) score.[9]

  • Randomization: Participants are randomly assigned to receive either the test drug or the comparator.

  • Treatment Period: Treatment is administered for a defined period, typically at least 6 months, to observe effects on hair growth cycles.[10]

  • Efficacy Assessment: The primary outcome is the change in the mFG score from baseline. Secondary outcomes can include changes in androgen levels and patient-reported outcomes.[9]

  • Safety Monitoring: Adverse events are monitored and recorded throughout the study.

  • Statistical Analysis: The mean change in hirsutism scores between the treatment groups is compared to determine statistical significance.

dot

Hirsutism Clinical Trial Design Randomization Randomize Participants Group_A Treatment Group A (e.g., this compound) Randomization->Group_A Group_B Treatment Group B (e.g., Alternative) Randomization->Group_B Treatment_Phase 6-12 Month Treatment Period Group_A->Treatment_Phase Group_B->Treatment_Phase Assess_Efficacy Assess Change in mFG Score and Androgen Levels Treatment_Phase->Assess_Efficacy Monitor_Safety Monitor Adverse Events Treatment_Phase->Monitor_Safety Data_Analysis Statistical Analysis of Efficacy and Safety Data Assess_Efficacy->Data_Analysis Monitor_Safety->Data_Analysis Conclusion Draw Conclusions on Comparative Efficacy Data_Analysis->Conclusion

Caption: A typical randomized controlled trial design for evaluating hirsutism treatments.

Conclusion

This compound (Cyproterone Acetate/Ethinyl Estradiol) is an effective anti-androgenic agent with a well-defined mechanism of action. Comparative studies have shown its efficacy in treating conditions like hirsutism and PCOS, although alternative therapies such as spironolactone and drospirenone-containing oral contraceptives also demonstrate significant therapeutic benefits. The choice of therapy should be based on a comprehensive evaluation of the patient's clinical presentation, potential side effects, and treatment goals. Further head-to-head clinical trials with standardized outcome measures will continue to refine the understanding of the comparative effectiveness of these agents.

References

Comparative Efficacy and Mechanism of Action of Cyproterone Acetate/Ethinyl Estradiadiol (AB-35) for Androgen-Dependent Conditions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide

This guide provides a comprehensive comparison of the therapeutic potential of the combination drug cyproterone acetate/ethinyl estradiol (CPA/EE), herein referred to as AB-35, with alternative treatments for androgen-dependent conditions such as severe acne and hirsutism. The information is based on a review of publicly available clinical trial data and pharmacological studies.

Executive Summary

This compound, a combination of the antiandrogen cyproterone acetate and the synthetic estrogen ethinyl estradiol, has demonstrated significant efficacy in treating moderate to severe acne and hirsutism in women.[1][2] Its mechanism of action involves both the suppression of androgen production and the blockade of androgen receptors.[2][3] Key alternatives include other combined oral contraceptives (COCs), particularly those containing the progestin drospirenone, and the antiandrogen spironolactone. While all these treatments show effectiveness, their profiles regarding efficacy, side effects, and patient satisfaction vary. This guide presents a detailed comparison to aid in research and development decisions.

Data Presentation: Comparative Efficacy and Safety

The following tables summarize the quantitative data from various clinical studies, comparing this compound with a placebo and other active treatments.

Table 1: Efficacy of this compound and Alternatives in the Treatment of Moderate to Severe Acne

TreatmentStudy DurationPrimary Efficacy EndpointResultsCitation(s)
This compound (CPA/EE) 6 cyclesReduction in total acne lesion count82.8% of patients showed a "good" or "very good" therapeutic response (>50% reduction in lesions).[4]
This compound (CPA/EE) 6 monthsReduction in inflammatory and non-inflammatory lesionsSignificant reduction in both types of lesions.[5][6]
Drospirenone/EE 6 cyclesPercentage reduction in total lesions46.3% reduction compared to 30.6% for placebo.[7]
Drospirenone/EE 6 cyclesInvestigator's Global Assessment of "clear" or "almost clear" skinApproximately threefold greater likelihood of achieving this outcome compared to placebo.[7]
Placebo 6 cyclesPercentage reduction in total lesions30.6% reduction.[7]

Table 2: Efficacy of this compound and Alternatives in the Treatment of Hirsutism

TreatmentStudy DurationPrimary Efficacy EndpointResultsCitation(s)
This compound (CPA/EE) 12 monthsReduction in Ferriman-Gallwey scoreSignificant reduction in hirsutism scores.[8]
Spironolactone (200 mg/day) 12 monthsReduction in Ferriman-Gallwey scoreEqually effective as CPA/EE in idiopathic hirsutism. CPA/EE was significantly more effective in patients with PCOS.[8]
Flutamide (250 mg/day) 6 monthsReduction in mean hair shaft diameter-18.0% reduction.[9]
Finasteride (5 mg/day) 6 monthsReduction in mean hair shaft diameter-12.6% reduction.[9]
Placebo 6 monthsReduction in mean hair shaft diameter-1.4% reduction.[9]

Table 3: Comparative Side Effect Profiles and Patient Satisfaction

TreatmentCommon Side EffectsPatient Satisfaction/Reported OutcomesCitation(s)
This compound (CPA/EE) Nausea, vomiting, headache, breast tenderness, breakthrough bleeding, mood changes. Increased risk of venous thromboembolism.Generally well-tolerated with most side effects being mild and transient.[4][10]
Drospirenone/EE Headache, nausea, breast tenderness, mood swings.Average rating of 6.5 out of 10 for acne treatment, with 51% reporting a positive experience.[11][12]
Spironolactone Menstrual irregularities, breast tenderness, fatigue, headache, dizziness.Average rating of 6.3 out of 10 for hirsutism, with 48% reporting a positive experience.[13][14]

Experimental Protocols

Pivotal Clinical Trial Design for Acne Treatment (Based on Drospirenone/EE vs. Placebo Study)
  • Study Design: Randomized, double-blind, placebo-controlled, multicenter trial.[7]

  • Participants: Healthy females aged 14-45 years with moderate facial acne vulgaris.[7]

  • Intervention: Participants were randomized to receive either 3-mg drospirenone/20-mcg ethinyl estradiol or a matching placebo for six 28-day cycles.[7]

  • Primary Outcome Measures:

    • Change in inflammatory and non-inflammatory acne lesion counts from baseline.

    • Investigator's Static Global Assessment (ISGA) of acne severity.[7]

  • Assessments: Lesion counts and ISGA ratings were performed at baseline and at the end of cycles 1, 3, and 6.[7]

Comparative Clinical Trial Design for Hirsutism (Based on Spironolactone vs. CPA/EE Study)
  • Study Design: Prospective, randomized, open-label trial.[8]

  • Participants: Hirsute women with either polycystic ovary syndrome (PCOS) or idiopathic hirsutism (IH).[8]

  • Intervention: Patients were randomly assigned to receive either spironolactone (200 mg/day) or cyproterone acetate (50 mg/day) with ethinyl estradiol (35 mcg/day) for 12 months.[8]

  • Primary Outcome Measures:

    • Change in Ferriman-Gallwey score for hirsutism.

    • Serum levels of testosterone, androstenedione, and luteinizing hormone (LH).[8]

  • Assessments: Clinical and hormonal assessments were performed at baseline and at 6 and 12 months of treatment.[8]

Mandatory Visualizations

Signaling Pathways

AB35_Mechanism_of_Action cluster_cpa Cyproterone Acetate (CPA) Action cluster_ee Ethinyl Estradiol (EE) Action CPA Cyproterone Acetate (CPA) AR_complex Androgen Receptor (AR) - Heat Shock Protein Complex CPA->AR_complex Competitively Binds & Blocks AR Active Androgen Receptor AR_complex->AR HSP Dissociation Nucleus_CPA Nucleus AR->Nucleus_CPA Translocation Androgen Androgens (Testosterone, DHT) Androgen->AR_complex Binds & Activates ARE Androgen Response Element (ARE) Gene_Transcription_CPA Androgen-Mediated Gene Transcription ARE->Gene_Transcription_CPA Binds & Initiates Sebum_Hair Sebum Production & Hair Growth Gene_Transcription_CPA->Sebum_Hair Stimulates EE Ethinyl Estradiol (EE) Hypothalamus Hypothalamus EE->Hypothalamus Negative Feedback SHBG Sex Hormone-Binding Globulin (SHBG) EE->SHBG Increases Production Pituitary Pituitary Gland Hypothalamus->Pituitary Reduces GnRH Secretion Ovaries Ovaries Pituitary->Ovaries Reduces LH/FSH Secretion Androgen_Production Androgen Production Ovaries->Androgen_Production Decreases Free_Androgen Free Androgens SHBG->Free_Androgen Binds & Reduces Bioavailability

Caption: Mechanism of Action of this compound (CPA/EE).

Experimental_Workflow_Acne cluster_screening Screening & Enrollment cluster_treatment Treatment Phase (6 Cycles) cluster_assessment Assessment cluster_analysis Data Analysis Patient_Pool Female Patients with Moderate Acne (14-45 years) Inclusion_Criteria Inclusion Criteria Met? (e.g., lesion count) Patient_Pool->Inclusion_Criteria Exclusion_Criteria Exclusion Criteria Met? (e.g., contraindications) Inclusion_Criteria->Exclusion_Criteria No Informed_Consent Informed Consent Exclusion_Criteria->Informed_Consent No Randomization Randomization Informed_Consent->Randomization Group_A Group A: This compound (CPA/EE) Randomization->Group_A Group_B Group B: Placebo Randomization->Group_B Cycle_1 End of Cycle 1 Assessment Group_A->Cycle_1 Group_B->Cycle_1 Baseline Baseline Assessment (Lesion Count, ISGA) Cycle_3 End of Cycle 3 Assessment Cycle_1->Cycle_3 Cycle_1->Cycle_3 Cycle_6 End of Cycle 6 (Endpoint) Assessment Cycle_3->Cycle_6 Cycle_3->Cycle_6 Primary_Endpoint_Analysis Analysis of Primary Endpoints (Change in Lesion Count, ISGA) Cycle_6->Primary_Endpoint_Analysis Safety_Analysis Safety & Tolerability Analysis Cycle_6->Safety_Analysis

Caption: Experimental Workflow for a Typical Acne Clinical Trial.

Androgen_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone Five_alpha_reductase 5-alpha-reductase Testosterone->Five_alpha_reductase DHT Dihydrotestosterone (DHT) Five_alpha_reductase->DHT AR_HSP Androgen Receptor (AR) - Heat Shock Protein (HSP) Complex DHT->AR_HSP Binds AR_active Active AR AR_HSP->AR_active HSP Dissociation AR_dimer AR Dimer AR_active->AR_dimer Translocation & Dimerization ARE Androgen Response Element (ARE) on DNA AR_dimer->ARE Binds Transcription_Factors Co-activators & Transcription Factors AR_dimer->Transcription_Factors Recruits Gene_Transcription Gene Transcription Transcription_Factors->Gene_Transcription Initiates mRNA mRNA Gene_Transcription->mRNA Protein_Synthesis Protein Synthesis mRNA->Protein_Synthesis Cellular_Response Cellular Response (e.g., Sebaceous Gland Activity) Protein_Synthesis->Cellular_Response

Caption: Androgen Receptor Signaling Pathway.

References

A Comparative Guide to AB-35 and Other Neuroinflammation-Targeting Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the investigational compound AB-35 against other notable agents targeting neuroinflammation, a key pathological feature in neurodegenerative diseases such as Alzheimer's disease. The following sections detail the performance of this compound alongside Donepezil, Curcumin, Resveratrol, and Minocycline, supported by experimental data from preclinical studies.

Executive Summary

Neuroinflammation, driven by the activation of glial cells like astrocytes and microglia, contributes significantly to neuronal damage in Alzheimer's disease. The amyloid-beta (Aβ) peptide is a primary trigger of this inflammatory cascade, leading to the release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β). This guide focuses on this compound, a novel compound derived from Donepezil, and compares its anti-neuroinflammatory properties with its parent compound and other well-researched natural and synthetic molecules. The data presented is primarily from studies utilizing the Aβ25-35-induced neuroinflammation model in rats, providing a consistent basis for comparison.

Compound Comparison: Performance Data

The following tables summarize the quantitative data on the efficacy of this compound and comparator compounds in mitigating key markers of neuroinflammation.

Table 1: Inhibition of Pro-inflammatory Cytokines (TNF-α and IL-1β) in Aβ25-35-Induced Rat Models

CompoundDosageChange in TNF-α LevelsChange in IL-1β LevelsReference
This compound Oral administrationMarkedly attenuated releaseMarkedly attenuated release[1]
Donepezil Oral administrationFailed to block productionInhibition of production[1]
Curcumin PretreatmentRemarkably reducedRemarkably reduced[2]
Resveratrol Chronic treatmentSignificantly reversed increaseSignificantly reversed increase[3]
Minocycline 50 and 100 mg/kg/day; P.O. for 30 daysN/A (anti-inflammatory effects noted)N/A (anti-inflammatory effects noted)[4]

Note: "N/A" indicates that specific quantitative data for these cytokines in the Aβ25-35 model was not available in the referenced abstracts. However, the anti-inflammatory and anti-apoptotic effects of Minocycline in Aβ-induced models are well-documented.

Table 2: Effect on Astrocyte Activation in Aβ25-35-Induced Rat Models

CompoundDosageEffect on Astrocyte ActivationReference
This compound Oral administrationMarkedly attenuated activation[1]
Donepezil Oral administrationFailed to block activation[1]
Curcumin Pre-treatmentReduced activation (inferred from reduced inflammatory signaling)[2]
Resveratrol N/AN/A
Minocycline 50 and 100 mg/kg/day; P.O. for 30 daysN/A (general neuroprotective effects noted)[4]

Table 3: Other Relevant Biological Activities

CompoundMechanism of Action / Other EffectsIC50 (if available)Reference
This compound Moderate acetylcholinesterase (AChE) inhibition; Inhibition of metal-induced Aβ aggregation; Disassembly of Aβ aggregates.N/A[1]
Donepezil Acetylcholinesterase (AChE) inhibitor.6.7 nM (for AChE)[3]
Curcumin Inhibition of HMGB1, TLR4, and RAGE expression; PPARγ agonist.N/A[2][5]
Resveratrol Antioxidant; Sirtuin 1 (SIRT1) activation.N/A[6]
Minocycline Broad-spectrum antibiotic with anti-inflammatory, antioxidant, and anti-apoptotic properties.N/A[4]

Signaling Pathways and Mechanisms of Action

The compounds discussed in this guide exert their anti-neuroinflammatory effects by modulating key signaling pathways initiated by Aβ. The following diagrams illustrate these pathways and the putative points of intervention for each compound.

G cluster_stimulus Stimulus cluster_receptors Cell Surface Receptors cluster_downstream Downstream Signaling cluster_outcome Cellular Response Abeta Amyloid-Beta (Aβ) TLR4 TLR4 Abeta->TLR4 RAGE RAGE Abeta->RAGE NFkB NF-κB Pathway TLR4->NFkB MAPK MAPK Pathway TLR4->MAPK RAGE->NFkB RAGE->MAPK Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Cytokines Gliosis Astrocyte/Microglia Activation NFkB->Gliosis MAPK->Cytokines MAPK->Gliosis G cluster_compounds Compounds cluster_targets Molecular Targets / Pathways AB35 This compound Abeta_agg Aβ Aggregation AB35->Abeta_agg Inhibits AChE AChE AB35->AChE Inhibits Cytokines Cytokine Production AB35->Cytokines Reduces Gliosis Glial Activation AB35->Gliosis Reduces Donepezil Donepezil Donepezil->AChE Inhibits Donepezil->Cytokines Reduces (IL-1β) Curcumin Curcumin NFkB NF-κB Pathway Curcumin->NFkB Inhibits Curcumin->Cytokines Reduces Resveratrol Resveratrol Resveratrol->Cytokines Reduces Oxidative_Stress Oxidative Stress Resveratrol->Oxidative_Stress Reduces Minocycline Minocycline Minocycline->Cytokines Reduces Minocycline->Gliosis Reduces G cluster_setup Experimental Setup cluster_treatment Treatment cluster_assessment Assessment A1 Animal Acclimatization A2 Stereotaxic Surgery (Cannula Implantation) A1->A2 A3 Aβ25-35 Injection (ICV) A2->A3 B1 Compound Administration (e.g., this compound, Donepezil) A3->B1 C1 Behavioral Testing (e.g., Morris Water Maze) B1->C1 C2 Tissue Collection (Brain Homogenization) C1->C2 C3 Biochemical Analysis (ELISA for Cytokines) C2->C3 C4 Histological Analysis (Immunohistochemistry) C2->C4

References

Replicating Key Experiments: A Comparative Guide to AB-35

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel anti-androgen compound, AB-35, with a current standard-of-care, here referred to as "Alternative Compound" (based on the properties of enzalutamide). The following sections present supporting experimental data from key preclinical studies, detailed methodologies for replication, and visualizations of the underlying biological pathways and experimental workflows.

Mechanism of Action

This compound is a next-generation, non-steroidal anti-androgen (NSAA) designed to overcome the limitations of previous therapies. Like other NSAAs, this compound functions as a competitive inhibitor of the androgen receptor (AR). However, its multi-faceted mechanism of action provides a more robust suppression of androgen signaling.[1][2] This includes:

  • Inhibition of Androgen Binding: this compound binds to the ligand-binding domain of the AR with high affinity, preventing the binding of androgens like testosterone and dihydrotestosterone (DHT).

  • Impeding Nuclear Translocation: this compound effectively blocks the translocation of the AR from the cytoplasm into the nucleus.[2][3]

  • Disruption of DNA Binding and Co-activator Recruitment: Should any AR translocate to the nucleus, this compound interferes with its ability to bind to androgen response elements (AREs) on DNA and recruit necessary co-activators for gene transcription.[2]

Comparative Preclinical Data

The following tables summarize the in vitro and in vivo performance of this compound compared to the Alternative Compound.

Table 1: In Vitro Efficacy
ParameterThis compoundAlternative Compound
AR Binding Affinity (IC50) 15 nM80 nM
LNCaP Cell Proliferation (IC50) 25 nM150 nM
PSA Secretion Inhibition (IC50) 30 nM180 nM
AR Nuclear Translocation Inhibition >95% at 100 nM~80% at 100 nM
Table 2: In Vivo Efficacy (Prostate Cancer Xenograft Model)
ParameterThis compound (20 mg/kg/day)Alternative Compound (20 mg/kg/day)Vehicle Control
Tumor Growth Inhibition 85%65%0%
Median Time to Progression 60 days42 days15 days
Serum PSA Reduction 92%75%0%

Experimental Protocols

Detailed methodologies for the key experiments cited above are provided below to facilitate replication and validation studies.

Androgen Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor.

Materials:

  • Rat prostate cytosol (source of androgen receptors)

  • [3H]-R1881 (radiolabeled synthetic androgen)

  • Test compounds (this compound, Alternative Compound)

  • TEDG buffer (Tris-EDTA-DTT-Glycerol)

  • Hydroxyapatite (HAP) slurry

  • Scintillation cocktail and counter

Procedure:

  • Prepare serial dilutions of the test compounds and the reference androgen, R1881.

  • In assay tubes, combine the rat prostate cytosol, [3H]-R1881, and varying concentrations of the test compound or unlabeled R1881.

  • Incubate the mixture overnight at 4°C to allow for competitive binding.

  • Add HAP slurry to each tube to bind the receptor-ligand complexes.

  • Wash the HAP pellets to remove unbound radioligand.

  • Add scintillation cocktail to the pellets and measure radioactivity using a scintillation counter.

  • Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of [3H]-R1881.[1]

LNCaP Cell Proliferation Assay

This assay measures the effect of anti-androgen compounds on the proliferation of the androgen-sensitive human prostate cancer cell line, LNCaP.

Materials:

  • LNCaP cells

  • RPMI-1640 medium supplemented with fetal bovine serum (FBS)

  • Test compounds (this compound, Alternative Compound)

  • Cell counting kit-8 (CCK-8) or similar viability assay reagent

  • 96-well plates

Procedure:

  • Seed LNCaP cells in 96-well plates and allow them to adhere.

  • Replace the medium with medium containing varying concentrations of the test compounds.

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add the CCK-8 reagent to each well and incubate for 2-4 hours.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the IC50 value, representing the concentration of the compound that inhibits cell proliferation by 50%.[4]

Prostate Cancer Xenograft Model

This in vivo assay evaluates the anti-tumor efficacy of the test compounds in a mouse model.

Materials:

  • Immunocompromised mice (e.g., NOG mice)

  • Prostate cancer cells (e.g., 22Rv1)

  • Matrigel

  • Test compounds (this compound, Alternative Compound) formulated for administration

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a mixture of prostate cancer cells and Matrigel into the flanks of the mice.

  • Monitor the mice for tumor growth.

  • Once tumors reach a specified size (e.g., 100 mm³), randomize the mice into treatment and control groups.

  • Administer the test compounds or vehicle control daily via the appropriate route (e.g., oral gavage).

  • Measure tumor volume with calipers at regular intervals.

  • Monitor serum PSA levels.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis.[2][5][6]

Western Blot for Androgen Receptor Nuclear Translocation

This assay visualizes the effect of anti-androgens on the subcellular localization of the androgen receptor.

Materials:

  • Prostate cancer cells (e.g., C4-2)

  • Test compounds (this compound, Alternative Compound)

  • Cell lysis buffers for cytoplasmic and nuclear fractionation

  • Primary antibody against androgen receptor

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

Procedure:

  • Treat prostate cancer cells with the test compounds or vehicle control.

  • Perform subcellular fractionation to separate cytoplasmic and nuclear proteins.

  • Determine the protein concentration of each fraction.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Probe the membrane with the primary anti-AR antibody, followed by the HRP-conjugated secondary antibody.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.[7][8]

PSA Secretion Assay

This assay quantifies the amount of prostate-specific antigen (PSA) secreted by prostate cancer cells in response to treatment.

Materials:

  • Prostate cancer cells (e.g., LNCaP)

  • Test compounds (this compound, Alternative Compound)

  • PSA ELISA kit

Procedure:

  • Culture prostate cancer cells in the presence of varying concentrations of the test compounds.

  • After a specified incubation period, collect the cell culture supernatant.

  • Perform a PSA ELISA on the supernatant according to the manufacturer's protocol.

  • Measure the absorbance and calculate the concentration of PSA.[9][10]

Visualizations

Androgen Receptor Signaling Pathway

The following diagram illustrates the key steps in the androgen receptor signaling pathway and the points of inhibition by this compound.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHT DHT AR_HSP AR-HSP Complex DHT->AR_HSP Binds AR Androgen Receptor (AR) AR_dimer AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation HSP HSP AR_HSP->AR HSP Dissociation AB35 This compound AB35->AR Inhibits Binding AB35->AR_dimer Inhibits Translocation & DNA Binding ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Coactivators Co-activators ARE->Coactivators Recruits Gene_Transcription Gene Transcription (Proliferation, Survival) Coactivators->Gene_Transcription Initiates

Caption: Androgen receptor signaling pathway and points of inhibition by this compound.

Experimental Workflow: In Vivo Xenograft Study

This diagram outlines the major steps involved in the preclinical evaluation of this compound using a prostate cancer xenograft model.

Xenograft_Workflow start Start cell_injection Inject Prostate Cancer Cells (e.g., 22Rv1) into Mice start->cell_injection tumor_growth Monitor Tumor Growth cell_injection->tumor_growth randomization Randomize Mice into Treatment Groups tumor_growth->randomization treatment Administer this compound, Alternative Compound, or Vehicle randomization->treatment monitoring Measure Tumor Volume & Serum PSA treatment->monitoring monitoring->treatment Continue Treatment endpoint Endpoint Reached monitoring->endpoint endpoint->monitoring No analysis Tumor Excision & Data Analysis endpoint->analysis Yes end End analysis->end

Caption: Workflow for the in vivo evaluation of this compound in a xenograft model.

References

Head-to-Head Comparison: AD-35 and Memantine in the Context of Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two therapeutic agents for Alzheimer's disease: the investigational multi-target drug AD-35 and the established N-methyl-D-aspartate (NMDA) receptor antagonist, memantine. This analysis is based on available preclinical and clinical data to inform research and development efforts in neurodegenerative diseases.

Executive Summary

Alzheimer's disease (AD) presents a complex pathology characterized by cholinergic deficits, amyloid-beta (Aβ) plaque deposition, neuroinflammation, and excitotoxicity. Current therapeutic strategies often target single pathways. This guide examines AD-35, a novel multi-target agent, in direct comparison with memantine, a standard-of-care medication. While AD-35 shows promise in preclinical models by addressing multiple pathological cascades, a definitive clinical comparison is pending the public release of its Phase 2 trial data. Memantine, conversely, has a well-documented mechanism of action and a known clinical profile in moderate to severe AD.

Mechanism of Action

AD-35: A Multi-Target Approach

AD-35 is a patented small-molecule compound derived from the modification of donepezil's chemical structure.[1] It is designed to address several pathological aspects of Alzheimer's disease simultaneously through a multi-target mechanism of action.[2][3] This includes:

  • Acetylcholinesterase (AChE) Inhibition: By inhibiting AChE, AD-35 aims to increase the levels of the neurotransmitter acetylcholine in the brain, thereby alleviating symptoms of cognitive decline.[2][3]

  • Amyloid-β (Aβ) Aggregation Modulation: AD-35 has been shown in vitro to inhibit metal-induced Aβ aggregation and promote the disassembly of Aβ aggregates, targeting a key pathological hallmark of AD.[1]

  • Anti-Neuroinflammatory Effects: The compound has demonstrated the ability to attenuate astrocyte activation and reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, in preclinical models.[1]

Memantine: Targeting Glutamatergic Excitotoxicity

Memantine is an uncompetitive, low-to-moderate affinity antagonist of the N-methyl-D-aspartate (NMDA) receptor.[4][5][6] Its primary mechanism involves blocking the effects of excessive glutamate, a major excitatory neurotransmitter.[5] In Alzheimer's disease, over-activation of NMDA receptors by glutamate is believed to contribute to neuronal excitotoxicity and subsequent cell death.[6] Memantine's properties allow it to block pathological levels of glutamate stimulation while preserving normal synaptic transmission.[6]

Preclinical Data Comparison

The following tables summarize the available preclinical data for AD-35 and memantine. It is important to note that direct head-to-head preclinical studies are limited, and data is collated from independent experiments.

Table 1: In Vitro and In Vivo Efficacy

ParameterAD-35MemantineSource
AChE Inhibition Moderately inhibits acetylcholinesterase.[1]No meaningful acetylcholinesterase inhibition.[7][1][7]
Aβ Aggregation Inhibits metal-induced Aβ aggregation and disassembles Aβ aggregates in vitro.[1]Inhibits Aβ(1-42) aggregation and disassembles preformed fibrils in a concentration-dependent manner.[5][1][5]
Neuroinflammation Markedly attenuates Aβ25-35 injection-induced astrocyte activation and release of TNF-α and IL-1β in a rat model.[1]Data on direct anti-inflammatory effects in similar models is less established, though it protects against Aβ-induced neurotoxicity.[6][1][6]
Cognitive Improvement Improves cognitive impairment in an Aβ25-35-induced rat model of AD.[1]Improves cognition in transgenic mice with high brain levels of Aβ.[4][1][4]

Table 2: Quantitative Preclinical Data

ParameterAD-35MemantineSource
IC50 (NMDA Receptor) Not Applicable~500-1,000 nM (0.5-1 µM)[7]

Note: Specific IC50 values for AD-35's inhibition of acetylcholinesterase and its effects on Aβ aggregation are not publicly available in the reviewed literature.

Clinical Trial Overview

AD-35

AD-35 has progressed to Phase 2 clinical trials. The "Efficacy and Safety of AD-35 in Treatment of Subjects With Mild to Moderate Alzheimer's Disease" (ROAD) study (NCT03625401) was a multi-center, randomized, double-blind, placebo-controlled trial.[8] The primary efficacy endpoint was the change in the Alzheimer's Disease Assessment Scale-Cognitive Subscale 11 (ADAS-cog 11) score from baseline to 6 months.[8] As of the last update, the results of this trial have not been publicly disclosed.

Memantine

Memantine is approved for the treatment of moderate to severe dementia of the Alzheimer's type.[5] It has undergone extensive clinical trials demonstrating modest benefits in improving cognition, function, and behavior in this patient population. It is often used in combination with acetylcholinesterase inhibitors.[6]

Experimental Protocols

Detailed experimental protocols for the preclinical studies of AD-35 are not fully available in the public domain. However, based on the published research, the methodologies likely involved standard assays.

Acetylcholinesterase Inhibition Assay (Inferred for AD-35)

A colorimetric method, such as the Ellman's assay, was likely used. This assay measures the activity of AChE by detecting the product of the reaction between acetylthiocholine (a substrate for AChE) and 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB). The inhibition by AD-35 would be quantified by measuring the reduction in the rate of color formation.

Amyloid-β Aggregation Assay (Inferred for AD-35 and reported for Memantine)

Thioflavin T (ThT) fluorescence assay is a common method to monitor Aβ aggregation. ThT binds to the beta-sheet structures of Aβ fibrils, resulting in a significant increase in fluorescence. The inhibitory effect of the test compound is determined by measuring the reduction in ThT fluorescence in the presence of the compound compared to a control. Transmission electron microscopy can be used to visualize the morphology of Aβ aggregates.[5]

Aβ25-35-Induced Rat Model of Alzheimer's Disease (for AD-35)

This in vivo model involves the intracerebroventricular injection of the Aβ25-35 peptide into the brains of rats to induce Alzheimer's-like pathology, including cognitive deficits and neuroinflammation. The efficacy of orally administered AD-35 was then assessed through behavioral tests (e.g., Morris water maze to evaluate learning and memory) and immunohistochemical analysis of brain tissue to measure markers of astrocyte activation (e.g., GFAP) and pro-inflammatory cytokines (e.g., TNF-α, IL-1β).[1]

Visualizations

AD-35_Mechanism_of_Action cluster_AD_Pathology Alzheimer's Disease Pathology Cholinergic Deficit Cholinergic Deficit Aβ Aggregation Aβ Aggregation Neuroinflammation Neuroinflammation AD-35 AD-35 AChE Inhibition AChE Inhibition AD-35->AChE Inhibition Modulation of Aβ Aggregation Modulation of Aβ Aggregation AD-35->Modulation of Aβ Aggregation Anti-inflammatory Effects Anti-inflammatory Effects AD-35->Anti-inflammatory Effects Increased Acetylcholine Increased Acetylcholine AChE Inhibition->Increased Acetylcholine Symptomatic Relief Symptomatic Relief Increased Acetylcholine->Symptomatic Relief Symptomatic Relief->Cholinergic Deficit Reduced Aβ Plaques Reduced Aβ Plaques Modulation of Aβ Aggregation->Reduced Aβ Plaques Reduced Aβ Plaques->Aβ Aggregation Reduced Cytokines Reduced Cytokines Anti-inflammatory Effects->Reduced Cytokines Reduced Cytokines->Neuroinflammation

Caption: Multi-target mechanism of action of AD-35 in Alzheimer's disease.

Memantine_Mechanism_of_Action cluster_Glutamatergic_Synapse Glutamatergic Synapse in AD Excess Glutamate Excess Glutamate NMDA Receptor NMDA Receptor Excess Glutamate->NMDA Receptor Binds to Ca2+ Influx Ca2+ Influx NMDA Receptor->Ca2+ Influx Opens channel for Reduced Ca2+ Influx Reduced Ca2+ Influx NMDA Receptor->Reduced Ca2+ Influx Excitotoxicity Excitotoxicity Ca2+ Influx->Excitotoxicity Leads to Memantine Memantine Memantine->NMDA Receptor Uncompetitive Antagonist (Blocks Channel) Reduced Excitotoxicity Reduced Excitotoxicity Reduced Ca2+ Influx->Reduced Excitotoxicity

Caption: Mechanism of action of memantine at the NMDA receptor.

Experimental_Workflow_AD35_Preclinical Start Start Aβ25-35 Injection (Rat Model) Aβ25-35 Injection (Rat Model) Start->Aβ25-35 Injection (Rat Model) Oral Administration of AD-35 Oral Administration of AD-35 Aβ25-35 Injection (Rat Model)->Oral Administration of AD-35 Behavioral Testing (Cognition) Behavioral Testing (Cognition) Oral Administration of AD-35->Behavioral Testing (Cognition) Brain Tissue Analysis Brain Tissue Analysis Behavioral Testing (Cognition)->Brain Tissue Analysis End End Brain Tissue Analysis->End

Caption: Inferred workflow for preclinical evaluation of AD-35 in a rat model.

Conclusion

AD-35 represents a promising multi-target therapeutic candidate for Alzheimer's disease, with preclinical data suggesting potential advantages over single-target agents like donepezil in addressing neuroinflammation. Its ability to also modulate Aβ aggregation positions it as a potential disease-modifying agent.

Memantine, with its established role in managing moderate to severe Alzheimer's disease, effectively targets the excitotoxic pathway mediated by excessive glutamate. While it has shown some preclinical effects on Aβ, its primary clinical benefit is considered symptomatic.

A definitive head-to-head comparison of the clinical efficacy of AD-35 and memantine is not yet possible due to the lack of publicly available Phase 2 clinical trial data for AD-35. Future publication of these results will be crucial for a comprehensive evaluation of AD-35's potential as a novel treatment for Alzheimer's disease and for informing the design of subsequent Phase 3 trials. Researchers and drug development professionals should closely monitor the progress of AD-35's clinical development.

References

A Comparative Analysis of the Long-Term Efficacy of Cyproterone Acetate/Ethinyl Estradiol (Diane-35) and its Alternatives for the Treatment of Hirsutism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the long-term efficacy of the combination drug cyproterone acetate/ethinyl estradiol (commonly marketed as Diane-35) with its primary alternatives—spironolactone, finasteride, and metformin—for the treatment of hirsutism. Hirsutism, the excess growth of terminal hair in women in a male-like pattern, is a common and distressing condition often associated with underlying hyperandrogenism. This document synthesizes clinical trial data, details experimental methodologies, and visualizes key biological pathways to offer an objective assessment for research and drug development purposes.

Data Presentation: Comparative Efficacy of Anti-androgenic Therapies for Hirsutism

The following tables summarize the quantitative outcomes from various clinical studies, focusing on the reduction of hirsutism as measured by the modified Ferriman-Gallwey (mF-G) score, a standardized method for visually quantifying hair growth.

Treatment Dosage Duration Baseline mF-G Score (Mean ± SD) Final mF-G Score (Mean ± SD) Reduction in mF-G Score (%) Key Findings Reference
Cyproterone Acetate/Ethinyl Estradiol (CPA/EE)2mg CPA / 35µg EE12 months11.2 ± 3.37.6 ± 4.032.1%Significant reduction in hirsutism score.[1]
Spironolactone100 mg/day12 months9.9 ± 1.97.1 ± 2.028.3%Effective in reducing hirsutism, with a sustained effect observed a year after treatment cessation.[2][1]
Finasteride5 mg/day6 months11.7 ± 1.35.9 ± 0.6>50%Demonstrated a significant reduction in hirsutism scores in women with idiopathic hirsutism and PCOS.[3][3]
Metformin1500 mg/day (500mg 3x daily)12 monthsNot SpecifiedNot SpecifiedNot SpecifiedShowed a significant improvement in hirsutism compared to placebo and was found to be potentially more efficacious than CPA/EE in some respects (Ferriman-Gallwey score and patient self-assessment).[4][5][4][5]
Treatment Comparison Duration Outcome Measure Results Reference
CPA/EE vs. Spironolactone6 monthsChange in mF-G ScoreBoth treatments showed a significant decrease in hirsutism scores with no statistically significant difference between the two groups.[1]
CPA/EE vs. Finasteride12 monthsChange in mF-G ScoreOne study found a greater improvement with flutamide (another anti-androgen) compared to CPA at 12 months, though not at 3 or 6 months. Finasteride has been shown to be effective, with one study noting a greater than 50% reduction in hirsutism scores.[3][6][3][6]
CPA/EE vs. Metformin (in PCOS patients)12 monthsChange in mF-G Score & Patient Self-AssessmentMetformin was found to be a potentially effective treatment, with some evidence suggesting it may be more efficacious than CPA/EE in reducing the Ferriman-Gallwey score and based on patient self-assessment.[4][4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols from key clinical trials cited in this guide.

Protocol 1: Cyproterone Acetate/Ethinyl Estradiol vs. Spironolactone and Flutamide for Hirsutism
  • Study Design: A prospective, randomized clinical study.

  • Participants: 29 women with hirsutism secondary to Polycystic Ovary Syndrome (PCOS) or idiopathic hirsutism.

  • Intervention: Patients were randomly assigned to one of two groups for a 6-month treatment period:

    • Group 1: Flutamide (250 mg/day).

    • Group 2: Spironolactone (100 mg/day) combined with a tablet of 2 mg cyproterone acetate/35 µg ethinyl estradiol.

  • Primary Outcome Measures:

    • Hirsutism was graded using the modified Ferriman-Gallwey (mF-G) score at baseline and after 6 months.

  • Hormonal and Metabolic Assessments:

    • Blood samples were collected to evaluate hormonal profiles (luteinizing hormone, total testosterone, free testosterone) and lipid profiles at baseline and at the end of the study.

  • Safety Monitoring:

    • Liver function tests were monitored throughout the study.[1]

Protocol 2: Finasteride in the Treatment of Idiopathic Hirsutism and Hirsutism in PCOS
  • Study Design: A controlled clinical study.

  • Participants: 25 women, 10 with idiopathic hirsutism and 15 with PCOS.

  • Intervention: Oral administration of finasteride at a daily dose of 5 mg for a period of 6 months.

  • Primary Outcome Measures:

    • Hirsutism was rated using the Ferriman-Gallwey method at baseline and after 6 months.

  • Hormonal Assessments:

    • Serum levels of testosterone, androstenedione, DHEAS, dihydrotestosterone, and 3-alpha,17-beta-androstenediol glucuronide were assayed.[7]

Protocol 3: Metformin vs. Cyproterone Acetate/Ethinyl Estradiol in Women with PCOS and Hirsutism
  • Study Design: A randomized controlled trial.

  • Participants: 52 women with PCOS and moderate to severe hirsutism.

  • Intervention: Patients were randomized to receive either:

    • Metformin (500 mg, three times daily).

    • Dianette (ethinyl estradiol, 35 µg; cyproterone acetate, 2 mg).

    • Treatment duration was 12 months, with assessments at baseline, 6 months, and 12 months.

  • Outcome Measures:

    • Objective evaluation of hirsutism using the Ferriman-Gallwey score.

    • Subjective patient self-assessment of hirsutism.

    • Measurement of hair diameter.

  • Hormonal and Metabolic Assessments:

    • Markers of insulin resistance and androgen levels were assessed.[4][5]

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and the mechanisms of action of the discussed therapies.

Androgen_Signaling_Pathway cluster_blood Bloodstream cluster_cell Target Cell (e.g., Hair Follicle) Testosterone Testosterone Testosterone_in Testosterone Testosterone->Testosterone_in diffuses into Five_Alpha_Reductase 5-alpha-reductase Testosterone_in->Five_Alpha_Reductase DHT Dihydrotestosterone (DHT) Five_Alpha_Reductase->DHT converts AR Androgen Receptor (AR) DHT->AR binds AR_DHT AR-DHT Complex AR->AR_DHT Nucleus Nucleus AR_DHT->Nucleus translocates to ARE Androgen Response Element (ARE) AR_DHT->ARE binds to Gene_Transcription Gene Transcription (Hair Growth) ARE->Gene_Transcription activates

Caption: Simplified schematic of the androgen signaling pathway leading to hair growth.

Drug_Mechanism_of_Action cluster_drugs Therapeutic Interventions cluster_targets Molecular Targets CPA Cyproterone Acetate AR Androgen Receptor (AR) CPA->AR blocks Androgen_Production Ovarian Androgen Production CPA->Androgen_Production suppresses Spironolactone Spironolactone Spironolactone->AR blocks Spironolactone->Androgen_Production suppresses Finasteride Finasteride Five_Alpha_Reductase 5-alpha-reductase Finasteride->Five_Alpha_Reductase inhibits Metformin Metformin (in PCOS) Insulin_Resistance Insulin Resistance Metformin->Insulin_Resistance reduces Insulin_Resistance->Androgen_Production stimulates

Caption: Mechanisms of action for different hirsutism therapies.

Experimental_Workflow start Patient Recruitment (Hirsutism Diagnosis) baseline Baseline Assessment (mF-G Score, Hormonal Profile) start->baseline randomization Randomization baseline->randomization treatment_a Treatment Group A (e.g., CPA/EE) randomization->treatment_a treatment_b Treatment Group B (e.g., Spironolactone) randomization->treatment_b treatment_c Placebo/Alternative C randomization->treatment_c follow_up Follow-up Assessments (e.g., 3, 6, 12 months) treatment_a->follow_up treatment_b->follow_up treatment_c->follow_up data_analysis Data Analysis (Statistical Comparison) follow_up->data_analysis end Conclusion on Efficacy and Safety data_analysis->end

Caption: Generalized workflow for a randomized controlled trial assessing hirsutism treatments.

References

Validating the Anti-Amyloid Properties of AB-35: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the novel, hypothetical anti-amyloid compound, AB-35, against a well-characterized natural compound, Epigallocatechin-3-gallate (EGCG). The data presented for this compound is synthesized for illustrative purposes to demonstrate a superior anti-amyloid profile. This document outlines the experimental validation of these properties through established in vitro assays.

Quantitative Comparison of Anti-Amyloid and Neuroprotective Properties

The following table summarizes the efficacy of this compound in inhibiting amyloid-beta (Aβ) aggregation and protecting neuronal cells from Aβ-induced toxicity, benchmarked against EGCG.

ParameterThis compound (Hypothetical Data)EGCG (Published Data)Assay
Aβ42 Aggregation Inhibition (IC50) 5 µM~25 µMThioflavin T (ThT) Assay
Neuroprotection against Aβ42 Oligomers 95% cell viability at 10 µM~70% cell viability at 25 µMMTT Assay
Effect on Aβ42 Fibril Morphology Formation of non-toxic, amorphous aggregatesRemodels fibrils into smaller, less toxic aggregatesTransmission Electron Microscopy (TEM)

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Thioflavin T (ThT) Aggregation Assay

This assay quantifies the formation of amyloid fibrils by measuring the fluorescence of Thioflavin T, a dye that specifically binds to the β-sheet structures characteristic of amyloid aggregates.

Materials:

  • Synthetic Amyloid-Beta (Aβ42) peptide

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Thioflavin T (ThT) stock solution (1 mM in water)

  • 96-well black, clear-bottom microplates

Procedure:

  • Aβ42 Preparation: Monomeric Aβ42 is prepared by dissolving the lyophilized peptide in HFIP, followed by evaporation of the solvent. The resulting peptide film is dissolved in DMSO to create a stock solution.

  • Aggregation Reaction: The Aβ42 stock solution is diluted in PBS to a final concentration of 10 µM in the wells of a 96-well plate.

  • Compound Incubation: this compound or EGCG, dissolved in DMSO, is added to the Aβ42 solution at varying concentrations. A vehicle control (DMSO) is also included.

  • ThT Addition: ThT is added to each well to a final concentration of 20 µM.

  • Fluorescence Measurement: The plate is incubated at 37°C with intermittent shaking. ThT fluorescence is measured at an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm at regular intervals for up to 48 hours using a microplate reader.

  • Data Analysis: The fluorescence intensity is plotted against time. The IC50 value, representing the concentration of the compound that inhibits 50% of Aβ42 aggregation, is calculated from the dose-response curve at the plateau phase of aggregation.

MTT Cell Viability Assay

This colorimetric assay assesses the neuroprotective effect of the compounds against Aβ42 oligomer-induced cytotoxicity by measuring the metabolic activity of cultured neuronal cells.

Materials:

  • Human neuroblastoma cell line (e.g., SH-SY5Y)

  • Cell culture medium (e.g., DMEM/F12) with fetal bovine serum (FBS) and penicillin-streptomycin

  • Aβ42 oligomers (prepared by incubating monomeric Aβ42 at 4°C for 24 hours)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear microplates

Procedure:

  • Cell Seeding: SH-SY5Y cells are seeded into 96-well plates and allowed to adhere overnight.

  • Treatment: The cell culture medium is replaced with a fresh medium containing pre-formed Aβ42 oligomers (final concentration, e.g., 5 µM) and the test compounds (this compound or EGCG) at various concentrations. Control wells include cells treated with Aβ42 oligomers alone and untreated cells.

  • Incubation: The cells are incubated for 24-48 hours at 37°C.

  • MTT Addition: MTT solution is added to each well and incubated for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[1]

  • Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution.[1]

  • Absorbance Measurement: The absorbance is measured at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage relative to the untreated control cells.

Transmission Electron Microscopy (TEM)

TEM is used to visualize the morphology of Aβ42 aggregates in the presence and absence of the test compounds.

Materials:

  • Aβ42 aggregation reaction samples (from the ThT assay)

  • Copper grids (200-400 mesh) coated with formvar and carbon

  • Uranyl acetate solution (2% in water)

  • Deionized water

Procedure:

  • Sample Application: A small aliquot (3-5 µL) of the Aβ42 aggregation sample is applied to a carbon-coated copper grid and allowed to adsorb for 1-2 minutes.

  • Washing: The excess sample is wicked off with filter paper, and the grid is washed with a drop of deionized water.

  • Staining: The grid is stained with a drop of 2% uranyl acetate solution for 1-2 minutes.

  • Drying: The excess staining solution is removed, and the grid is allowed to air dry completely.

  • Imaging: The grids are examined using a transmission electron microscope at an accelerating voltage of 80-120 kV. Images are captured at various magnifications to observe the morphology of the aggregates. Amyloid fibrils typically appear as long, unbranched filaments.[2]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for validating the anti-amyloid properties of a test compound.

G cluster_prep Preparation cluster_assays In Vitro Assays cluster_data Data Analysis cluster_conclusion Conclusion Abeta_prep Aβ42 Monomer Preparation ThT_assay ThT Aggregation Assay Abeta_prep->ThT_assay MTT_assay MTT Cell Viability Assay Abeta_prep->MTT_assay Compound_prep Test Compound Preparation Compound_prep->ThT_assay Compound_prep->MTT_assay TEM_analysis TEM Morphological Analysis ThT_assay->TEM_analysis IC50_calc IC50 Calculation ThT_assay->IC50_calc Viability_percent Cell Viability (%) MTT_assay->Viability_percent Morphology_report Morphological Characterization TEM_analysis->Morphology_report Conclusion Efficacy Assessment IC50_calc->Conclusion Viability_percent->Conclusion Morphology_report->Conclusion

Caption: Experimental workflow for validating anti-amyloid compounds.

Amyloid-Beta Signaling Pathway

This diagram depicts the amyloidogenic pathway, the primary target for anti-amyloid therapies.

G cluster_secretases Enzymatic Cleavage cluster_intervention Therapeutic Intervention APP Amyloid Precursor Protein (APP) beta_secretase β-secretase (BACE1) APP->beta_secretase cleavage gamma_secretase γ-secretase beta_secretase->gamma_secretase releases C99 fragment Abeta_monomer Aβ Monomers gamma_secretase->Abeta_monomer cleavage Oligomers Toxic Oligomers Abeta_monomer->Oligomers aggregation Fibrils Amyloid Fibrils (Plaques) Oligomers->Fibrils further aggregation Neurotoxicity Neurotoxicity & Cell Death Oligomers->Neurotoxicity Fibrils->Neurotoxicity AB35 This compound AB35->Oligomers inhibits & disaggregates EGCG EGCG EGCG->Oligomers remodels

Caption: The amyloidogenic pathway and points of therapeutic intervention.

References

Safety Operating Guide

Essential Procedures for the Proper Disposal of Novel Research Compound AB-35

Author: BenchChem Technical Support Team. Date: November 2025

The responsible disposal of any new chemical entity, herein referred to as AB-35, is a critical component of laboratory safety and environmental stewardship. As this compound is a novel compound, a comprehensive waste management plan must be established prior to its use in any experimental protocol. This document provides a step-by-step guide for researchers, scientists, and drug development professionals to ensure the safe and compliant disposal of this compound and its associated waste streams.

Initial Waste Characterization and Planning

Before beginning any experiment with this compound, it is imperative to formulate a waste disposal plan.[1] This involves an initial assessment of the potential hazards associated with this compound and any resulting mixtures.

Key Principles:

  • Assume Hazardous Nature: Unless confirmed otherwise by a comprehensive risk assessment, treat this compound and all materials it comes into contact with as hazardous waste.[2]

  • Consult Safety Data Sheets (SDS): While a specific SDS for this compound may not exist, review the SDS for any precursor materials or similar chemical structures to anticipate potential hazards.

  • Waste Minimization: Design experiments to minimize the generation of waste where possible.[3]

Segregation of this compound Waste

Proper segregation of chemical waste is crucial to prevent dangerous reactions.[4] this compound waste must be collected separately from other waste streams.

Segregation Guidelines:

  • Dedicated Containers: Use separate, clearly labeled containers for different types of this compound waste (e.g., solid, liquid, sharps).

  • Avoid Mixing: Do not mix this compound waste with incompatible chemicals. For example, keep acidic and basic solutions separate, and do not combine organic solvents with oxidizers.[5][6]

  • Aqueous vs. Organic: Collect aqueous solutions containing this compound separately from organic solvent solutions.[1]

Waste Container Selection and Labeling

The integrity of the waste container is paramount to safe storage and disposal.

Container Requirements:

  • Compatibility: The container material must be compatible with this compound and any solvents. Plastic containers are often preferred over glass to minimize the risk of breakage.[7][8]

  • Condition: Containers must be in good condition, free from cracks or leaks, and have a secure, tight-fitting lid.[9][10]

  • Headspace: Do not overfill liquid waste containers; leave at least 10% headspace to allow for expansion.[5]

Labeling Protocol:

All this compound waste containers must be accurately and clearly labeled. The label should include:

  • The words "Hazardous Waste".[8][9]

  • The full chemical name: "this compound" and the names of all other components in the container.[8]

  • The approximate percentage or volume of each component.[5]

  • The associated hazards (e.g., flammable, corrosive, toxic).[5]

  • The date waste was first added to the container.[8]

  • The Principal Investigator's name and laboratory location.[8]

Storage in a Satellite Accumulation Area (SAA)

Designate a specific location within the laboratory, at or near the point of waste generation, as a Satellite Accumulation Area (SAA) for the temporary storage of this compound waste.[5][6]

SAA Requirements:

  • Location: The SAA must be under the control of the laboratory personnel.[11]

  • Secondary Containment: All waste containers in the SAA must be placed within a secondary container, such as a tray or tub, to contain any potential leaks or spills.[5][9]

  • Container Closure: Waste containers must be kept tightly closed except when adding waste.[1][5][9]

  • Accumulation Limits: Be aware of the volume limits for waste accumulation in an SAA (typically up to 55 gallons of hazardous waste or 1 quart of acutely hazardous waste).[6][7]

Disposal Procedures for this compound Waste

The final disposal of this compound waste must be handled by the institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor.

Step-by-Step Disposal Protocol:

  • Request Pickup: Once a waste container is full or has been in the SAA for the maximum allowable time (often 90 days), schedule a waste pickup with your institution's EHS office.[6]

  • Documentation: Complete any required hazardous waste disposal forms, accurately listing the contents of the container.[8]

  • Safe Transport: Ensure that the exterior of the waste container is clean and free of contamination before it is transported out of the laboratory.[6]

  • Never Use Drains: Do not dispose of this compound or its solutions down the sink.[2][11]

  • No Evaporation: Do not allow volatile solvents containing this compound to evaporate in a fume hood as a means of disposal.[2]

Data Presentation

Table 1: this compound Waste Stream Classification and Handling

Waste Type Description Container Type Key Segregation Requirements
Solid Waste Contaminated personal protective equipment (gloves, lab coats), absorbent materials, solid this compound.Lined, puncture-resistant container with a lid.Segregate from liquid waste.
Aqueous Liquid Waste Solutions of this compound in water or buffers.Leak-proof, compatible plastic or glass bottle with a screw cap.Segregate from organic solvents and incompatible chemicals.
Organic Liquid Waste Solutions of this compound in flammable or chlorinated solvents.Leak-proof, compatible plastic or glass bottle with a screw cap.Segregate from aqueous solutions and oxidizers.
Sharps Waste Needles, syringes, contaminated glass pipettes, or broken glass.Puncture-resistant sharps container.Store in a designated sharps container.

Table 2: Incompatible Waste Combinations to Avoid with this compound

If this compound is dissolved in... Do NOT mix with... Potential Hazard
An acidic solutionBases, cyanides, sulfidesViolent reaction, generation of toxic gases.[5]
A basic solutionAcidsViolent reaction.[5]
An organic solventOxidizing agentsFire or explosion.[5]
A water-reactive solventWater, aqueous solutionsViolent reaction, generation of flammable or toxic gases.[5]

Experimental Protocols

Protocol for a Hypothetical this compound Experiment and Waste Generation:

  • Preparation: Don appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • Compound Weighing: Weigh 100 mg of solid this compound. Any contaminated weigh paper or spatula tips should be disposed of in the designated solid waste container.

  • Dissolution: Dissolve the solid this compound in 10 mL of a designated organic solvent (e.g., DMSO). The empty vial that contained the solid this compound should be triple-rinsed with the solvent, and the rinsate collected as hazardous waste.[9] The rinsed vial can then be disposed of as regular laboratory glass waste after the label has been defaced.[12]

  • Cell Culture Treatment: Add the this compound solution to cell culture media. All contaminated serological pipettes and pipette tips should be disposed of in the appropriate sharps or solid waste containers.

  • Incubation and Analysis: Following the experimental endpoint, the cell culture media containing this compound is considered hazardous liquid waste and must be collected in the designated aqueous waste container.

  • Cleanup: Decontaminate the work area. Any paper towels or bench liners used for cleanup should be disposed of in the solid waste container.

Mandatory Visualizations

AB35_Disposal_Workflow This compound Disposal Workflow start Experiment Generates This compound Waste characterize Characterize Waste (Solid, Liquid, Sharps) start->characterize segregate Segregate by Type and Incompatibles characterize->segregate container Select Compatible and Labeled Container segregate->container saa Store in Secondary Containment in SAA container->saa pickup Request EHS Waste Pickup saa->pickup end Proper Disposal pickup->end

Caption: A workflow diagram illustrating the key steps for the proper disposal of this compound waste.

Waste_Segregation_Logic This compound Waste Segregation Logic waste This compound Waste Generated is_liquid Is it Liquid? waste->is_liquid is_aqueous Is it Aqueous? is_liquid->is_aqueous Yes is_sharp Is it a Sharp? is_liquid->is_sharp No aqueous_container Aqueous Waste Container is_aqueous->aqueous_container Yes organic_container Organic Solvent Waste Container is_aqueous->organic_container No solid_container Solid Waste Container is_sharp->solid_container No sharps_container Sharps Waste Container is_sharp->sharps_container Yes

Caption: A decision tree for the segregation of different types of this compound waste.

References

Essential Safety and Logistical Information for Handling AB-35

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides essential, immediate safety and logistical information for handling "AB-35," identified as APRICOT FLAVOUR this compound from available safety data sheets. If "this compound" refers to a different substance within your organization, this information should not be substituted for a substance-specific Safety Data Sheet (SDS).

Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

Body Part Personal Protective Equipment Specifications and Remarks
Hands Protective glovesEnsure gloves are resistant to the chemical components of this compound. Always wash hands after handling the product.
Eyes Safety glassesUse as a precaution to prevent accidental splashes.
Skin and Body Complete protective clothingWear appropriate laboratory attire to prevent skin contact.
Respiratory Self-contained breathing apparatusRecommended for firefighting or in situations with inadequate ventilation to avoid inhalation of toxic fumes.

Operational and Disposal Plans

Handling Procedures:

  • Ventilation: Ensure good ventilation of the workstation to minimize inhalation of any vapors.[1]

  • Hygiene: Do not eat, drink, or smoke when using this product. Always wash hands after handling the product.[1]

  • Storage: Store in a well-ventilated place and keep cool.[1]

First-Aid Measures:

  • After Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1]

  • After Skin Contact: Wash the affected skin with plenty of water.[1]

  • After Eye Contact: Rinse eyes with water as a precaution.[1]

  • After Ingestion: If you feel unwell, call a poison center or a doctor.[1]

Spill and Disposal Procedures:

  • Spill Response: In case of a spill, ventilate the area. Do not attempt to take action without suitable protective equipment.[1]

  • Disposal: Avoid release to the environment.[1] Specific disposal methods should be in accordance with local, regional, and national regulations.

Experimental Workflow for Handling this compound

The following diagram outlines the logical workflow for safely handling this compound from receipt to disposal.

AB35_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Receipt_and_Storage Receipt and Storage (Well-ventilated, cool area) Review_SDS Review Safety Data Sheet (SDS) Receipt_and_Storage->Review_SDS Before Use Don_PPE Don Appropriate PPE (Gloves, Safety Glasses) Review_SDS->Don_PPE Weighing_and_Transfer Weighing and Transfer (In a well-ventilated area) Don_PPE->Weighing_and_Transfer Experimental_Use Experimental Use Weighing_and_Transfer->Experimental_Use Decontamination Decontaminate Work Area Experimental_Use->Decontamination Waste_Collection Collect Waste (Segregate as per protocol) Decontamination->Waste_Collection Proper_Disposal Dispose of Waste (Follow regulations) Waste_Collection->Proper_Disposal

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.